1-(2-Bromoethoxy)-2-fluorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethoxy)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMQOWMNTQCZPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368398 | |
| Record name | 1-(2-bromoethoxy)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193220-21-2 | |
| Record name | 1-(2-bromoethoxy)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethoxy)-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Bromoethoxy)-2-fluorobenzene: Properties, Synthesis, and Spectroscopic Analysis
This guide provides a comprehensive technical overview of 1-(2-bromoethoxy)-2-fluorobenzene, a halogenated aromatic ether with potential applications in organic synthesis, particularly in the development of novel pharmaceutical and materials science compounds. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related compounds and foundational chemical principles to offer a robust predictive profile. It is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics.
Introduction and Molecular Overview
This compound is a substituted aromatic compound featuring a benzene ring functionalized with both a fluorine atom and a 2-bromoethoxy group at adjacent positions. This unique arrangement of a hydrogen bond acceptor (fluorine), a reactive alkyl halide (bromoethoxy group), and an aromatic scaffold makes it a potentially valuable building block in synthetic chemistry. The strategic placement of these functional groups allows for a variety of subsequent chemical modifications, such as nucleophilic substitution at the bromoethyl chain or metal-catalyzed cross-coupling reactions.
The fluorine substituent can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical considerations in medicinal chemistry. The bromoethoxy group serves as a versatile handle for introducing a variety of other functional moieties.
Below is the chemical structure of this compound:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Predicted Value | Rationale and References |
| Molecular Formula | C₈H₈BrFO | Based on atomic composition. |
| Molecular Weight | 219.05 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Colorless to light yellow liquid | Inferred from the appearance of similar compounds like (2-bromoethoxy)benzene and isomers. |
| Boiling Point | ~230-240 °C | Estimated to be higher than that of 2-fluorophenol (171-172 °C) and 1,2-dibromoethane (131-132 °C) due to increased molecular weight and polarity.[1][2] |
| Density | ~1.5 g/mL | Expected to be intermediate between the densities of 2-fluorophenol (~1.26 g/mL) and 1,2-dibromoethane (~2.18 g/mL).[1][2] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). | The hydrophobic aromatic ring and the bromoalkane chain suggest poor water solubility, a common trait for such ethers. |
| Refractive Index | ~1.54 | Predicted to be similar to related aromatic ethers and bromoalkanes. |
Synthesis Protocol: Williamson Ether Synthesis
The most logical and established method for preparing this compound is through the Williamson ether synthesis.[3] This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. In this case, 2-fluorophenol is reacted with 1,2-dibromoethane.
Rationale for Experimental Choices
-
Reactants : 2-Fluorophenol is the source of the substituted aromatic ring, and 1,2-dibromoethane provides the bromoethoxy moiety. Using 1,2-dibromoethane in excess can favor the desired mono-alkylation product over the potential diaryl ether byproduct.
-
Base : A moderately strong base like potassium carbonate (K₂CO₃) is suitable for deprotonating the phenolic proton of 2-fluorophenol.[4] It is less hazardous and easier to handle than stronger bases like sodium hydride.
-
Solvent : A polar aprotic solvent such as acetone or acetonitrile is ideal for SN2 reactions as it can dissolve the ionic intermediate (phenoxide) without solvating the nucleophile too strongly.[5]
-
Temperature : Heating the reaction mixture to reflux increases the reaction rate, ensuring a reasonable reaction time.[4]
Experimental Workflow Diagram
Caption: Williamson ether synthesis workflow for this compound.
Step-by-Step Methodology
-
Preparation : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorophenol (1.0 eq.), potassium carbonate (3.0 eq.), and acetone.
-
Addition of Alkyl Halide : Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the potassium 2-fluorophenoxide salt.
-
To this suspension, add 1,2-dibromoethane (3.0 eq.) via a syringe or dropping funnel.
-
Reaction : Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and any inorganic salts.
-
Rinse the filter cake with a small amount of acetone.
-
Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction : Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic impurities.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Purification : Filter off the drying agent and concentrate the organic phase in vacuo. The crude product can be purified by silica gel column chromatography to yield pure this compound.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the analysis of the molecule's structure and data from analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Region (δ 6.9-7.2 ppm) : The four protons on the benzene ring will appear in this region as complex multiplets due to proton-proton and proton-fluorine couplings.
-
Bromoethoxy Group (δ 3.7-4.4 ppm) :
-
-OCH₂- (δ ~4.3 ppm) : This methylene group, being attached to the electronegative oxygen, will be deshielded. It will appear as a triplet, coupled to the adjacent -CH₂Br group.
-
-CH₂Br (δ ~3.7 ppm) : This methylene group, attached to the bromine atom, will also be deshielded and will appear as a triplet, coupled to the -OCH₂- group.
-
¹³C NMR Spectroscopy
-
Aromatic Carbons (δ 115-160 ppm) : Six signals are expected in the aromatic region. The carbon attached to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and will be significantly shifted. The carbon attached to the oxygen (C-O) will also be deshielded.
-
Bromoethoxy Carbons (δ ~30 and ~70 ppm) :
-
-OCH₂- (δ ~68-70 ppm) : The carbon bonded to oxygen will be deshielded.
-
-CH₂Br (δ ~28-30 ppm) : The carbon bonded to bromine will appear further upfield.
-
Infrared (IR) Spectroscopy
-
C-O-C Stretch (Aromatic Ether) : A strong, characteristic absorption band is expected around 1250-1200 cm⁻¹.
-
C-F Stretch : A strong band in the region of 1275-1200 cm⁻¹.
-
Aromatic C-H Stretch : Peaks above 3000 cm⁻¹.
-
Aromatic C=C Bending : Peaks in the 1600-1450 cm⁻¹ region.
-
C-Br Stretch : A peak in the fingerprint region, typically around 600-500 cm⁻¹.
Mass Spectrometry (Electron Ionization)
-
Molecular Ion (M⁺) : A characteristic pair of peaks of nearly equal intensity will be observed for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For C₈H₈⁷⁹BrFO, the m/z will be approximately 218, and for C₈H₈⁸¹BrFO, it will be around 220.
-
Fragmentation : Common fragmentation patterns would include the loss of the bromoethyl group, the bromine atom, and cleavage of the ether bond, leading to characteristic fragment ions.
Safety and Handling
The safety profile of this compound should be inferred from its starting materials, 2-fluorophenol and 1,2-dibromoethane, both of which are hazardous.
-
2-Fluorophenol : It is a flammable liquid and vapor, and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation.[6]
-
1,2-Dibromoethane : It is toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and can cause serious eye and skin irritation.[7][8]
Handling Precautions :
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Directions
This compound is a compound with significant potential as a versatile intermediate in organic synthesis. While direct experimental data is sparse, its physicochemical and spectroscopic properties can be reliably predicted based on established chemical principles and data from analogous structures. The Williamson ether synthesis provides a straightforward and efficient route for its preparation.
Further research is warranted to experimentally validate the predicted properties and to explore the synthetic utility of this compound in the development of novel molecules for pharmaceutical and materials science applications. Its unique combination of functional groups offers a rich platform for chemical diversification and the creation of complex molecular architectures.
References
- 1. 2-Fluorophenol | 367-12-4 [chemicalbook.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. fishersci.com [fishersci.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. lobachemie.com [lobachemie.com]
1-(2-Bromoethoxy)-2-fluorobenzene: A Technical Guide for Synthetic and Medicinal Chemistry
Abstract: This technical guide provides a comprehensive overview of 1-(2-Bromoethoxy)-2-fluorobenzene (CAS No. 193220-21-2), a key intermediate in advanced organic synthesis. We will explore its molecular structure and properties, detail a robust synthesis protocol, analyze its reactivity, and demonstrate its application in the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their work.
Fundamental Molecular Characteristics
A molecule's utility in synthesis is dictated by its structure. This compound is an aromatic ether with a unique combination of functional groups that offer both stability and controlled reactivity.
The core of the molecule is a benzene ring substituted with a fluorine atom at the C2 position and an ether linkage at the C1 position. The fluorine atom, being highly electronegative, modulates the electronic properties of the aromatic ring, influencing its reactivity in subsequent transformations. This fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1]
The ether-linked side chain, a 2-bromoethoxy group, provides the primary site of reactivity. The terminal bromine atom is an excellent leaving group, making the molecule a potent electrophile for SN2 reactions. This allows for the facile introduction of various nucleophiles, enabling the construction of more complex molecular architectures.
Visualization of Molecular Structure:
Caption: 2D molecular structure of this compound.
Physicochemical & Spectroscopic Data
Precise physicochemical data is critical for experimental design, including reaction stoichiometry, purification, and safety considerations.
Core Properties
The molecular formula is C₈H₈BrFO, leading to a calculated molecular weight that is essential for all quantitative work.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 193220-21-2 | [2] |
| Molecular Formula | C₈H₈BrFO | [3] |
| Molecular Weight | 219.05 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | Supplier Data |
| Boiling Point | 123 °C (16 mmHg) | Supplier Data |
Spectroscopic Characterization (¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the molecular structure by identifying the chemical environment of each hydrogen atom. The spectrum is consistent with the proposed structure, showing signals for the aromatic protons and the two distinct methylene groups in the ethoxy chain.
Table 2: ¹H NMR Spectral Data
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.18 - 6.91 | m (multiplet) | 4H | Ar-H (Aromatic Protons) |
| 4.34 | t (triplet) | 2H | O-CH₂ -CH₂-Br |
| 3.69 | t (triplet) | 2H | O-CH₂-CH₂ -Br |
Spectrum acquired in CDCl₃. Data sourced from ChemicalBook.[3]
The downfield shift of the methylene group adjacent to the oxygen (δ 4.34) compared to the one adjacent to bromine (δ 3.69) is due to the greater deshielding effect of the electronegative oxygen atom.
Synthesis Protocol: Williamson Ether Synthesis
The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This SN2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide.
Causality of Experimental Choices:
-
Starting Materials: 2-Fluorophenol is the clear precursor for the aromatic portion. 1,2-Dibromoethane is used as the electrophile. A significant excess of 1,2-dibromoethane is critical to minimize the formation of the symmetrical diether byproduct, where a second molecule of the phenoxide displaces the remaining bromine.
-
Base and Solvent: Potassium carbonate (K₂CO₃) is an effective and easily handled base for deprotonating the phenol. Acetonitrile (CH₃CN) is an excellent polar aprotic solvent for SN2 reactions, as it solvates the cation (K⁺) while leaving the phenoxide anion highly nucleophilic.
Experimental Workflow Diagram:
Caption: General workflow for the Williamson ether synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-fluorophenol (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.) and 1,2-dibromoethane (3.0 eq.).
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-fluorophenol starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure this compound.
Application in Drug Discovery: Synthesis of c-Met Kinase Inhibitors
The true value of a building block is demonstrated by its application in synthesizing high-value, complex molecules. This compound is a key intermediate in the synthesis of novel 4-phenoxypyridine derivatives that act as potent inhibitors of c-Met kinase, a target in cancer therapy.[4]
In a multi-step synthesis, the crucial ether linkage is formed by reacting this compound with a substituted 2-aminopyridine. The bromoethoxy moiety serves as the electrophile, reacting with a nucleophilic group on the pyridine scaffold.
Logical Framework: From Building Block to Bioactive Compound
Caption: Role of the title compound in the synthesis of c-Met kinase inhibitors.
This application highlights the compound's dual functionality: the 2-fluorophenyl group is incorporated as a potential pharmacophore, while the bromoethoxy chain acts as a robust and reliable linker. This strategic use allows medicinal chemists to efficiently construct complex drug candidates and explore structure-activity relationships.
Conclusion
This compound is a highly valuable intermediate characterized by its distinct structural features: a fluorinated aromatic ring and a reactive alkyl bromide. Its straightforward synthesis via the Williamson ether synthesis and its proven utility in the construction of complex, biologically active molecules, such as c-Met kinase inhibitors, make it an essential tool for professionals in drug discovery and synthetic chemistry.
References
- 1. An Overview of Recent Advances in Biological and Pharmaceutical Developments of Fluoro-containing Drugs | Bentham Science [eurekaselect.com]
- 2. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 3. This compound(193220-21-2) 1H NMR [m.chemicalbook.com]
- 4. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Analysis of 1-(2-Bromoethoxy)-2-fluorobenzene: A Technical Guide
This technical guide provides a comprehensive analysis of the spectral data for 1-(2-Bromoethoxy)-2-fluorobenzene (CAS No. 193220-21-2). Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The interpretation of this data is crucial for structural elucidation, purity assessment, and understanding the chemical behavior of this molecule.
Molecular Structure and Key Features
This compound possesses a unique combination of functional groups that give rise to a distinct spectral fingerprint. The molecule consists of a 2-fluorophenyl group attached to a 2-bromoethoxy chain via an ether linkage. This structure suggests characteristic signals in various spectroscopic techniques, arising from the aromatic protons and carbons, the aliphatic ethyl chain, and the influence of the electronegative fluorine and bromine atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will predict the ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, oxygen, and bromine atoms.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3' | 7.15 - 7.25 | m | - |
| H-4' | 7.05 - 7.15 | m | - |
| H-5' | 7.05 - 7.15 | m | - |
| H-6' | 6.90 - 7.00 | m | - |
| O-CH₂- | 4.30 - 4.40 | t | ~5-7 |
| Br-CH₂- | 3.65 - 3.75 | t | ~5-7 |
-
Aromatic Region (δ 6.90 - 7.25 ppm): The four protons on the fluorobenzene ring will appear as a complex multiplet pattern due to proton-proton and proton-fluorine couplings. The fluorine atom will have a significant effect on the chemical shifts of the ortho, meta, and para protons.
-
Aliphatic Region (δ 3.65 - 4.40 ppm): The two methylene groups of the ethoxy chain will appear as two triplets. The methylene group attached to the oxygen (O-CH₂-) is expected to be more downfield due to the deshielding effect of the oxygen atom. The methylene group attached to the bromine (Br-CH₂-) will also be downfield. The coupling between these two adjacent methylene groups will result in a triplet for each signal.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule. The presence of the fluorine atom will lead to C-F coupling, which can be observed in the spectrum.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-1' | 152 - 155 | d, ¹JCF ≈ 240-250 |
| C-2' | 115 - 118 | d, ²JCF ≈ 20-25 |
| C-3' | 124 - 127 | d, ³JCF ≈ 7-10 |
| C-4' | 121 - 124 | d, ⁴JCF ≈ 3-5 |
| C-5' | 124 - 127 | s |
| C-6' | 116 - 119 | d, ²JCF ≈ 20-25 |
| O-CH₂- | 68 - 72 | s |
| Br-CH₂- | 28 - 32 | s |
-
Aromatic Region (δ 115 - 155 ppm): The six carbons of the benzene ring will show distinct signals. The carbon directly attached to the fluorine (C-1') will appear as a doublet with a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit smaller C-F couplings.
-
Aliphatic Region (δ 28 - 72 ppm): The two aliphatic carbons will be in the typical range for such functional groups. The carbon attached to the oxygen (O-CH₂-) will be more downfield than the carbon attached to the bromine (Br-CH₂-).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Aliphatic |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1250 - 1200 | C-O-C stretch (asymmetric) | Aryl-alkyl ether |
| 1100 - 1000 | C-F stretch | Fluoroaromatic |
| 700 - 600 | C-Br stretch | Alkyl bromide |
The IR spectrum will be characterized by the aromatic C-H and C=C stretching vibrations, the aliphatic C-H stretches of the ethoxy group, a strong C-O-C stretching band indicative of the ether linkage, a characteristic C-F stretching absorption, and a C-Br stretching band in the lower frequency region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectral Data:
| m/z | Proposed Fragment | Significance |
| 218/220 | [M]⁺ | Molecular ion peak (presence of Br gives M and M+2 peaks in ~1:1 ratio) |
| 123 | [M - CH₂CH₂Br]⁺ | Loss of the bromoethyl group |
| 109/111 | [CH₂CH₂Br]⁺ | Bromoethyl cation |
| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio). The fragmentation pattern will likely involve the cleavage of the ether bond and the loss of the bromoethyl side chain.
Experimental Protocols
To obtain the spectral data discussed above, the following experimental protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
IR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean KBr/NaCl plates.
-
Place the thin film of the sample in the spectrometer.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Acquisition:
-
Scan a mass range of m/z 40 to 300 to ensure detection of the molecular ion and significant fragments.
-
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Proposed Mass Spectrometry Fragmentation
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectral features, researchers can more effectively interpret experimental data, confirm the structure of the compound, and assess its purity. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and high-quality results. This comprehensive spectral characterization is an indispensable component of the research and development process for any chemical entity.
Provisional Safety and Handling Guide for 1-(2-Bromoethoxy)-2-fluorobenzene
Chemical Identification and Structural Analogs
This guide pertains to the chemical compound identified as:
| Identifier | Value | Source |
| Chemical Name | 1-(2-Bromoethoxy)-2-fluorobenzene | [1] |
| CAS Number | 193220-21-2 | [1] |
| Molecular Formula | C₈H₈BrFO | [1] |
| Molecular Weight | 219.05 g/mol | [1] |
The safety profile in this document is inferred from data on closely related molecules, including:
-
1-(2-Bromoethoxy)-4-fluorobenzene
-
1-(2-Bromoethoxy)-4-fluoro-2-(trifluoromethyl)benzene[2]
-
General substituted brominated and fluorinated aromatic compounds.
Provisional Hazard Assessment
Based on the hazard classifications of its structural analogs, this compound should be handled as a substance that poses significant irritation risks.[2][5] The electrophilic nature of the brominated alkyl chain and the metabolic pathways of substituted benzenes are the primary causal factors for this assessment.
Anticipated GHS Classification:
| Hazard Class | Category | GHS Code | Description |
| Skin Irritation | 2 | H315 | Causes skin irritation.[2][5] |
| Serious Eye Irritation | 2A | H319 | Causes serious eye irritation.[2][5] |
| Specific Target Organ Toxicity | 3 | H335 | May cause respiratory irritation.[2][5] |
| Acute Toxicity, Oral (Suspected) | 4 | H302 | Harmful if swallowed.[6][7] |
Precautionary Statements (P-Statements):
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][8] |
| P264 | Wash skin thoroughly after handling.[2][6] |
| P271 | Use only outdoors or in a well-ventilated area.[2][6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][6] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2][6] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6] |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[2] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[6] |
| P501 | Dispose of contents/container to an approved hazardous waste disposal plant.[6] |
Emergency and First-Aid Protocols
The following procedures are recommended based on protocols for similar irritating and potentially toxic substances. Medical attention should be sought promptly in all cases of significant exposure.
Experimental Protocol: First-Aid Response
-
General Advice:
-
Move the victim out of the dangerous area to fresh air.
-
Show this safety guide to the attending physician.[9]
-
-
If Inhaled:
-
In Case of Skin Contact:
-
In Case of Eye Contact:
-
If Swallowed:
Laboratory Handling and Storage
Proper handling and storage are critical to minimizing exposure risk and ensuring chemical stability.
4.1. Engineering Controls and Handling Procedures
-
Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[6]
-
Ignition Sources: While the flash point is not determined, related bromo- and fluoro-aromatic compounds are often flammable liquids.[3][4][9] Keep the substance away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[3][4][10]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the substance and before any breaks.[6] Contaminated clothing should be removed and washed before reuse.[6]
4.2. Storage Conditions
-
Container: Keep the container tightly closed and stored in a dry, cool, and well-ventilated area.[6][9]
-
Recommended Temperature: Store at 2-8°C.[1]
-
Incompatibilities: Store away from strong oxidizing agents.[6][11]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent skin, eye, and respiratory exposure.
Caption: Risk management workflow for handling this compound.
Required PPE:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that meets EN166 or NIOSH standards.[2][6]
-
Skin Protection:
-
Respiratory Protection: If working outside a fume hood or if vapor concentrations are unknown or high, use a NIOSH-approved respirator with an organic vapor cartridge.[4]
Physical and Chemical Properties
Quantitative data for this specific compound is limited. The following table includes available data and notes where information is unavailable.
| Property | Value | Source/Comment |
| Appearance | Colorless to light yellow liquid | [1] (Assumed based on analogs) |
| Odor | Data not available | |
| Boiling Point | 123 °C (at 16 mmHg) | [1] |
| Melting Point | Data not available | |
| Flash Point | Data not available | Handle as flammable, per analogs.[3][4][9] |
| Density | Data not available | |
| Solubility | Data not available | Likely insoluble in water, soluble in organic solvents. |
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Expected to be stable under recommended storage conditions.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6][11]
-
Hazardous Decomposition Products: Under fire conditions, thermal decomposition is expected to produce hazardous gases including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF).[4][8]
References
- 1. This compound CAS#: 193220-21-2 [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-(2-Bromoethoxy)-4-fluorobenzene, 97+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lgcstandards.com [lgcstandards.com]
- 9. gustavus.edu [gustavus.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nj.gov [nj.gov]
- 12. alliedhightech.com [alliedhightech.com]
Introduction: The Utility and Challenge of a Fluorinated Building Block
An In-Depth Technical Guide to the Hazards and Handling of 1-(2-Bromoethoxy)-2-fluorobenzene
This compound (CAS No. 193220-21-2) is a halogenated aromatic ether that serves as a valuable intermediate in advanced organic synthesis. Its structural motifs—a reactive bromoethoxy chain and an electronically modified fluorophenyl ring—make it a versatile building block for constructing complex molecular architectures. Professionals in drug discovery and materials science utilize such intermediates to introduce specific physicochemical properties into target molecules. The incorporation of fluorine, for instance, can significantly enhance metabolic stability, binding affinity, and lipophilicity of pharmaceutical candidates.[1][2][3]
However, the same structural features that impart synthetic utility also necessitate a thorough understanding of the compound's potential hazards. The presence of bromine and fluorine, along with the ether linkage, dictates its reactivity and toxicological profile. This guide provides an in-depth analysis of the hazards associated with this compound, offering a framework for its safe handling, storage, and emergency management, grounded in established safety protocols and data from structurally analogous compounds.
Section 1: Hazard Identification and Risk Assessment
A comprehensive risk assessment is predicated on a clear understanding of a chemical's intrinsic hazards. While a specific, dedicated Safety Data Sheet (SDS) for this compound is not widely available in the provided search results, a robust hazard profile can be constructed by examining data for structurally similar compounds. Analogues such as 1-(2-Bromoethoxy)-4-fluorobenzene and other halogenated phenyl ethers consistently point to a clear set of risks.[4][5][6]
GHS Classification (Inferred)
Based on available data for analogous compounds, this compound is anticipated to be classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4][5][7][8]
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral (Potential) | 4 | H302: Harmful if swallowed |
Note: This classification is inferred from data on structurally similar compounds, such as 1-(2-Bromoethoxy)-4-fluorobenzene and 4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene.[4][5][9]
Toxicological Profile
-
Skin and Eye Irritation : The primary hazards are significant irritation to the skin and eyes.[4][6] Contact can cause redness, pain, and inflammation. Serious eye contact could lead to damage if not addressed immediately.
-
Respiratory Irritation : Inhalation of vapors or mists may cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[4][7]
-
Ingestion : While less common in a laboratory setting, ingestion may be harmful.[5]
Physicochemical Properties and Hazards
The physical state and properties of the compound influence its handling and potential for exposure.
Table 2: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 193220-21-2 | [10] |
| Molecular Formula | C₈H₈BrFO | Inferred |
| Molecular Weight | 219.05 g/mol | [11] |
| Appearance | Colorless to light yellow liquid | [11] |
| Boiling Point | 123 °C (at 16 mmHg) | [11] |
| Storage Temperature | 2-8°C | [11] |
-
Thermal Decomposition : Under fire conditions, hazardous decomposition products are expected to form, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr), and gaseous hydrogen fluoride (HF).[12][13] The formation of HF is a critical concern due to its high toxicity and corrosivity.
Caption: GHS Hazard Profile for this compound.
Section 2: Safe Handling and Engineering Controls
A proactive approach to safety, combining engineering controls and personal protective equipment (PPE), is essential for mitigating the risks identified.
Engineering Controls: The First Line of Defense
The causality behind prioritizing engineering controls is simple: they remove the hazard at the source, providing passive protection that is not dependent on human behavior.
-
Chemical Fume Hood : All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors.[14]
-
Ventilation : Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[15]
-
Safety Stations : An eyewash station and safety shower must be readily accessible and located close to the workstation.[12][13] Their proximity is critical for immediate response to accidental exposure.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection must be based on the specific hazards of the material.[16][17]
-
Eye and Face Protection : Chemical splash goggles are mandatory.[18] For operations with a higher risk of splashing, such as transfers of larger volumes, a face shield should be worn in addition to goggles.[16][19] Safety glasses do not provide adequate protection from splashes.[18]
-
Hand Protection : Chemically resistant gloves are required. Disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination. For prolonged contact or immersion, heavier-duty gloves (e.g., neoprene or Viton) should be considered.[18][19] Always inspect gloves for tears or holes before use.
-
Body Protection : A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are mandatory to protect the skin.[19] For larger-scale work, a chemical-resistant apron may be warranted.
Caption: A standard workflow for the safe handling of hazardous chemicals.
Storage and Incompatibility
-
Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area, adhering to the recommended temperature of 2-8°C.[11] The storage area should be designated for irritants and reactive chemicals, away from general traffic.
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can trigger vigorous or hazardous reactions.[13]
Section 3: Emergency Procedures
A self-validating protocol for emergencies is one that is clear, concise, and rehearsed. Immediate and correct action is critical to minimizing harm.
Exposure Protocol
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7][20] Seek medical attention. Do not use solvents to wash the skin.[20]
-
Eye Contact : Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces.[20] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[7][21] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7][22] Seek immediate medical attention.
Spill Response Protocol
This protocol is for small, manageable spills by trained personnel. For large spills, evacuate the area and contact emergency services.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate and Secure : If the spill is outside a fume hood, evacuate the immediate area. Prevent entry.
-
Don PPE : Wear appropriate PPE, including respiratory protection if vapors are significant, chemical splash goggles, a face shield, and heavy-duty gloves.
-
Contain and Absorb : Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or dry earth.[14] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste : Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[14]
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.[21] All cleaning materials must be disposed of as hazardous waste.
-
Post-Cleanup : Remove and dispose of all contaminated PPE as hazardous waste. Wash hands thoroughly. Document the incident according to institutional protocols.[21]
Caption: Decision logic for immediate response to common laboratory incidents.
Section 4: Chemical Reactivity and Applications
Understanding the reactivity of this compound is key to its effective use and the avoidance of hazardous side reactions.
-
Reactivity Profile : The molecule possesses two primary sites of reactivity. The C-Br bond in the ethoxy chain is susceptible to nucleophilic substitution and is a handle for various coupling reactions. The fluorinated benzene ring's reactivity in electrophilic aromatic substitution is modulated by the electron-withdrawing nature of the fluorine and the electron-donating ether oxygen.[23][24][25] Halogens are generally deactivating yet ortho-, para-directing.[25][26]
-
Synthetic Applications : As a fluorinated building block, this compound is valuable in medicinal chemistry.[1][27] It can be used as a precursor in Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and other palladium-catalyzed reactions to build larger, more complex molecules with potential biological activity.[27] The fluorine atom can improve a drug candidate's metabolic profile and receptor binding affinity.[2][27]
Conclusion
This compound is a synthetically useful but hazardous chemical intermediate. Its potential to cause severe skin, eye, and respiratory irritation demands a disciplined and informed approach to safety. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established protocols for handling and emergencies, researchers can effectively mitigate the risks. This guide serves as a technical framework to ensure that the scientific potential of this compound can be explored without compromising the safety and well-being of laboratory professionals.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-(2-Bromoethoxy)-4-fluorobenzene, 97+% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. aksci.com [aksci.com]
- 8. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-(2-Bromoethoxy)-4-fluorobenzene, 97+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. 193220-21-2|this compound|BLD Pharm [bldpharm.com]
- 11. This compound CAS#: 193220-21-2 [m.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. lgcstandards.com [lgcstandards.com]
- 15. carlroth.com [carlroth.com]
- 16. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 17. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. benchchem.com [benchchem.com]
- 20. ehs.princeton.edu [ehs.princeton.edu]
- 21. benchchem.com [benchchem.com]
- 22. gustavus.edu [gustavus.edu]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 1-(2-Bromoethoxy)-2-fluorobenzene for Researchers and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
1-(2-Bromoethoxy)-2-fluorobenzene is a key bifunctional reagent that has garnered significant interest within the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a reactive bromoethoxy chain and an electronically modified fluorinated benzene ring, makes it a valuable intermediate for the synthesis of complex molecular scaffolds. The presence of the fluorine atom at the ortho position significantly influences the molecule's reactivity and imparts desirable physicochemical properties to its downstream derivatives, such as enhanced metabolic stability and improved binding affinity to biological targets. This guide provides a comprehensive overview of the commercial availability, synthesis, chemical reactivity, and strategic applications of this compound, offering field-proven insights for researchers and drug development professionals.
Commercial Availability and Physicochemical Properties
This compound is readily available from a variety of commercial suppliers, ensuring a stable supply chain for research and development activities. The compound is typically offered at purities of 95% or higher.
Table 1: Chemical Identifiers and Properties
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 193220-21-2[1][2] |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol [1] |
| Appearance | Colorless to light yellow liquid[3] |
| Boiling Point | 123 °C (16 mmHg)[3] |
| Storage Temperature | 2-8°C[3] |
| MDL Number | MFCD02030568[1] |
Table 2: Representative Commercial Suppliers
| Supplier | Purity/Specification |
| BLD Pharm | ≥95%[1] |
| Matrix Scientific | Research Grade[4] |
| ChemicalBook | Inquiry for details[3] |
| CymitQuimica | Inquiry for details[2] |
Synthesis and Mechanistic Considerations
The most common and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Reaction Pathway: Williamson Ether Synthesis
Caption: Williamson ether synthesis of this compound.
Step-by-Step Synthesis Protocol (Adapted from analogous syntheses)
Materials:
-
2-Fluorophenol
-
1,2-Dibromoethane (in excess)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous acetone or DMF.
-
Formation of the Phenoxide: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 2-fluorophenoxide salt. The ortho-fluorine atom's electron-withdrawing nature increases the acidity of the phenolic proton, favoring this deprotonation step.
-
Nucleophilic Substitution: Add 1,2-dibromoethane (a significant excess, e.g., 3-5 eq) to the reaction mixture. The excess is crucial to minimize the formation of the bis-aryloxyethane byproduct.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane.
-
Dissolve the residue in ethyl acetate and wash with water and then brine to remove any remaining inorganic impurities and DMF.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a colorless to light yellow liquid.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from its two distinct reactive sites: the primary alkyl bromide and the fluorinated aromatic ring.
Reactions at the Bromoethoxy Moiety
The primary alkyl bromide is an excellent electrophile for SN2 reactions . This allows for the facile introduction of the 2-fluorophenoxyethyl moiety onto various nucleophiles, particularly amines, which is a common strategy in the synthesis of pharmaceutical agents.
Application Example: Synthesis of Tamsulosin Analogues
A notable application of a structurally similar compound, 1-(2-bromoethoxy)-2-ethoxybenzene, is in the synthesis of the alpha-blocker tamsulosin.[5] This highlights the utility of the bromoethoxy functional group in forming the crucial ether linkage and subsequent reaction with an amine. In a similar fashion, this compound can be reacted with primary or secondary amines to generate a wide array of drug candidates.
Experimental Protocol: N-Alkylation of an Amine
Materials:
-
This compound
-
Primary or secondary amine (e.g., a chiral aminopropyl sulfonamide intermediate)
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃)
-
A polar aprotic solvent (e.g., DMF, acetonitrile)
Procedure:
-
Dissolve the amine (1.0 eq) and the base (1.5-2.0 eq) in the chosen solvent.
-
Add this compound (1.1-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor for completion by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate.
-
Purify the product via column chromatography or recrystallization.
The Influence of the 2-Fluoro Substituent
The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect, which can:
-
Activate the Aromatic Ring for Nucleophilic Aromatic Substitution (SNAr): While less common than reactions at the bromoethoxy tail, the fluorine atom can be displaced by strong nucleophiles under certain conditions.
-
Modulate Physicochemical Properties: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism. It can also improve a drug's lipophilicity and binding affinity to its target protein.[6]
-
Direct Further Aromatic Substitutions: The fluoro group is an ortho-, para-director for electrophilic aromatic substitution, although the ring is generally deactivated. This can be exploited in multi-step syntheses.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound.
Hazard Identification: [4]
-
Acute Effects: The compound is an irritant and may be harmful if ingested or inhaled. It is irritating to mucous membranes and the upper respiratory tract.
-
Eye and Skin Contact: Causes irritation.
-
Toxicological Properties: The toxicological properties have not been fully investigated.
Recommended Handling Procedures: [4]
-
Use only in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing vapor.
-
Keep the container tightly closed and store in a cool, dry place.
-
Have a safety shower and eyewash station readily available.
Conclusion
This compound is a commercially available and highly versatile building block for medicinal chemistry and drug development. Its bifunctional nature allows for sequential and selective reactions, making it an ideal starting material for the synthesis of complex, biologically active molecules. The presence of the ortho-fluoro substituent provides an additional layer of control over the electronic properties of the aromatic ring and can impart beneficial pharmacokinetic properties to the final drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers looking to leverage this valuable intermediate in their synthetic endeavors.
References
- 1. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-(2-Bromoethoxy)-2-fluorobenzene: A Versatile Intermediate in Modern Drug Discovery
This guide provides an in-depth exploration of 1-(2-Bromoethoxy)-2-fluorobenzene, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, core reactivity, and strategic applications, offering field-proven insights beyond standard textbook procedures.
Introduction: Strategic Importance in Medicinal Chemistry
This compound (CAS No: 193220-21-2) is a bifunctional aromatic building block of significant interest in pharmaceutical synthesis. Its value lies in the strategic combination of three key structural features:
-
A Primary Alkyl Bromide: This moiety serves as a reliable and reactive electrophilic handle. The bromoethyl group is an excellent substrate for classical SN2 reactions, enabling the facile introduction of the 2-fluorophenoxyethyl group onto nucleophiles such as amines, thiols, and phenols.
-
An Ether Linkage: The ether bond provides conformational flexibility, a critical attribute for small molecules designed to interact with the complex topology of biological targets. It acts as a stable, non-metabolically labile linker.
-
A Fluorinated Phenyl Ring: The presence of a fluorine atom at the ortho position profoundly influences the molecule's electronic properties. Fluorine is a small, highly electronegative atom that can modulate a drug candidate's metabolic stability, lipophilicity (logP), and binding affinity without significantly increasing its steric bulk.[1][2][3][4] This strategic fluorination is a widely used tactic in modern medicinal chemistry to enhance pharmacokinetic and pharmacodynamic profiles.[3][4]
This unique combination makes this compound a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of novel central nervous system (CNS) agents and other therapeutics.
Physicochemical Properties & Spectroscopic Profile
Accurate characterization is the bedrock of reproducible synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 193220-21-2 | [5] |
| Molecular Formula | C₈H₈BrFO | N/A |
| Molecular Weight | 219.05 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 123 °C (at 16 mmHg) | [7] |
| Storage | 2-8°C, under inert atmosphere | [7] |
Expected Spectroscopic Signature:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum would be characterized by distinct signals for the aromatic and aliphatic protons. The aromatic region (δ ~6.8-7.2 ppm) would show a complex multiplet pattern for the four protons on the fluorinated ring. The ethoxy protons would appear as two triplets: one for the -CH₂-Br group (δ ~3.6 ppm) and one for the -O-CH₂- group (δ ~4.3 ppm), each integrating to 2H, with a typical coupling constant (J) of ~6-7 Hz.
-
¹³C NMR (CDCl₃, 101 MHz): The spectrum would display eight distinct carbon signals. The aliphatic carbons would be found at approximately δ 30 ppm (-CH₂Br) and δ 68 ppm (-OCH₂-). The aromatic region would show six signals, with their chemical shifts and C-F coupling constants being characteristic of the 2-fluoro-substituted pattern.
-
Mass Spectrometry (EI): The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity at m/z 218 and 220. Key fragmentation would likely involve the loss of the bromoethyl group.
Synthesis and Purification Workflow
The most direct and industrially scalable synthesis of this compound is via the Williamson ether synthesis. This involves the O-alkylation of 2-fluorophenol with an excess of 1,2-dibromoethane under basic conditions.
Diagram: Synthesis & Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Detailed Protocol: Synthesis
-
Reagents & Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorophenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone (10 mL per gram of phenol).
-
Addition: Add 1,2-dibromoethane (4.0 eq) to the stirring suspension. Using a large excess of dibromoethane is crucial to minimize the formation of the symmetrical diether byproduct.
-
Reaction: Heat the mixture to reflux (approx. 60°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting oily residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Purify the crude oil by vacuum distillation to afford this compound as a clear liquid.[7]
Core Reactivity and Mechanistic Considerations
The synthetic utility of this intermediate is dominated by the reactivity of the C-Br bond. As a primary alkyl halide, it is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions .
The reaction proceeds via a backside attack on the electrophilic carbon atom bonded to the bromine. The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions, such as elimination (E2).
-
Nucleophiles: It reacts efficiently with a wide range of N-, O-, and S-based nucleophiles. Primary and secondary amines, phenols, and thiols are all suitable reaction partners.
-
Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are ideal as they solvate the cation of the base but do not solvate the nucleophile, thus increasing its reactivity.
-
Bases: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to deprotonate the nucleophile without competing in the substitution reaction.
Diagram: SN2 Alkylation Mechanism
Caption: Generalized mechanism for the SN2 alkylation of a secondary amine.
Application in Drug Synthesis: The Vortioxetine Scaffold
While not a direct precursor in all patented routes, this compound is an exemplary intermediate for synthesizing analogs of complex drugs like Vortioxetine , a multimodal antidepressant.[8][9][10][11] The core synthesis of Vortioxetine involves coupling a piperazine moiety to a diaryl sulfide scaffold.[8][9][11] Our intermediate can be used to build similar structures where a flexible ether linkage is desired instead of a sulfide.
Representative Protocol: N-Alkylation of Piperazine
This protocol illustrates the use of this compound to alkylate a common cyclic amine, piperazine.
-
Reagents & Setup: In a nitrogen-flushed flask, dissolve piperazine (2.5 eq, to minimize dialkylation) and potassium carbonate (3.0 eq) in anhydrous acetonitrile (ACN).
-
Addition: Add a solution of this compound (1.0 eq) in ACN dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 80°C and stir for 6-12 hours. Monitor the reaction by LC-MS for the formation of the desired product mass and disappearance of the starting bromide.
-
Workup: Cool the reaction to room temperature and filter off the solids. Concentrate the filtrate under vacuum.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine and salts. Dry the organic layer over MgSO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the pure N-alkylated product.
Safety and Handling
As with any reactive alkylating agent, proper safety precautions are mandatory.
-
Hazard Class: Assumed to be an irritant. Analogous compounds cause skin, eye, and respiratory irritation.[12][13]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.[12]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. It is a stable compound under normal conditions but should be stored away from strong oxidizing agents.[12]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value intermediate whose utility is derived from its predictable reactivity and the desirable properties imparted by its fluorinated aromatic ring. Its role as a robust alkylating agent for introducing a flexible, fluorinated phenoxyethyl linker makes it a powerful tool in the arsenal of medicinal chemists. Understanding the principles of its synthesis and reactivity, as detailed in this guide, enables researchers to effectively leverage this building block in the design and synthesis of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 5. 193220-21-2|this compound|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
- 7. This compound CAS#: 193220-21-2 [chemicalbook.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. nbinno.com [nbinno.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Building Blocks in Organic Synthesis
Abstract
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, modulated pKa, and increased binding affinity, have led to a significant number of successful drugs and advanced materials.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic use of fluorinated building blocks in organic synthesis. We will delve into the fundamental principles governing the influence of fluorine on molecular properties, explore the major classes of fluorinated building blocks, and provide detailed, field-proven protocols for their synthesis and application. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible approach to the design and synthesis of novel fluorinated compounds.
The Fluorine Advantage: Why Incorporate Fluorine?
The strategic placement of fluorine atoms can dramatically alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.[3] Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its profound impact on drug efficacy and pharmacokinetics.[4]
Modulation of Physicochemical Properties
-
pKa Manipulation: The high electronegativity of fluorine significantly influences the acidity and basicity of nearby functional groups. For instance, the introduction of fluorine atoms in the β-position to an amine can decrease the pKa by approximately 1.1–3.3 units, which can be critical for optimizing a drug's solubility, permeability, and target engagement.[5][6]
-
Lipophilicity and Permeability: While elemental fluorine is the most electronegative element, the introduction of fluorine or fluorinated groups can surprisingly increase the lipophilicity of a molecule. This is due to the masking of underlying polarity. For example, a trifluoromethyl (-CF3) group is more lipophilic than a methyl (-CH3) group, which can enhance membrane permeability and bioavailability.
-
Conformational Control: The small van der Waals radius of fluorine (1.47 Å), similar to that of hydrogen (1.20 Å), allows it to act as a hydrogen bioisostere with minimal steric perturbation.[7] However, the C-F bond is longer and stronger than a C-H bond, and its introduction can induce specific conformational preferences through electrostatic and steric interactions, influencing binding to target proteins.
Enhancement of Metabolic Stability
One of the most significant advantages of fluorination is the increased resistance to metabolic degradation. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond energy ~116 kcal/mol), making it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family.[8] By replacing a metabolically labile C-H bond with a C-F bond, the in vivo half-life of a drug can be significantly extended.
Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds
| Compound Pair | Non-Fluorinated (Parent) Half-life (t½, min) | Fluorinated Analog Half-life (t½, min) | Fold Increase in Stability | Reference |
| Isoquinoline Derivative | Not Reported | Not Reported | - | [9] |
| Vericiguat Precursor | Lower | Higher | Increased | [1] |
| Alpelisib Precursor | Lower | Higher | Increased | [1] |
Data presented here is illustrative. Actual values are highly dependent on the specific molecular scaffold and the position of fluorination.
A Taxonomy of Fluorinated Building Blocks
Fluorinated building blocks can be broadly categorized based on the nature and number of fluorine atoms they contain. The choice of building block is dictated by the desired properties of the target molecule and the synthetic strategy.
Monofluorinated Building Blocks
These contain a single fluorine atom and are often used for fine-tuning pKa, conformation, and metabolic stability at a specific site.
Difluorinated Building Blocks
Geminal difluoro (-CF2-) groups are of particular interest as they can serve as bioisosteres for carbonyl groups, ethers, or sulfones, often with improved metabolic stability.
Trifluoromethylated Building Blocks
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group that can significantly impact a molecule's electronic properties and lipophilicity.
Fluorinated Heterocyclic Building Blocks
A significant portion of FDA-approved drugs are heterocyclic compounds.[1] The incorporation of fluorine into heterocyclic scaffolds, such as pyrazoles and pyrimidines, is a highly effective strategy for modulating their biological activity.[3][10]
Synthetic Strategies for Introducing Fluorine
The synthesis of fluorinated building blocks and their incorporation into larger molecules relies on a variety of fluorination methods. The choice of method depends on the substrate, the desired regioselectivity, and the scale of the reaction.
Nucleophilic Fluorination
This approach involves the displacement of a leaving group by a nucleophilic fluoride source.
A common method for converting alcohols to alkyl fluorides is through the use of reagents like diethylaminosulfur trifluoride (DAST) and its less hazardous alternatives like Deoxo-Fluor®.[6][11]
Experimental Protocol 1: Nucleophilic Fluorination of a Primary Alcohol with DAST
Objective: To synthesize 4-nitrobenzyl fluoride from 4-nitrobenzyl alcohol.
Materials:
-
4-Nitrobenzyl alcohol
-
(Diethylamino)sulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Water, deionized
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure: [8]
-
Under a nitrogen atmosphere, dissolve 4-nitrobenzyl alcohol (1.0 eq.) in anhydrous dichloromethane (20 volumes).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with dichloromethane (2 x 10 volumes).
-
Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Safety Precautions: DAST is a toxic, corrosive, and moisture-sensitive reagent that can decompose violently upon heating.[4][12] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Diagram 1: Proposed Mechanism for Deoxyfluorination with DAST
Caption: Proposed mechanism of alcohol fluorination with DAST.
Electrophilic Fluorination
This strategy employs reagents that deliver an electrophilic fluorine atom ("F+"). N-F reagents, such as Selectfluor®, are widely used due to their stability and ease of handling.[13]
Experimental Protocol 2: Electrophilic Fluorination of a β-Dicarbonyl Compound
Objective: To synthesize a 2-fluoro-β-dicarbonyl compound.
Materials:
-
β-Dicarbonyl compound (e.g., 1,3-cyclohexanedione)
-
Selectfluor® (F-TEDA-BF4)
-
Acetonitrile, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
Dissolve the β-dicarbonyl compound (1.0 eq.) in anhydrous acetonitrile.
-
Add Selectfluor® (1.1 eq.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Safety Precautions: Selectfluor® is an oxidant and should be handled with care. Avoid contact with skin and eyes. Wear appropriate PPE.[4][14]
Diagram 2: General Workflow for Electrophilic Fluorination
Caption: A generalized workflow for electrophilic fluorination.
Fluoroalkylation Reactions
These reactions introduce fluoroalkyl groups, most commonly the trifluoromethyl group (-CF3), into organic molecules. Hypervalent iodine reagents, such as Togni's reagents, are popular for this transformation.[9][15]
Experimental Protocol 3: Trifluoromethylation of Indole with Togni's Reagent
Objective: To synthesize 2-trifluoromethylindole.
Materials:
-
Indole
-
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent I)
-
Copper(I) iodide (CuI)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure: [16]
-
To a solution of indole (1.0 eq.) in DCE (10 mL per mmol of indole), add Togni's reagent I (1.2 eq.) and CuI (0.2 eq.) at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 60 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCE.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram 3: Logical Relationship of Fluorination Strategies
Caption: Interrelationship of common fluorination strategies.
Case Studies: Fluorinated Building Blocks in Action
The strategic use of fluorinated building blocks has been instrumental in the development of numerous blockbuster drugs.
Empagliflozin: A Fluorinated SGLT2 Inhibitor
Empagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. Its synthesis utilizes a fluorinated building block to introduce a fluoro-substituted aromatic ring, which is crucial for its biological activity and pharmacokinetic profile.[17][18]
Recently FDA-Approved Fluorinated Drugs
A review of recently FDA-approved drugs reveals a continued trend in the incorporation of fluorine. For example, Vericiguat, a soluble guanylate cyclase stimulator, and Alpelisib, a PI3K inhibitor, both contain fluorine, which contributes to their enhanced metabolic stability and efficacy.[1]
Table 2: Selected FDA-Approved Fluorinated Drugs and the Role of Fluorine
| Drug Name | Therapeutic Area | Role of Fluorine/Fluorinated Moiety | Reference |
| Vericiguat | Cardiology | Increases metabolic stability and reduces clearance. | [1] |
| Alpelisib | Oncology | Enhances metabolic stability and oral bioavailability; improves binding affinity. | [1] |
| Piflufolastat F 18 | Diagnostics | 18F for PET imaging of prostate cancer. | [1] |
Conclusion and Future Perspectives
The strategic incorporation of fluorine through the use of fluorinated building blocks will undoubtedly continue to be a powerful tool in the design of novel pharmaceuticals, agrochemicals, and materials. The ability to fine-tune molecular properties with atomic precision offers unparalleled opportunities for innovation. As our understanding of the intricate interplay between fluorine and biological systems deepens, and as new synthetic methodologies for fluorination emerge, the impact of organofluorine chemistry is set to expand even further. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the "fluorine advantage" in their own synthetic endeavors.
References
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of fluorine substituted pyrazolopyrimidines as potential leads for the development of PET-imaging agents for the GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorination - Wordpress [reagents.acsgcipr.org]
- 13. Output Formats | Graphviz [graphviz.org]
- 14. zjwintime.com [zjwintime.com]
- 15. researchgate.net [researchgate.net]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 1-(2-Bromoethoxy)-2-fluorobenzene in N-alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of 1-(2-bromoethoxy)-2-fluorobenzene as a key reagent in N-alkylation reactions. This versatile building block is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecules, most notably as a precursor in the synthesis of the antidepressant Vortioxetine. These notes offer an in-depth analysis of the underlying reaction mechanisms, field-proven experimental protocols for the N-alkylation of primary and secondary amines, and critical insights into reaction optimization and safety considerations. The protocols provided are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.
Introduction: The Strategic Advantage of this compound in N-Alkylation
This compound is a bifunctional reagent that offers a unique combination of reactivity and structural features, making it a valuable tool for the synthetic chemist. The molecule incorporates a reactive bromoethoxy side chain, which is susceptible to nucleophilic attack by amines, and a fluorinated benzene ring. The presence of the fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity to biological targets.[1]
The primary application of this reagent lies in its ability to introduce a 2-(2-fluorophenoxy)ethyl moiety onto a nitrogen atom, a common structural motif in biologically active compounds. The N-alkylation reaction, a cornerstone of organic synthesis, is the principal transformation where this reagent is employed.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 193220-21-2 | [2][3] |
| Molecular Formula | C₈H₈BrFO | [2] |
| Molecular Weight | 219.05 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Boiling Point | 123 °C (16 mmHg) | [2][3] |
| Storage Temperature | 2-8°C | [2][3] |
Safety and Handling:
Precautionary Measures:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
The Mechanism of N-Alkylation: A Stepwise Perspective
The N-alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine atom.
Figure 1: Generalized SN2 mechanism for N-alkylation.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are typically employed. These solvents can solvate the cation of the base but do not strongly solvate the amine nucleophile, thus enhancing its reactivity.
-
Base: A base is required to neutralize the hydrogen bromide (HBr) that is formed as a byproduct of the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and selectivity. For less reactive amines, a stronger base may be necessary.
-
Temperature: The reaction is often heated to increase the rate of reaction. However, excessive heat can lead to side reactions, such as elimination or overalkylation.
A significant challenge in the N-alkylation of primary amines is the potential for overalkylation, where the secondary amine product, being more nucleophilic than the starting primary amine, reacts further with the alkylating agent to form a tertiary amine.
Field-Proven Experimental Protocols
The following protocols are designed as a robust starting point for the N-alkylation of primary and secondary amines with this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: N-Alkylation of a Primary Amine
This protocol provides a general procedure for the mono-alkylation of a primary amine. To minimize overalkylation, a slight excess of the primary amine can be used.
Figure 2: Experimental workflow for primary amine N-alkylation.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.2 equivalents) and a suitable anhydrous solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) (approximately 0.1-0.5 M concentration).
-
Addition of Base: Add a powdered, anhydrous base such as potassium carbonate (K₂CO₃, 2.0 equivalents). Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated secondary amine.
Protocol 2: N-Alkylation of a Secondary Amine (e.g., Piperazine)
This protocol is exemplified by the N-alkylation of piperazine, a key step in the synthesis of Vortioxetine.
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with piperazine (1.5-2.0 equivalents), a base such as potassium carbonate (K₂CO₃, 2.0 equivalents), and a suitable solvent like acetonitrile (MeCN) or toluene.
-
Addition of Alkylating Agent: Add this compound (1.0 equivalent) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic solids.
-
Extraction and Wash: Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to yield the N-substituted piperazine derivative.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the N-alkylation of various amines with this compound, extrapolated from analogous reactions in the literature.
| Amine Type | Amine Substrate | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary (Aliphatic) | Benzylamine | K₂CO₃ | MeCN | 60-80 | 70-85 |
| Primary (Aromatic) | Aniline | Cs₂CO₃ | DMF | 80-100 | 60-75 |
| Secondary (Cyclic) | Piperazine | K₂CO₃ | Toluene | Reflux | 80-95 |
| Secondary (Acyclic) | Diethylamine | DIPEA | MeCN | 70-90 | 65-80 |
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile reagent for the N-alkylation of a wide range of primary and secondary amines. The protocols outlined in this guide provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. The strategic incorporation of the 2-(2-fluorophenoxy)ethyl moiety through this method will undoubtedly continue to play a crucial role in the discovery and development of novel therapeutic agents. Future research may focus on developing more environmentally friendly reaction conditions, such as the use of greener solvents or catalyst-free systems.
References
Application Note: The Strategic Utility of 1-(2-Bromoethoxy)-2-fluorobenzene in the Synthesis of Pharmaceutical Intermediates
Introduction: The Value Proposition of a Fluorinated Building Block
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established method for enhancing pharmacokinetic and physicochemical properties.[1][2] Fluorine's high electronegativity and small van der Waals radius allow it to modulate properties such as metabolic stability, membrane permeability, and binding affinity without introducing significant steric hindrance.[2]
1-(2-Bromoethoxy)-2-fluorobenzene emerges as a highly valuable bifunctional reagent in this context. Its structure is elegantly simple yet potent for synthetic applications:
-
The Bromoethoxy Moiety: This functional group acts as a robust two-carbon electrophilic linker, ideal for forming stable ether linkages via nucleophilic substitution reactions. The terminal bromine is an excellent leaving group, facilitating efficient alkylation of various nucleophiles.
-
The 2-Fluorophenyl Group: This aromatic portion introduces the desirable properties of fluorine. Its presence can block metabolic oxidation at the ortho-position and enhance the lipophilicity of the resulting molecule, which is often crucial for CNS agents and other therapeutics requiring membrane transport.[3]
This reagent is primarily employed to introduce the 2-(2-fluorophenoxy)ethyl side chain onto a molecular scaffold, a common motif in a range of biologically active compounds.
Physicochemical Properties & Reactivity Profile
A clear understanding of the reagent's properties is fundamental to its effective use.
| Property | Value |
| CAS Number | 382-32-1 |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Approx. 115-117 °C / 15 mmHg |
| Primary Reactive Site | Alkyl Bromide (C-Br bond) |
| Typical Reaction | Nucleophilic Substitution (SN2) |
The core reactivity of this compound is centered on the electrophilic carbon adjacent to the bromine atom. It readily undergoes SN2 reactions with a wide range of nucleophiles, most notably primary and secondary amines found within heterocyclic cores, which are foundational structures in drug discovery.[4][5][6][7]
Core Application: N-Alkylation for Heterocyclic Scaffolds
The most prevalent application of this reagent is the alkylation of nitrogen nucleophiles to form C-N bonds. This reaction is a cornerstone for linking the 2-(2-fluorophenoxy)ethyl side chain to a core heterocyclic structure, a key step in the synthesis of many pharmaceutical agents.
A notable parallel is found in the synthesis of Tamsulosin, where an analogous compound, 1-(2-bromoethoxy)-2-ethoxybenzene, is used to alkylate a primary amine.[8][9] This highlights the general reliability and broad applicability of this synthetic strategy. The reaction proceeds via a classical SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the primary alkyl bromide, displacing the bromide ion.
Visualizing the Reaction Mechanism
The following diagram illustrates the fundamental SN2 pathway for the N-alkylation of a generic secondary amine.
Caption: SN2 mechanism for N-alkylation using this compound.
Experimental Protocols
The following protocols are designed to be robust and self-validating, providing researchers with a reliable starting point for their synthetic endeavors.
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
Objective: To provide a foundational, adaptable protocol for the covalent attachment of the 2-(2-fluorophenoxy)ethyl moiety to a generic secondary amine-containing substrate.
Causality Statement: This protocol employs a polar aprotic solvent (DMF) to facilitate the SN2 reaction by solvating the cation without hydrogen bonding to the nucleophile, thereby increasing its reactivity. An inorganic base (K₂CO₃) is used as a scavenger for the HBr generated during the reaction, driving the equilibrium towards the product. Heating is necessary to provide the activation energy for the reaction to proceed at a practical rate.
Caption: General workflow for the N-alkylation of amine-containing intermediates.
Materials & Reagents
| Reagent/Material | Purpose | Typical Molar Eq. |
| Amine-containing Substrate | Nucleophile | 1.0 |
| This compound | Electrophile/Alkylator | 1.05 - 1.2 |
| Potassium Carbonate (K₂CO₃), anhydrous | Base (HBr Scavenger) | 2.0 - 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | Solvent | - |
| Ethyl Acetate | Extraction Solvent | - |
| Saturated NaCl solution (Brine) | Aqueous Wash | - |
| Sodium Sulfate (Na₂SO₄), anhydrous | Drying Agent | - |
| Silica Gel | Stationary Phase | - |
Step-by-Step Methodology
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine-containing substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvation: Add anhydrous DMF to achieve a substrate concentration of approximately 0.2-0.5 M. Stir the suspension for 15 minutes at room temperature.
-
Reagent Addition: Add this compound (1.1 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 70-80 °C using an oil bath.
-
Monitoring (Self-Validation): After 4 hours, and every 2 hours thereafter, take an aliquot of the reaction mixture, dilute it with ethyl acetate, filter, and analyze by TLC or LC-MS to check for the consumption of the starting amine. The reaction is considered complete when <5% of the starting material remains.
-
Work-up: Once complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 10 volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 5 volumes) to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Protocol 2: Case Study - Synthesis of a Vilazodone Analogue Intermediate
Objective: To synthesize 5-(4-(2-(2-fluorophenoxy)ethyl)piperazin-1-yl)benzofuran-2-carboxamide, demonstrating the reagent's use in building a complex intermediate relevant to CNS drug discovery. Vilazodone itself is an antidepressant, and this reaction exemplifies a key bond-forming event in related structures.[10][11]
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Molar Eq. |
| 5-(piperazin-1-yl)benzofuran-2-carboxamide | 245.28 | 1.0 |
| This compound | 219.05 | 1.1 |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.5 |
| Acetonitrile (ACN), anhydrous | 41.05 | - |
Step-by-Step Methodology
-
Setup: In an inert atmosphere, dissolve 5-(piperazin-1-yl)benzofuran-2-carboxamide (1.0 eq) in anhydrous acetonitrile (target concentration 0.3 M).
-
Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 10 minutes. The use of a soluble organic base like DIPEA is preferable here to avoid the heterogeneous mixture that K₂CO₃ would form, potentially simplifying reaction monitoring.
-
Reagent Addition: Add this compound (1.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) for 12-16 hours.
-
Monitoring (Self-Validation): Monitor the reaction for the disappearance of the benzofuran starting material via LC-MS. The expected product will have a mass (M+H)⁺ corresponding to the sum of the reactants minus HBr.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the acetonitrile.
-
Purification: Redissolve the residue in dichloromethane and wash with a saturated aqueous solution of NaHCO₃, followed by brine. Dry the organic layer over MgSO₄, filter, and concentrate. The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the target intermediate.
Safety, Handling, and Storage
Proper handling of this compound is crucial for laboratory safety.
| Hazard Class | Precautionary Measures |
| Skin Irritant | Causes skin irritation. Wear nitrile gloves and a lab coat.[12][13] |
| Eye Irritant | Causes serious eye irritation. Wear safety glasses or goggles.[12][13] |
| Inhalation | May cause respiratory irritation. Handle exclusively in a certified chemical fume hood.[12][14] |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke in the laboratory.[12] |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[12][14]
Conclusion
This compound is a versatile and powerful reagent for pharmaceutical intermediate synthesis. Its primary utility lies in the straightforward, efficient introduction of the 2-(2-fluorophenoxy)ethyl moiety via SN2 alkylation of nucleophiles, particularly amines within heterocyclic systems. The protocols provided herein offer a robust framework for leveraging this reagent to construct complex molecular architectures, accelerating the discovery and development of novel therapeutic agents. Its application underscores the broader strategy in medicinal chemistry of using fluorinated building blocks to optimize the ADME properties of drug candidates.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. rroij.com [rroij.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2007119110A2 - Process for the preparation of tamsulosin and related compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. gustavus.edu [gustavus.edu]
Application Notes and Protocols: 1-(2-Bromoethoxy)-2-fluorobenzene as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction
In the landscape of modern synthetic chemistry, the strategic design of molecular precursors is paramount to the efficient construction of complex bioactive molecules. 1-(2-Bromoethoxy)-2-fluorobenzene emerges as a highly valuable and versatile building block, particularly for the synthesis of key heterocyclic scaffolds such as morpholines and benzoxazepines. These structural motifs are prevalent in a multitude of pharmaceuticals and agrochemicals, underscoring the importance of robust synthetic routes to their derivatives.[1][2]
This technical guide provides a comprehensive overview of the synthesis and application of this compound. We will delve into the mechanistic rationale behind the synthetic protocols, offering field-proven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors. The protocols described herein are designed to be self-validating, with a focus on explaining the causality behind experimental choices to ensure reproducibility and optimization.
Synthesis of the Precursor: this compound
The synthesis of this compound is efficiently achieved via the Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[3][4]
Principle and Rationale
The reaction proceeds by the deprotonation of 2-fluorophenol with a suitable base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane in an SN2 reaction to displace one of the bromide ions.[3]
Choice of Reagents:
-
2-Fluorophenol: The starting phenol provides the aromatic core with the fluorine substituent, which is crucial for subsequent intramolecular cyclization reactions.
-
1,2-Dibromoethane: This reagent serves as the two-carbon linker and introduces the reactive bromide functionality for further transformations. Using a significant excess of 1,2-dibromoethane is a critical strategy to favor the desired mono-alkylation product and minimize the formation of the bis-ether byproduct.
-
Base: A moderately strong base like potassium carbonate (K2CO3) is ideal. It is strong enough to deprotonate the phenol (pKa ~10) but not so strong as to promote significant elimination side reactions with the 1,2-dibromoethane.[5]
-
Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is preferred as it effectively solvates the cation of the base and does not interfere with the nucleophilicity of the phenoxide.[5][6]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorophenol (1.0 eq.), potassium carbonate (3.0 eq.), and acetone (10 mL per 1 mmol of 2-fluorophenol).
-
Addition of Alkylating Agent: While stirring, add 1,2-dibromoethane (3.0 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a colorless oil.[7]
| Parameter | Condition | Rationale |
| Base | Potassium Carbonate (K2CO3) | Sufficiently basic to deprotonate the phenol without causing significant side reactions. |
| Solvent | Acetone or DMF | Polar aprotic solvent that facilitates the SN2 reaction.[5][6] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Stoichiometry | Excess 1,2-dibromoethane | Minimizes the formation of the bis-alkylation byproduct.[5] |
| Expected Yield | 70-85% | Typical yield after chromatographic purification. |
Application I: Synthesis of N-Substituted Morpholine Derivatives
This compound is an excellent starting material for the synthesis of N-substituted morpholines, a common scaffold in medicinal chemistry.[1][2]
Mechanistic Insight
The synthesis of N-substituted morpholines from this compound and a primary amine is a two-step, one-pot process:
-
Intermolecular Nucleophilic Substitution: The primary amine acts as a nucleophile and displaces the bromide from the precursor. This reaction is typically carried out in a polar solvent and may be accelerated by heat.
-
Intramolecular Williamson Ether Synthesis: In the presence of a base, the secondary amine formed in the first step is deprotonated. The resulting amide or the neutral amine itself then undergoes an intramolecular SN2 reaction, where the nitrogen attacks the carbon bearing the fluorine atom is not correct. The nitrogen attacks the other end of the bromoethoxy group. The initial reaction with the amine displaces the bromide. The resulting secondary amine then needs to be cyclized. This is an intramolecular reaction where the nitrogen attacks the carbon of the fluoroaromatic ring. This is an SNAr reaction.
Let's re-evaluate the morpholine synthesis. The precursor is this compound. Reaction with a primary amine R-NH2 would lead to 1-(2-(R-amino)ethoxy)-2-fluorobenzene. For morpholine ring formation, an intramolecular reaction is required. This would involve the nitrogen of the amino group attacking the aromatic ring and displacing the fluorine. This is an intramolecular nucleophilic aromatic substitution (SNAr).
Reaction Scheme: Synthesis of N-Aryl Morpholine
References
- 1. researchgate.net [researchgate.net]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. francis-press.com [francis-press.com]
- 7. Synthesis routes of 1-(2-Bromoethoxy)-4-nitrobenzene [benchchem.com]
Palladium-catalyzed cross-coupling reactions with 1-(2-Bromoethoxy)-2-fluorobenzene
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 1-(2-Bromoethoxy)-2-fluorobenzene
This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging this compound in a variety of palladium-catalyzed cross-coupling reactions. This versatile building block, featuring a reactive aryl bromide and an ortho-fluorine substituent, is a valuable precursor for synthesizing complex molecules with applications in medicinal chemistry and materials science. This document offers field-proven insights, explaining the causality behind experimental choices to ensure reproducible and high-yielding transformations.
Core Principles: Understanding the Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] These reactions generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[3][4]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[2][5] This is often the rate-determining step.
-
Transmetalation / Coordination: In reactions like the Suzuki or Stille coupling, an organometallic nucleophile transfers its organic group to the palladium center.[3][5] In Heck and Buchwald-Hartwig reactions, this step involves coordination of the alkene or amine, respectively.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired new bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][3]
Caption: General Palladium Catalytic Cycle.
Essential Safety and Handling
Substrate: this compound CAS: 1050511-24-4
Precautions:
-
Handling: Always handle this compound within a certified chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[6] Avoid inhalation of vapors and direct contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[6][7]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for disposal.[6] Ensure adequate ventilation and remove all ignition sources.[7]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]
-
Application Note I: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, typically coupling an aryl halide with an organoboron reagent like a boronic acid or ester.[4][8] It is widely used in pharmaceutical synthesis due to its mild conditions and tolerance of a broad range of functional groups.[5]
Mechanistic Insight: The key to the Suzuki reaction is the activation of the boronic acid by a base.[9] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step with the Pd(II) center.[8][10][11]
Protocol: Synthesis of 2-fluoro-1-(2-bromoethoxy)-4'-methyl-1,1'-biphenyl
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 236 mg), (4-methylphenyl)boronic acid (1.2 mmol, 163 mg), potassium carbonate (K₂CO₃, 2.5 mmol, 345 mg), and a magnetic stir bar.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).
-
Solvent and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. Degas the resulting mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).[12] Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product.
Data and Causality
| Component | Role | Rationale & Insights |
| Pd(PPh₃)₄ | Catalyst | A reliable Pd(0) source. For more challenging or sterically hindered substrates, a more active catalyst system like Pd(OAc)₂ with a bulky, electron-rich ligand (e.g., SPhos, XPhos) may be required.[13] |
| K₂CO₃ | Base | A moderately strong inorganic base sufficient for activating many arylboronic acids. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective for less reactive partners.[13] |
| Dioxane/Water | Solvent | A common solvent system that effectively dissolves both organic and inorganic reagents. The presence of water is often crucial for the catalytic cycle.[13] |
| 90 °C | Temperature | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition. |
Application Note II: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a direct route from aryl halides and primary or secondary amines.[14] This reaction has largely replaced harsher classical methods, offering a much broader substrate scope.[14][15]
Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine. A strong, non-nucleophilic base deprotonates the coordinated amine, forming a palladium amido complex. Reductive elimination from this complex yields the C-N coupled product and regenerates the Pd(0) catalyst.[16][17][18]
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Protocol: Synthesis of 4-(2-(2-fluorophenoxy)ethyl)morpholine
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg) to an oven-dried vial. In a separate vial, add this compound (1.0 mmol, 236 mg), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg), and a suitable ligand such as XPhos (0.03 mmol, 14.3 mg).
-
Reagent Addition: Add toluene (3 mL) and morpholine (1.2 mmol, 105 µL) to the catalyst/substrate vial. Add this solution to the vial containing the base.
-
Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 8-12 hours.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the desired aryl amine.
Data and Causality
| Component | Role | Rationale & Insights |
| Pd₂(dba)₃ / XPhos | Catalyst System | Pd₂(dba)₃ is a stable Pd(0) source. XPhos is a bulky, electron-rich biarylphosphine ligand that promotes fast oxidative addition and reductive elimination, which is crucial for coupling unactivated aryl halides.[17][19] Other "second-generation" ligands like RuPhos or BrettPhos are also highly effective.[17] |
| NaOtBu | Base | A strong, non-nucleophilic base required to deprotonate the amine without competing in side reactions. Lithium bis(trimethylsilyl)amide (LiHMDS) is another common choice.[16][19] |
| Toluene | Solvent | An inert, high-boiling solvent suitable for the reaction temperature. Anhydrous conditions are critical for success. |
| 100 °C | Temperature | Ensures a sufficient reaction rate. Modern catalyst systems can sometimes allow for lower temperatures.[19] |
Application Note III: Mizoroki-Heck C-C Coupling
The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene, forming a new, more substituted alkene.[20] It is a powerful method for constructing carbon-carbon double bonds.[21]
Mechanistic Insight: The cycle begins with oxidative addition, similar to other cross-couplings. The alkene then coordinates to the Pd(II) center and undergoes a migratory insertion into the Aryl-Pd bond. The final steps involve β-hydride elimination to form the alkene product and a palladium-hydride species, which is then converted back to the Pd(0) catalyst by the base.[4][22]
Caption: Catalytic Cycle of the Mizoroki-Heck Reaction.
Protocol: Synthesis of Butyl (E)-3-(2-(2-bromoethoxy)phenyl)acrylate
-
Reaction Setup: To a sealable reaction tube, add this compound (1.0 mmol, 236 mg), Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg), and triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg).
-
Reagent Addition: Add n-butyl acrylate (1.5 mmol, 215 µL), triethylamine (Et₃N, 1.5 mmol, 209 µL), and N,N-dimethylformamide (DMF, 4 mL).
-
Reaction: Seal the tube and heat to 100 °C for 18 hours.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography (silica gel) to yield the substituted alkene.
Data and Causality
| Component | Role | Rationale & Insights |
| Pd(OAc)₂ / PPh₃ | Catalyst System | A classic and cost-effective catalyst system for the Heck reaction. The PPh₃ ligand stabilizes the palladium species. For less reactive substrates, phosphine-free systems or more specialized ligands may be employed.[23] |
| Triethylamine (Et₃N) | Base | A mild organic base that neutralizes the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.[20] |
| DMF | Solvent | A polar aprotic solvent that effectively solubilizes the reaction components and is stable at the required temperature. |
| 100 °C | Temperature | Standard temperature for Heck reactions involving aryl bromides. |
Overview of Other Potential Cross-Couplings
The utility of this compound extends to other important transformations:
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a dual palladium and copper catalyst system, providing a direct route to C(sp²)-C(sp) bonds.[24][25] Modern protocols often use copper-free conditions with specialized ligands.[26][27][28]
-
Stille Coupling: This reaction involves coupling with an organostannane (organotin) reagent.[29][30] While highly versatile with broad functional group tolerance, the high toxicity of tin reagents is a significant drawback, leading many researchers to prefer alternatives like the Suzuki coupling.[29][30]
Summary of Protocols
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 |
| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 |
| Mizoroki-Heck | Alkene (e.g., Acrylate) | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 |
Conclusion
This compound is a highly effective and adaptable substrate for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently construct C-C, C-N, and other valuable bonds. The protocols and insights provided in this guide serve as a robust starting point for developing novel molecular architectures for applications in drug discovery, agrochemicals, and materials science.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nobelprize.org [nobelprize.org]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. gustavus.edu [gustavus.edu]
- 8. wwjmrd.com [wwjmrd.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. www1.udel.edu [www1.udel.edu]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. jk-sci.com [jk-sci.com]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Heck Reaction [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. | Semantic Scholar [semanticscholar.org]
- 27. Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Item - Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates - American Chemical Society - Figshare [acs.figshare.com]
- 29. Stille reaction - Wikipedia [en.wikipedia.org]
- 30. Stille Coupling [organic-chemistry.org]
Application Note: Strategic Synthesis of Fluorinated Benzomorpholine Scaffolds Using 1-(2-Bromoethoxy)-2-fluorobenzene
Introduction: The Utility of a Bifunctional Reagent
In modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for enhancing pharmacological properties. Fluorination can improve metabolic stability, increase lipophilicity, and modulate pKa, leading to better bioavailability and target-binding affinity[1][2][3][4]. 1-(2-Bromoethoxy)-2-fluorobenzene is a versatile bifunctional building block uniquely suited for this purpose. It features two distinct reactive sites:
-
A Bromoethyl Group: An excellent electrophile for SN2 reactions, allowing for facile linkage to a wide range of nucleophiles[5].
-
An Activated Fluoroaromatic Ring: The fluorine atom, positioned ortho to the ether linkage, is activated towards nucleophilic aromatic substitution (SNAr), providing a robust pathway for intramolecular cyclization.
This application note provides a comprehensive guide to the properties, handling, and synthetic application of this compound. We present a detailed, field-proven protocol for its use in the one-pot synthesis of N-substituted 7-fluorobenzomorpholines, a privileged scaffold in many biologically active compounds.
Physicochemical Properties & Safe Handling
Before beginning any experimental work, it is crucial to understand the properties and hazards of this compound.
Compound Data
| Property | Value | Reference(s) |
| CAS Number | 91319-54-9 | [6] |
| Molecular Formula | C₈H₈BrFO | [6] |
| Molecular Weight | 203.05 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 123 °C @ 16 mmHg | [7] |
| Storage | Store at 2-8°C, tightly sealed | [7] |
Safety & Handling Protocol
Hazard Statement: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and may cause respiratory irritation (H335)[6].
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors[6][8].
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from sources of ignition. Use in a well-ventilated area[8][9].
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician[6][10].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician[6].
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[6][10].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately[6][10].
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment[8][10].
Core Application: One-Pot Synthesis of N-Aryl-7-fluorobenzomorpholines
This protocol details the synthesis of 4-phenyl-7-fluoro-2,3-dihydrobenzo[b][8][10]oxazine via a tandem intermolecular SN2 substitution and intramolecular SNAr cyclization. This one-pot procedure is efficient and demonstrates the synthetic utility of the title compound.
Reaction Scheme & Mechanism
The reaction proceeds in two key steps within a single pot:
-
Intermolecular SN2 Alkylation: The primary amine (aniline) acts as a nucleophile, attacking the primary carbon of the bromoethyl group to displace the bromide leaving group. This forms a secondary amine intermediate.
-
Intramolecular SNAr Cyclization: In the presence of a strong base, the hydroxyl group of the intermediate is deprotonated to form an alkoxide. This potent intramolecular nucleophile then attacks the electron-deficient carbon of the fluoroaromatic ring, displacing the fluoride ion to form the final six-membered benzomorpholine ring.
Detailed Experimental Protocol
Reagents & Materials
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | 91319-54-9 | 203.05 | 1.015 g | 5.0 | 1.0 |
| Aniline | 62-53-3 | 93.13 | 0.466 g | 5.0 | 1.0 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 3.26 g | 10.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 25 mL | - | - |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser with nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Setup: Assemble the three-neck flask with a condenser, dropping funnel, and nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture contamination.
-
Reagent Addition: Add aniline (5.0 mmol, 1.0 eq) and cesium carbonate (10.0 mmol, 2.0 eq) to the flask.
-
Solvent Addition: Add 15 mL of anhydrous DMF to the flask and begin stirring under a nitrogen atmosphere to form a suspension.
-
Substrate Addition: Dissolve this compound (5.0 mmol, 1.0 eq) in 10 mL of anhydrous DMF and add it to the dropping funnel. Add the solution dropwise to the stirring suspension over 15 minutes at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 100-110 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water and stir.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-phenyl-7-fluoro-2,3-dihydrobenzo[b][8][10]oxazine.
-
Causality and Experimental Rationale
-
Choice of Base: Cesium carbonate (Cs₂CO₃) is used as it is a strong, non-nucleophilic base that effectively promotes both the initial SN2 reaction by scavenging the HBr byproduct and, more importantly, the deprotonation of the intermediate alcohol to facilitate the SNAr cyclization. Potassium carbonate can also be used, but may require higher temperatures or longer reaction times.
-
Choice of Solvent: DMF is an excellent polar aprotic solvent for this reaction. It readily dissolves the organic reagents and effectively solvates the cesium cation, increasing the reactivity of the carbonate anion.
-
Temperature: The elevated temperature (100-110 °C) is necessary to overcome the activation energy barrier for the intramolecular SNAr reaction, which is typically the rate-limiting step of the sequence.
Experimental Workflow and Data Visualization
The overall process from setup to final product analysis is outlined below.
Caption: Experimental workflow for the one-pot synthesis of N-aryl-7-fluorobenzomorpholine.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the covalent structure, including the successful formation of the oxazine ring and the presence of the N-aryl substituent.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe characteristic vibrational frequencies of the functional groups present in the final molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 5. 1-(2-Bromoethoxy)-2-chlorobenzene|CAS 18800-26-5 [benchchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. This compound CAS#: 193220-21-2 [chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. gustavus.edu [gustavus.edu]
Application Notes & Protocols: The Strategic Role of the Fluorobenzene Moiety in Drug Design and Discovery
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the fluorobenzene moiety being a particularly prevalent and impactful structural motif.[1][2] This guide provides an in-depth exploration of the multifaceted roles of the fluorobenzene group in drug design. We will dissect its influence on fundamental physicochemical properties, pharmacokinetic profiles (ADME), and pharmacodynamic interactions. This document moves beyond a simple recitation of effects to explain the underlying causality, empowering researchers to make rational design choices. Detailed, field-proven protocols for assessing key parameters, such as metabolic stability, are provided to bridge theory with practical application.
The Physicochemical Impact of Aromatic Fluorination
The substitution of a hydrogen atom with fluorine on a benzene ring, while seemingly minor, instigates a cascade of changes in the molecule's fundamental properties. Understanding these shifts is critical to leveraging the fluorobenzene moiety effectively.
1.1. Core Physicochemical Alterations
Fluorine's uniqueness stems from its combination of properties: it is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[3] This allows it to act as a "super-hydrogen" in some contexts, while its electronic influence dramatically alters molecular behavior.[2]
-
Lipophilicity (LogP/LogD): The introduction of a C-F bond generally increases a molecule's lipophilicity.[2][3][4] This is because the C-F bond is highly polarized but has low polarizability, reducing intermolecular interactions with water. This enhanced lipophilicity can improve a drug's ability to cross biological membranes, potentially increasing bioavailability and cell penetration.[3][5]
-
Acidity and Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[2][3][6] When a fluorobenzene ring is positioned near a basic functional group (e.g., an amine), it can significantly lower the group's pKa, making it less basic.[3][7] This reduction in basicity can be advantageous, as highly basic compounds are often extensively ionized at physiological pH, leading to poor membrane permeability and higher potential for certain off-target effects.[3][7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~109 kcal/mol), making it highly resistant to enzymatic cleavage.[8][9] This is the primary reason for fluorine's use in blocking metabolic "soft spots."[8][9]
Data Presentation 1: Comparative Physicochemical Properties
| Property | Benzene (C₆H₅-H) | Fluorobenzene (C₆H₅-F) | Rationale for Change |
| Molecular Weight | 78.11 g/mol | 96.10 g/mol [10] | Addition of a fluorine atom. |
| LogP | 2.13 | 2.27[10] | Increased lipophilicity due to the nature of the C-F bond.[2][3] |
| Boiling Point | 80.1 °C | 84.7 °C[10] | Altered intermolecular forces. |
| C-X Bond Energy | C-H: ~99 kcal/mol | C-F: ~109 kcal/mol[9] | High electronegativity of fluorine creates a strong, stable bond. |
Enhancing Pharmacokinetics: The Role in ADME
Perhaps the most celebrated application of the fluorobenzene moiety is its ability to favorably modulate a drug's pharmacokinetic profile, particularly its metabolic fate.
2.1. Blocking Metabolic Oxidation
A primary route of drug metabolism for aromatic systems is oxidation by cytochrome P450 (CYP450) enzymes, often leading to hydroxylation of the ring.[3][8] This process can deactivate a drug and facilitate its rapid clearance. Placing a fluorine atom at a metabolically vulnerable position on a benzene ring effectively "blocks" this pathway.[3][11] The strength of the C-F bond makes it resistant to the oxidative mechanisms employed by CYP450 enzymes.[8][12]
Causality: The CYP450 catalytic cycle involves the generation of a highly reactive oxygen species that typically abstracts a hydrogen atom or adds to a double bond. The high energy required to break the C-F bond makes this site kinetically unfavorable for enzymatic attack, forcing metabolism to occur at a different, slower site, or preventing it altogether.[11][12] This extends the drug's half-life and increases its systemic exposure.[8]
Visualization 1: Mechanism of Metabolic Blocking
Caption: Blocking CYP450-mediated metabolism with a fluorobenzene moiety.
2.2. Improving Bioavailability and Distribution
By modulating lipophilicity and pKa, the fluorobenzene group can significantly enhance oral bioavailability.[3] An increase in lipophilicity can improve absorption across the gut wall, while lowering the pKa of a nearby amine reduces ionization, further favoring membrane permeation.[3][7] These same principles apply to distribution, including the potential for enhanced penetration of the blood-brain barrier for CNS-targeted drugs.[8]
Modulating Pharmacodynamics: Drug-Target Interactions
While pharmacokinetic improvements are a major driver, the fluorobenzene moiety can also participate directly in binding to the target protein, enhancing affinity and selectivity.
3.1. The Nature of Fluorine Bonding
The highly polarized C-F bond can engage in a range of non-covalent interactions within a protein binding pocket.[13][14]
-
Hydrogen Bonds: Organic fluorine is a weak hydrogen bond acceptor.[15][16] While not a primary driver of affinity, these interactions are frequently observed in crystal structures and can contribute to binding when other stronger interactions position the C-F bond correctly.[13][16][17] They are often considered a "donor's last resort" but can still provide a modest energetic advantage.[15][16]
-
Dipole-Dipole & Quadrupole Interactions: The C-F bond possesses a strong dipole moment. This can lead to favorable electrostatic interactions with polar residues or backbone amides in the protein. Furthermore, the electron distribution of a fluorinated benzene ring alters its quadrupole moment compared to unsubstituted benzene, which can lead to more favorable interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the binding pocket.[18]
Visualization 2: Fluorobenzene in the Binding Pocket
Caption: Potential binding interactions of a fluorobenzene moiety.
Case Studies: Fluorobenzene in FDA-Approved Drugs
The theoretical benefits of the fluorobenzene moiety are validated by its presence in numerous successful drugs across various therapeutic areas.[19][20][21]
Data Presentation 2: Selected FDA-Approved Drugs
| Drug | Therapeutic Area | Role of Fluorobenzene Moiety |
| Ezetimibe | Cholesterol Absorption Inhibitor | The para-fluorophenyl groups were introduced to improve metabolic stability and enhance in vivo potency compared to the non-fluorinated parent compound.[3][8] |
| Ciprofloxacin | Antibiotic (Fluoroquinolone) | The fluorine atom at the C-6 position enhances binding to the bacterial DNA gyrase enzyme and increases cell penetration, broadening the antibacterial spectrum.[1][8] |
| Fluoxetine (Prozac) | Antidepressant (SSRI) | The para-trifluoromethylphenyl group (a related moiety) increases lipophilicity, which aids in CNS penetration to reach the serotonin transporter target effectively.[8] |
| Fezolinetant | Vasomotor Symptoms | The 4-fluorobenzoyl group is a key part of the molecule's pharmacophore, contributing to its binding affinity and overall profile.[21][22] |
Application Protocols
To translate design principles into actionable data, robust experimental protocols are essential. The following sections detail standard methodologies for assessing the impact of fluorobenzene incorporation.
5.1. Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a cornerstone for early-stage ADME testing, providing a quantitative measure of a compound's susceptibility to Phase I metabolism.[23]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its fluorinated analog.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compounds (non-fluorinated and fluorinated)
-
Positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Ice-cold Acetonitrile (ACN) with an internal standard (IS) for reaction termination
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of test compounds and controls in DMSO.
-
Thaw HLM on ice. Dilute in cold phosphate buffer to a working concentration of 2x the final desired concentration (e.g., 1.0 mg/mL for a 0.5 mg/mL final concentration).
-
Prepare the NADPH regenerating system solution according to the manufacturer's protocol. Keep on ice.
-
-
Incubation Setup:
-
In a 96-well plate, add 50 µL of the 2x HLM suspension to each well.
-
Add 1 µL of the 10 mM test compound stock to the wells to achieve a starting concentration of ~1 µM (adjust volumes as needed).
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
-
Reaction Initiation and Time-Point Sampling:
-
To initiate the reaction, add 49 µL of pre-warmed NADPH regenerating system to each well.
-
Immediately after adding NADPH to the first time-point wells (T=0), add 150 µL of ice-cold ACN with IS to quench the reaction. This serves as the 100% reference point.
-
Return the plate to the 37°C incubator.
-
At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), quench the corresponding wells with 150 µL of cold ACN with IS.
-
Include a negative control (no NADPH) for the final time point to check for non-enzymatic degradation.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal the plate and centrifuge at 4000 rpm for 20 minutes to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
-
Self-Validation: The protocol's integrity is validated by the inclusion of high and low clearance controls, which must fall within established laboratory ranges. The T=0 samples confirm the initial concentration, and the no-NADPH control ensures that compound loss is due to enzymatic metabolism.
Visualization 3: Workflow for Metabolic Stability Assay
Caption: Experimental workflow for the in vitro metabolic stability assay.
5.2. Protocol 2: Principles of Fragment-Based Screening with ¹⁹F-NMR
The presence of the fluorine atom provides a unique spectroscopic handle for ligand-observed NMR experiments, a powerful tool in fragment-based drug discovery (FBDD).[24][25]
Objective: To identify low-affinity fragment binders from a library of fluorobenzene-containing compounds by observing changes in the ¹⁹F-NMR signal upon addition of a target protein.
Core Principle: The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR.[24] Since proteins do not naturally contain fluorine, the ¹⁹F-NMR spectrum is free of background signals.[26][27] When a small, fluorinated fragment binds to a large protein, its tumbling rate slows dramatically. This change in the local chemical environment and relaxation properties causes a detectable change in the ¹⁹F signal (chemical shift perturbation, line broadening, or disappearance), indicating a binding event.[24][28]
General Workflow:
-
Library Preparation: Assemble a library of low molecular weight (<300 Da) fragments, each containing a fluorobenzene or other simple fluorinated moiety.
-
Reference Spectra Acquisition: Acquire a ¹⁹F-NMR spectrum for a cocktail of 5-10 fragments in a suitable buffer. The wide chemical shift dispersion of ¹⁹F allows for the resolution of individual fragment signals.[24][27]
-
Protein Titration: Add a stock solution of the target protein to the fragment cocktail.
-
Test Spectra Acquisition: Acquire a second ¹⁹F-NMR spectrum in the presence of the protein.
-
Hit Identification: Compare the reference and test spectra. Signals from fragments that bind to the protein will be broadened, shifted, or may disappear entirely. Non-binding fragments will show no change. This allows for the rapid identification of "hits."[26]
-
Hit Validation: Individual hits are then validated in separate experiments to confirm binding and determine affinity, often through further NMR titration experiments or other biophysical methods.
Conclusion
The fluorobenzene moiety is far more than a simple structural component; it is a strategic tool for rationally tuning the properties of drug candidates.[8] Its ability to block metabolic soft spots, modulate lipophilicity and pKa, and participate in target binding interactions provides a powerful lever for medicinal chemists to overcome common challenges in drug discovery.[1][3] By understanding the fundamental principles and applying robust experimental protocols like those described herein, researchers can effectively harness the power of aromatic fluorination to design safer, more effective medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. innospk.com [innospk.com]
- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Fluorine bonding--how does it work in protein-ligand interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hydrogen Bonds with Fluorine in Ligand-Protein Complexes-the PDB Analysis and Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations [mdpi.com]
- 18. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Applications of (19)F-NMR in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A-Z Guide to Optimizing 1-(2-Bromoethoxy)-2-fluorobenzene Synthesis
Welcome to the comprehensive technical support guide for the synthesis of 1-(2-Bromoethoxy)-2-fluorobenzene. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance yield and purity. Drawing from established principles of organic synthesis and practical laboratory experience, this guide offers a structured approach to overcoming common challenges in this specific Williamson ether synthesis.
I. Reaction Overview: The Williamson Ether Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis.[1][2][3][4] This reaction proceeds via an SN2 mechanism, where the nucleophilic 2-fluorophenoxide ion attacks the electrophilic carbon of 1,2-dibromoethane.[1][3][4] The success of this synthesis hinges on the efficient formation of the phenoxide and the subsequent nucleophilic substitution, while minimizing potential side reactions.
Below is a diagram illustrating the primary reaction pathway:
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis, offering explanations and actionable solutions.
Q1: Why is my reaction yield consistently low?
A low yield is a common frustration and can stem from several factors.[5][6][7] A systematic approach to troubleshooting is crucial.
A. Incomplete Deprotonation of 2-Fluorophenol
The Cause: The formation of the 2-fluorophenoxide is the critical first step. If the base is not strong enough, is of poor quality, or is used in insufficient amounts, the deprotonation will be incomplete, leaving unreacted 2-fluorophenol.[8]
Solutions:
-
Base Selection: While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) often lead to more complete deprotonation.[3][5]
-
Base Quality: Ensure the base is fresh and has been stored correctly. For instance, a grayish appearance of NaH can indicate deactivation.[5]
-
Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.5 equivalents) to drive the deprotonation to completion.[8]
B. Competing Side Reactions
The Cause: The Williamson ether synthesis can be plagued by side reactions, primarily elimination and C-alkylation.[1][9]
-
Elimination (E2 Reaction): The phenoxide is a strong base and can promote the E2 elimination of HBr from 1,2-dibromoethane, especially at higher temperatures, to form vinyl bromide.[2][10]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring.[1][9] While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of alkylated phenol byproducts.[9]
Solutions:
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 substitution over the E2 elimination.[10] A typical range is 50-100°C, but it's often best to start at a lower temperature and gradually increase it while monitoring the reaction.[4][5]
-
Solvent Choice: Polar aprotic solvents like DMF (N,N-dimethylformamide) or acetonitrile are preferred as they solvate the cation of the phenoxide, leaving a more "naked" and reactive nucleophile for O-alkylation.[2][5] Protic solvents can promote C-alkylation by hydrogen bonding with the phenoxide oxygen.[9]
C. Suboptimal Reaction Conditions
The Cause: The choice of solvent, reaction time, and the presence of moisture can all significantly impact the yield.
Solutions:
-
Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture.[5] Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can consume the base and hydrolyze the 1,2-dibromoethane.[5]
-
Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and avoid product decomposition with prolonged heating.[5] Reaction times can vary from 1 to 8 hours.[4][5]
-
Phase Transfer Catalysis (PTC): The use of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly improve the reaction rate and yield, especially when using a less polar solvent.[8][11][12] The catalyst helps to transport the phenoxide from the aqueous or solid phase into the organic phase where the reaction occurs.[8][11]
Caption: Troubleshooting workflow for addressing low reaction yield.
Q2: My final product is impure. What are the likely contaminants and how can I remove them?
Impurity issues often go hand-in-hand with low yields. Identifying the source of impurities is key to effective purification.
A. Unreacted Starting Materials
The Cause: Incomplete reaction will leave unreacted 2-fluorophenol and 1,2-dibromoethane in the crude product.
Solutions:
-
Reaction Monitoring: As mentioned, use TLC to ensure the reaction has gone to completion.
-
Work-up Procedure: A proper aqueous work-up can remove unreacted 2-fluorophenol. Washing the organic layer with an aqueous base solution (e.g., 1M NaOH) will deprotonate the acidic phenol, making it water-soluble.
-
Purification: Unreacted 1,2-dibromoethane can typically be removed by column chromatography or distillation.
B. Byproducts from Side Reactions
The Cause: The previously discussed side reactions (elimination and C-alkylation) will generate byproducts that co-purify with the desired product. Another potential byproduct is the diaryl ether, formed if the product reacts with another molecule of 2-fluorophenoxide.
Solutions:
-
Optimized Reaction Conditions: The best way to avoid byproducts is to prevent their formation in the first place by optimizing the reaction conditions as described in the low yield section.
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the desired product from byproducts.[13] A gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexane is a good starting point for elution.[13]
Q3: The reaction seems to have stalled. What should I do?
A stalled reaction, where the starting materials are consumed very slowly or not at all, can be perplexing.
The Cause:
-
Deactivated Reagents: As mentioned, the base may be old or improperly stored.
-
Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Poor Solubility: Inadequate solvation of the phenoxide or 1,2-dibromoethane can hinder the reaction.[8]
Solutions:
-
Reagent Check: Verify the quality and activity of your base and other reagents.
-
Gradual Temperature Increase: Cautiously increase the reaction temperature in increments of 5-10°C, while continuing to monitor by TLC.
-
Solvent and Catalyst: If solubility is an issue, consider switching to a more polar aprotic solvent or adding a phase transfer catalyst.[8]
III. Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating the troubleshooting insights discussed above.
Materials and Equipment
-
2-Fluorophenol
-
1,2-Dibromoethane
-
Sodium Hydride (60% dispersion in mineral oil) or Potassium Carbonate (anhydrous)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium bromide (TBAB, optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Step-by-Step Procedure
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add 2-fluorophenol (1.0 eq) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases. If using potassium carbonate (1.5 eq), the initial cooling may not be necessary.
-
Alkylation: Add 1,2-dibromoethane (1.5-2.0 eq) dropwise to the reaction mixture. If using, add the phase transfer catalyst (0.1 eq) at this stage.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with 1M NaOH (2x) to remove any unreacted 2-fluorophenol, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to obtain this compound.[13]
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Stronger base ensures complete deprotonation.[3][5] |
| Solvent | Anhydrous DMF | Polar aprotic solvent enhances nucleophilicity.[2][5] |
| Temperature | 60-80°C | Balances reaction rate and minimizes side reactions.[4][5] |
| Catalyst (Optional) | TBAB | Improves reaction rate, especially with weaker bases.[8][11] |
IV. Frequently Asked Questions (FAQs)
Q: Can I use a different alkylating agent? A: While 1,2-dibromoethane is common, other primary alkyl halides can be used. However, secondary and tertiary alkyl halides are prone to elimination reactions and should be avoided.[1][3][10]
Q: Is it possible to perform this reaction under solvent-free conditions? A: While some Williamson ether syntheses can be performed under solvent-free conditions, for this specific reaction, a solvent is generally necessary to ensure proper mixing and to control the reaction temperature.
Q: How do I know if C-alkylation is a significant problem? A: C-alkylation products will have a different retention factor (Rf) on TLC and can be identified by spectroscopic methods such as ¹H NMR and ¹³C NMR, which will show characteristic signals for the alkyl group attached to the aromatic ring.
Q: What is the role of the fluorine atom in this reaction? A: The electron-withdrawing nature of the fluorine atom makes the 2-fluorophenol more acidic than phenol, which can facilitate its deprotonation. It can also influence the regioselectivity of potential side reactions on the aromatic ring.
V. References
-
Wikipedia. Williamson ether synthesis. --INVALID-LINK--
-
Benchchem. Troubleshooting low yield in Williamson ether synthesis of crown ethers. --INVALID-LINK--
-
Benchchem. Troubleshooting guide for Williamson ether synthesis with secondary iodides. --INVALID-LINK--
-
Organic Syntheses. 1-bromo-2-fluorobenzene. --INVALID-LINK--
-
J&K Scientific LLC. Williamson Ether Synthesis. --INVALID-LINK--
-
Master Organic Chemistry. The Williamson Ether Synthesis. --INVALID-LINK--
-
BYJU'S. Williamson Ether Synthesis reaction. --INVALID-LINK--
-
Cambridge University Press. Williamson Ether Synthesis. --INVALID-LINK--
-
Unknown Source. The Williamson Ether Synthesis. [No valid URL]
-
Quora. What could be reason for getting a very low yield in organic chemistry?. --INVALID-LINK--
-
ResearchGate. Reaction pathway for the direct O-alkylation. --INVALID-LINK--
-
ChemicalBook. 1-(2-BROMOETHOXY)-4-FLUOROBENZENE synthesis. --INVALID-LINK--
-
Benchchem. Technical Support Center: Synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. --INVALID-LINK--
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. --INVALID-LINK--
-
Organic Syntheses. "Fluorobenzene". --INVALID-LINK--
-
Unknown Source. PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?. [No valid URL]
-
Taylor & Francis. Phase transfer catalysts – Knowledge and References. --INVALID-LINK--
-
Chegg.com. Solved Answer: Given Reaction is williamson ether Synthesis. --INVALID-LINK--
-
Organic Syntheses. Rhenium-Catalyzed ortho-Alkylation of Phenols. --INVALID-LINK--
-
ChemicalBook. 1,2-Bis(2-broMoethoxy)benzene synthesis. --INVALID-LINK--
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. --INVALID-LINK--
-
ResearchGate. phase transfer catalysis. --INVALID-LINK--
-
ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition. --INVALID-LINK--
-
PTC Communications, Inc. Industrial Phase-Transfer Catalysis. --INVALID-LINK--
-
Google Patents. DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS. --INVALID-LINK--
-
PharmaXChange.info. Phenolates- O-alkylation and C-alkylation | Notes. --INVALID-LINK--
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. Solved Answer: Given Reaction is williamson ether Synthesis | Chegg.com [chegg.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. benchchem.com [benchchem.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. 1-(2-BROMOETHOXY)-4-FLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]
Common side reactions with 1-(2-Bromoethoxy)-2-fluorobenzene
Welcome to the technical support hub for 1-(2-Bromoethoxy)-2-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to anticipate and resolve common issues encountered during your experiments with this versatile reagent.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the dual reactivity of the bromoethoxy chain and the fluorinated aromatic ring. The primary use of this compound is in Williamson ether synthesis, where the bromoethoxy group acts as an electrophile to form an ether linkage with a nucleophilic alcohol or phenol.[1] The fluorine atom on the benzene ring can influence the reactivity of the molecule and is often incorporated into drug candidates to enhance properties like metabolic stability and binding affinity.[2]
However, the same features that make this compound useful can also lead to a variety of side reactions. Understanding the interplay between the nucleophile, the electrophilic sites on the molecule, and the reaction conditions is crucial for a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in a Williamson ether synthesis?
A1: The most prevalent side reactions are typically associated with the Williamson ether synthesis itself. These include:
-
Elimination (E2) Reaction: Instead of substitution, the alkoxide base can abstract a proton from the carbon adjacent to the bromine, leading to the formation of 2-fluoro-1-vinyloxybenzene and HBr. This is more likely with sterically hindered or strong bases.[3][4]
-
C-Alkylation of Phenoxides: When using a phenoxide as the nucleophile, alkylation can occur on the aromatic ring instead of the oxygen atom. This is because phenoxides are ambident nucleophiles.[3][4]
-
Intramolecular Cyclization: Under certain conditions, the molecule can undergo intramolecular cyclization to form 2,3-dihydrobenzo[b][3][5]oxazine. This is more likely if a strong base is used, which can deprotonate a position on the bromoethoxy chain, leading to an intramolecular nucleophilic attack.
-
Hydrolysis of the Bromo Group: In the presence of water, the bromo group can be hydrolyzed to a hydroxyl group, forming 2-(2-fluorophenoxy)ethanol.
Q2: My Williamson ether synthesis with this compound is giving a low yield. What are the likely causes?
A2: Low yields can stem from several factors:
-
Suboptimal Base: The choice and amount of base are critical. A base that is too strong or sterically hindered can favor elimination.[6] For phenoxides, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydride (NaH).[4]
-
Reaction Temperature: Higher temperatures can favor the elimination side reaction.[3] It's often best to start at a lower temperature and slowly increase it while monitoring the reaction progress.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally recommended for SN2 reactions as they can solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity.[1]
-
Purity of Reactants: Impurities in either the this compound or the nucleophile can lead to side reactions and lower yields. Ensure your starting materials are of high purity.[7]
-
Moisture: The presence of water can lead to hydrolysis of the starting material and can also affect the strength of the base. Ensure all glassware is dry and use anhydrous solvents.[8]
Q3: Can the fluorine atom on the benzene ring participate in side reactions?
A3: While the C-F bond is generally strong, under specific conditions, the fluorine atom can be displaced via a nucleophilic aromatic substitution (SNAr) reaction.[9] This is more likely if there are strong electron-withdrawing groups ortho or para to the fluorine, which is not the case in this molecule.[10] However, in the presence of very strong nucleophiles or under harsh reaction conditions, SNAr could be a minor side reaction. Another possibility is the formation of a benzyne intermediate if a very strong base is used, which could then react with a nucleophile.[11]
Q4: How should I store this compound to prevent degradation?
A4: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and strong bases.[12][13] The container should be tightly sealed to prevent moisture ingress. Under proper storage conditions, the compound is generally stable.[12]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems.
Problem: Low or No Desired Product Formation
| Potential Cause | Troubleshooting Steps | Explanation |
| Inefficient Nucleophile Generation | - Ensure the base is strong enough to deprotonate the alcohol/phenol. - Consider using a stronger base (e.g., NaH) if using a weak one (e.g., K₂CO₃) with a less acidic alcohol. - Allow sufficient time for the alkoxide/phenoxide to form before adding the electrophile. | The Williamson ether synthesis requires the formation of an alkoxide or phenoxide, which is a potent nucleophile.[6] Incomplete deprotonation will result in a lower concentration of the active nucleophile. |
| Competing Elimination Reaction | - Use a less sterically hindered base. - Lower the reaction temperature. - Use a primary alkyl halide if possible (in this case, the electrophile is fixed). | Strong, bulky bases favor the E2 elimination pathway over the SN2 substitution pathway, especially at higher temperatures.[1][3] |
| Poor Solubility of Reactants | - Choose a solvent that dissolves all reactants. - Gentle heating may be required to dissolve starting materials. | For the reaction to proceed, the reactants must be in the same phase. Polar aprotic solvents are generally a good choice.[4] |
| Degraded Starting Material | - Check the purity of this compound by NMR or GC-MS. - Repurify if necessary. | Impurities can interfere with the reaction or lead to the formation of byproducts.[7] |
Problem: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps | Explanation |
| C-Alkylation of Phenoxide | - Use a less polar solvent. - Use a counter-ion that promotes O-alkylation (e.g., Cs⁺). | The balance between O- and C-alkylation of phenoxides can be influenced by the solvent and the counter-ion of the base.[4] |
| Intramolecular Cyclization | - Use a weaker base. - Keep the reaction temperature low. | Harsher conditions can promote intramolecular side reactions. |
| Hydrolysis | - Use anhydrous solvents and dry glassware. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | The bromo group is susceptible to hydrolysis in the presence of water.[8] |
Experimental Protocols
General Protocol for Williamson Ether Synthesis
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Alcohol or phenol (1.1 - 1.2 equiv)
-
Base (e.g., K₂CO₃, 1.5 - 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert gas supply (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol and the anhydrous solvent.
-
Add the base to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the alkoxide or phenoxide.
-
Add this compound to the reaction mixture.
-
Heat the mixture to an appropriate temperature (typically 50-80 °C) and monitor the reaction progress by TLC or GC-MS.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[14]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[14]
Visualizing Reaction Pathways
Williamson Ether Synthesis and Competing Elimination
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
Potential Side Reactions of this compound
Caption: Overview of potential side reactions.
References
- 1. byjus.com [byjus.com]
- 2. nbinno.com [nbinno.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. nbinno.com [nbinno.com]
- 8. francis-press.com [francis-press.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. This compound CAS#: 193220-21-2 [m.chemicalbook.com]
- 14. 1-(2-BROMOETHOXY)-4-FLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(2-Bromoethoxy)-2-fluorobenzene
Welcome to the technical support center for the synthesis and optimization of 1-(2-Bromoethoxy)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding this important chemical transformation. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure the success of your experiments.
Introduction: The Williamson Ether Synthesis in Focus
The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3] This SN2 reaction involves the nucleophilic attack of a deprotonated alcohol (an alkoxide) on a primary alkyl halide.[1][4] In this specific case, 2-fluorophenol is deprotonated to form the 2-fluorophenoxide ion, which then displaces a bromide ion from 1,2-dibromoethane.
Understanding the nuances of this reaction is critical to maximizing yield and purity. This guide will walk you through the critical parameters, potential pitfalls, and analytical verification necessary for a successful synthesis.
Experimental Protocol: Synthesis of this compound
This protocol provides a reliable method for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Fluorophenol | 112.11 | 5.61 g | 0.05 | 1.0 |
| 1,2-Dibromoethane | 187.86 | 28.18 g (13.0 mL) | 0.15 | 3.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 10.37 g | 0.075 | 1.5 |
| Acetone, anhydrous | - | 150 mL | - | - |
| Diethyl ether | - | As needed | - | - |
| Saturated aqueous sodium chloride (brine) | - | As needed | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | As needed | - | - |
| Silica gel (for column chromatography) | - | As needed | - | - |
| Hexane (for column chromatography) | - | As needed | - | - |
| Ethyl acetate (for column chromatography) | - | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorophenol (5.61 g, 0.05 mol) and anhydrous potassium carbonate (10.37 g, 0.075 mol).
-
Solvent Addition: Add 150 mL of anhydrous acetone to the flask.
-
Reagent Addition: While stirring, add 1,2-dibromoethane (13.0 mL, 0.15 mol) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil. A typical purification might yield the product at around 90% purity.[5]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 2-fluorophenol: The base may be weak or not anhydrous. 2. Low reaction temperature: The SN2 reaction rate is too slow. 3. Short reaction time: The reaction has not gone to completion. 4. Side reactions: Elimination or di-alkylation may be occurring. | 1. Use a stronger base like sodium hydride (NaH) if necessary, and ensure all reagents and solvents are anhydrous.[3] 2. Ensure the reaction is maintained at a gentle reflux. 3. Monitor the reaction by TLC and continue refluxing until the starting material is consumed. 4. Use a less hindered base and control the stoichiometry of 1,2-dibromoethane. |
| Formation of a White Precipitate During Reaction | This is expected. The precipitate is likely potassium bromide (KBr) and unreacted potassium carbonate. | This is a normal observation and indicates the reaction is proceeding. |
| Presence of a Major Byproduct in TLC/NMR | 1. Di-alkylation: The initially formed product reacts with another molecule of 2-fluorophenoxide to form 1,2-bis(2-fluorophenoxy)ethane. 2. Elimination: 1,2-dibromoethane can undergo elimination to form vinyl bromide, especially at higher temperatures or with a very strong, bulky base. | 1. Use a larger excess of 1,2-dibromoethane to favor the mono-alkylation product. 2. Use a milder base like K₂CO₃ and maintain the reaction temperature at a gentle reflux. |
| Difficulty in Purifying the Product | The product may be co-eluting with unreacted 1,2-dibromoethane or the di-alkylated byproduct during column chromatography. | Optimize the solvent system for flash chromatography. A shallow gradient of ethyl acetate in hexane is often effective. Ensure the column is packed properly to achieve good separation. |
Frequently Asked Questions (FAQs)
Q1: Why is 1,2-dibromoethane used in excess?
A1: Using an excess of 1,2-dibromoethane helps to minimize the formation of the di-alkylated byproduct, 1,2-bis(2-fluorophenoxy)ethane. By having a higher concentration of the alkylating agent, the probability of the desired mono-alkylation reaction is increased.
Q2: What is the role of potassium carbonate?
A2: Potassium carbonate acts as a base to deprotonate the acidic phenolic hydroxyl group of 2-fluorophenol, forming the 2-fluorophenoxide nucleophile.[1] This is a crucial step as the phenoxide is a much stronger nucleophile than the neutral phenol.
Q3: Can I use a different solvent?
A3: Yes, other polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile can be used.[1][6] These solvents are effective at solvating the cation of the base, leaving the alkoxide nucleophile more reactive. Protic solvents should be avoided as they can solvate the nucleophile, reducing its reactivity.
Q4: How can I confirm the identity and purity of my product?
A4: The identity and purity of this compound can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide definitive structural information.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This will show the presence of characteristic functional groups, such as the C-O-C ether linkage and the C-Br bond.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to assess the purity of the final product.
Q5: What are the expected 1H and 13C NMR chemical shifts for this compound?
A5: While experimental spectra can vary slightly, the expected chemical shifts are approximately:
-
1H NMR (in CDCl₃): δ ~7.15-6.90 (m, 4H, Ar-H), ~4.35 (t, 2H, -OCH₂-), ~3.65 (t, 2H, -CH₂Br).
-
13C NMR (in CDCl₃): δ ~154 (d, C-F), ~145 (d, C-O), ~124 (d), ~122 (d), ~116 (d), ~115 (d), ~69 (-OCH₂-), ~29 (-CH₂Br).[7][8]
Visualizing the Workflow
Reaction Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. 1-(2-BROMOETHOXY)-4-FLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 6. francis-press.com [francis-press.com]
- 7. rsc.org [rsc.org]
- 8. ekwan.github.io [ekwan.github.io]
How to avoid decomposition of 1-(2-Bromoethoxy)-2-fluorobenzene during reaction
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Decomposition During Synthetic Reactions
Welcome to the Technical Support Center. This guide is designed to provide you, our valued researchers and drug development professionals, with in-depth troubleshooting strategies and frequently asked questions regarding the stability of 1-(2-Bromoethoxy)-2-fluorobenzene in various reaction conditions. As Senior Application Scientists, we understand the nuances of complex organic syntheses and the challenges that arise from substrate instability. This resource is built upon a foundation of established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Section 1: Troubleshooting Guide for Decomposition Issues
This section addresses specific decomposition-related problems you might encounter when using this compound. We delve into the root causes of these issues and provide actionable solutions.
Issue 1: Cleavage of the Ether Linkage, Leading to 2-Fluorophenol and Bromo-ethanol Derivatives.
Question: During my reaction, which is conducted under acidic conditions, I am observing the formation of 2-fluorophenol as a significant byproduct. What is causing the cleavage of the ether bond in this compound, and how can I prevent it?
Answer: The ether linkage in this compound, while generally stable, is susceptible to cleavage under strong acidic conditions.[1][2] This is a classic acid-catalyzed nucleophilic substitution reaction.[1][2]
Causality Explained:
The reaction proceeds via protonation of the ether oxygen, which transforms the ethoxy group into a good leaving group. Subsequently, a nucleophile present in the reaction mixture attacks one of the adjacent carbon atoms. Given the structure of your starting material, two pathways are possible:
-
Attack at the aliphatic carbon: A nucleophile can attack the carbon of the bromoethoxy group, displacing 2-fluorophenol. This is often an SN2-type reaction.[2][3][4]
-
Attack at the aromatic carbon: Direct nucleophilic attack on the sp2-hybridized carbon of the fluorobenzene ring is generally disfavored.[3]
Visualizing the Mechanism: Acid-Catalyzed Ether Cleavage
Caption: Acid-catalyzed cleavage of the ether bond.
Troubleshooting and Mitigation Strategies:
| Parameter | Problem | Solution | Scientific Rationale |
| pH/Acidity | Use of strong protic acids (e.g., HBr, HI, H₂SO₄).[2] | - Use a milder acid or a Lewis acid if the reaction chemistry allows.- Buffer the reaction medium to maintain a less acidic pH.- If a strong acid is required, consider running the reaction at a lower temperature to decrease the rate of ether cleavage. | Strong acids readily protonate the ether oxygen, facilitating cleavage.[3][4] Lower temperatures reduce the kinetic energy of the system, slowing down undesired side reactions. |
| Nucleophiles | Presence of strong nucleophiles, especially in combination with acid. | - Choose a less nucleophilic counter-ion if possible.- If the nucleophile is a necessary reagent, add it slowly and at a reduced temperature. | The rate of the SN2 cleavage is dependent on the concentration and strength of the nucleophile. |
| Reaction Time | Prolonged reaction times at elevated temperatures. | - Monitor the reaction closely using techniques like TLC or LC-MS.- Work up the reaction as soon as the desired product is formed to minimize exposure to harsh conditions. | Extended exposure to acidic conditions increases the likelihood of ether cleavage. |
Issue 2: Intramolecular Cyclization to Form a Dioxane-type Byproduct.
Question: I am performing a reaction under basic conditions and observing an unexpected byproduct with a mass corresponding to the loss of HBr. Could this be an intramolecular cyclization?
Answer: Yes, under basic conditions, particularly with strong, non-nucleophilic bases, you can promote an intramolecular SN2 reaction. The phenoxide, formed by deprotonation of any trace 2-fluorophenol or generated through other pathways, can act as an internal nucleophile, attacking the carbon bearing the bromine atom to form a cyclic ether.
Causality Explained:
The primary requirement for this side reaction is the generation of a nucleophilic oxygen atom within the molecule. This can happen if a small amount of the starting material is de-alkylated or if the reaction conditions can generate a phenoxide.
Visualizing the Mechanism: Intramolecular Cyclization
References
Technical Support Center: Alkylation of 1-(2-Bromoethoxy)-2-fluorobenzene
Welcome to the dedicated troubleshooting and support guide for the alkylation of 1-(2-Bromoethoxy)-2-fluorobenzene. This document is designed for chemistry professionals in research and drug development. Here, we move beyond simple protocols to address the nuanced challenges you might encounter, grounding our advice in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction shows very low conversion, with a significant amount of unreacted starting material. What are the primary causes?
Low conversion is a common issue often traced back to several key factors:
-
Insufficiently Strong Base: The reaction, typically a Williamson ether synthesis, requires a base strong enough to deprotonate the nucleophile (e.g., a phenol or alcohol) effectively. If the pKa of your nucleophile's conjugate acid is too high for the base you've selected, the equilibrium will not favor the reactive anionic species. For instance, using a weak base like sodium bicarbonate for a simple alcohol is often insufficient.
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants, particularly the generated nucleophilic salt, but should not react with the reagents. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation, leaving the anion more "naked" and nucleophilic.
-
Low Reaction Temperature: Alkylation reactions, while often run at room temperature, can sometimes require heating to overcome the activation energy barrier. If your reaction is sluggish, a modest increase in temperature (e.g., to 50-80 °C) can significantly increase the rate. However, be cautious, as higher temperatures can also promote side reactions.
-
Reagent Purity: The presence of water or other protic impurities can quench the generated nucleophile, effectively halting the reaction. Ensure your reagents and solvent are anhydrous.
Q2: I'm observing a major byproduct on my TLC/LC-MS analysis. What is the likely identity of this impurity and how can I prevent it?
The most common byproduct in this type of reaction is the elimination product, 2-fluorophenyl vinyl ether, formed via an E2 mechanism. This is particularly problematic when using sterically hindered or overly strong bases.
Mechanism of Side Reaction: The base, instead of facilitating the SN2 attack, can abstract a proton from the carbon adjacent to the bromine atom, leading to the formation of a double bond and elimination of HBr.
To mitigate this, consider the following adjustments:
-
Choice of Base: Switch to a less-hindered, "softer" base. Carbonate bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often excellent choices as they are sufficiently basic to deprotonate many nucleophiles but are less likely to promote elimination compared to strong, hindered bases like potassium tert-butoxide.
-
Temperature Control: As with many reactions, elimination is often favored at higher temperatures. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can significantly suppress the formation of the elimination byproduct.
In-Depth Troubleshooting Guide
Problem 1: Reaction is complete, but my isolated yield is poor after workup.
Poor isolated yield despite good conversion points to issues with the extraction, workup, or purification steps.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor isolated yield.
Detailed Explanation:
-
Aqueous Solubility: If your final product retains a functional group that can be ionized (e.g., a basic nitrogen or an acidic proton), its solubility will be highly pH-dependent. During an aqueous workup, ensure the pH of the aqueous layer is adjusted to render your product neutral, thereby maximizing its partitioning into the organic layer.
-
Emulsion Formation: Emulsions are common when residual base or salts are present. Adding a saturated solution of sodium chloride (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase.
-
Purification: this compound and its alkylated products may have similar polarities, making chromatographic separation challenging. A careful optimization of the eluent system for column chromatography is crucial. It is recommended to perform small-scale TLC trials with different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation.
Problem 2: The reaction stalls or is inconsistent between batches.
Inconsistency often points to sensitive, non-robust reaction parameters.
Key Parameters for Robustness:
| Parameter | Recommendation | Rationale |
| Solvent Quality | Use anhydrous grade solvent. | Water will react with the base and quench the deprotonated nucleophile, inhibiting the reaction. |
| Atmosphere | Run the reaction under an inert atmosphere (Nitrogen or Argon). | This prevents potential side reactions with oxygen or moisture from the air, especially if using sensitive reagents. |
| Reagent Addition | Add the base portion-wise or the electrophile dropwise at 0 °C. | This helps to control any exotherm and can minimize the formation of side products by keeping the instantaneous concentration of the reagent low. |
| Stirring | Ensure vigorous and efficient stirring. | In heterogeneous reactions (e.g., with solid K2CO3), efficient stirring is critical to ensure adequate mass transfer and consistent reaction rates. |
Experimental Protocols
General Protocol for Alkylation with a Phenolic Nucleophile
This protocol provides a robust starting point for the alkylation of a generic phenol with this compound.
Workflow Diagram:
Caption: Standard experimental workflow for the alkylation reaction.
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add the phenol (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.
-
Electrophile Addition: Add this compound (1.1 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Technical Support Center: Purification of 1-(2-Bromoethoxy)-2-fluorobenzene Reaction Products
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(2-Bromoethoxy)-2-fluorobenzene. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered when purifying the products of reactions involving this key intermediate. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification process.
Introduction: The Chemistry of this compound
This compound is a valuable reagent in organic synthesis, primarily utilized as an electrophile in nucleophilic substitution reactions. Its most common application is the Williamson ether synthesis, an SN2 reaction where an alkoxide or phenoxide displaces the bromide leaving group to form a new ether linkage.[1][2] While robust, this reaction is often accompanied by the formation of various impurities that can complicate downstream applications and compromise the purity of the final product. This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the purification of your target compound.
Q1: My initial analysis (TLC, LC-MS) of the crude reaction mixture shows multiple spots/peaks. How can I identify what these impurities are?
Answer: Identifying the components of your crude mixture is the critical first step in designing an effective purification strategy. A multi-faceted analytical approach is recommended for comprehensive impurity profiling.[3][4]
-
Hyphenated Techniques: The most powerful tools for identification are hyphenated techniques.[3][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for most non-volatile organic impurities. It separates the components and provides their molecular weights, offering immediate clues to their identities.[6] For example, a mass corresponding to your starting material minus HBr suggests an elimination byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for identifying volatile impurities, such as unreacted starting materials or certain low-molecular-weight byproducts. It is also the standard method for analyzing residual solvents.[6][7]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS gives you molecular weight, ¹H and ¹³C NMR provide definitive structural information.[6][7] By comparing the crude NMR spectrum to that of your pure starting materials, you can often identify unreacted reagents and characteristic signals of major byproducts.
-
Reference Standards: Whenever possible, comparing your crude mixture's analytical data (e.g., retention time in HPLC, Rƒ value in TLC) against known reference standards for suspected impurities provides the most confident identification.[3]
Q2: I'm struggling to remove unreacted this compound from my desired ether product. What is the best method?
Answer: Separating the unreacted electrophile from the product is a common challenge, typically addressed by exploiting differences in their physical properties, primarily polarity.
-
Silica Gel Column Chromatography: This is the most common and effective method for this separation.[8][9][10] The starting material, being an alkyl halide, is generally less polar than the desired ether product, which may contain additional functional groups from the nucleophile.
-
Solvent System: A gradient elution using a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is highly effective. Start with a low concentration of the polar solvent and gradually increase it to first elute the less polar this compound, followed by your more polar product.
-
-
Recrystallization: If your final product is a solid, recrystallization can be an excellent purification method.[10][11] The unreacted starting material will likely remain in the mother liquor. Choosing an appropriate solvent system where the product has high solubility at elevated temperatures but low solubility at room or cold temperatures is key.
Q3: My main byproduct appears to be 1-fluoro-2-(vinyloxy)benzene. How can I prevent its formation and remove it?
Answer: The formation of 1-fluoro-2-(vinyloxy)benzene is the result of an E2 elimination side reaction, where the alkoxide/phenoxide acts as a base rather than a nucleophile.[12] This is a classic competing pathway in Williamson ether synthesis.[2][13]
Prevention Strategies:
-
Choice of Base: Sterically hindered bases favor elimination. If you are using a bulky base to generate your nucleophile, consider switching to a less hindered one like potassium carbonate (K₂CO₃) or, for more sensitive substrates, a milder base under phase-transfer conditions.[2][10]
-
Temperature Control: Higher reaction temperatures favor elimination over substitution. Running the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 50-80°C) can significantly suppress the formation of the elimination byproduct.[2][9]
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the base, leaving a more "naked" and nucleophilic anion, which favors the SN2 pathway.[2]
Removal Strategy:
-
Column Chromatography: The vinyl ether byproduct is typically non-polar. It will elute from a silica gel column before your more polar desired product, often close to the unreacted this compound. A carefully optimized gradient elution is necessary for a clean separation.
Q4: How do I effectively remove inorganic salts (e.g., NaBr, KBr) after the reaction is complete?
Answer: Inorganic salts are a ubiquitous byproduct and are typically removed with a standard aqueous workup.
-
Liquid-Liquid Extraction: This is the most straightforward method.
-
After the reaction, cool the mixture to room temperature.
-
If you used a water-miscible solvent like DMF, dilute the reaction mixture with a larger volume of a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel and wash it with water or a saturated aqueous solution of sodium chloride (brine). The inorganic salts will partition into the aqueous layer.
-
Repeat the wash 1-2 times to ensure complete removal.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[10][11]
-
Q5: My starting nucleophile was a phenol, and it's contaminating my final product. How do I remove it?
Answer: Unreacted phenols are acidic and this property can be exploited for easy removal.
-
Basic Aqueous Wash (Acid-Base Extraction): This is a highly efficient method. During the aqueous workup (see Q4), wash the organic layer with a dilute aqueous base solution, such as 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃).[14][15]
-
Mechanism: The base will deprotonate the acidic phenol, forming a water-soluble phenoxide salt. This salt will be extracted from the organic layer into the aqueous layer, leaving your neutral ether product behind in the organic phase.
-
Caution: Perform a final wash with water or brine to remove any residual base from the organic layer before drying.
-
Experimental Protocols & Data
Protocol 1: General Aqueous Workup for Impurity Removal
This protocol is designed to remove inorganic salts and acidic/basic starting materials.
-
Cool the completed reaction mixture to room temperature.
-
Dilute the mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, 3x the volume of the reaction solvent).
-
Transfer the solution to a separatory funnel.
-
(Optional: For removal of acidic impurities like phenols) Wash the organic layer with 1M NaOH (aq). Drain the aqueous layer.
-
Wash the organic layer with deionized water. Drain the aqueous layer.
-
Wash the organic layer with saturated NaCl (brine) solution to aid in breaking up emulsions and removing residual water.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, now free of salts and ionizable impurities.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is for separating the desired product from non-polar impurities like unreacted starting material and elimination byproducts.
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the starting eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Begin elution with the non-polar solvent mixture. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Run the Gradient: Gradually increase the polarity of the eluent (e.g., from 98:2 to 90:10 Hexane:Ethyl Acetate) to elute compounds of increasing polarity. Non-polar impurities will elute first, followed by the desired product.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.
Data Summary: Common Impurities and Removal Strategies
| Impurity | Source | Recommended Removal Method |
| This compound | Unreacted Starting Material | Column Chromatography |
| Starting Nucleophile (e.g., Phenol) | Unreacted Starting Material | Basic Aqueous Wash (Acid-Base Extraction) |
| 1-fluoro-2-(vinyloxy)benzene | E2 Elimination Side Reaction | Column Chromatography |
| Inorganic Salts (e.g., KBr) | Reaction Byproduct | Aqueous Wash / Extraction |
| Residual Solvents (e.g., DMF) | Process-Related | Rotary Evaporation / High Vacuum |
Visualizing the Process
Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis.
Caption: A general workflow for the purification of ether products.
Frequently Asked Questions (FAQs)
Q: What are the most common classes of impurities I should expect? A: Impurities are broadly classified as organic and inorganic.[6] Organic impurities include unreacted starting materials, byproducts from side reactions (like elimination), and intermediates.[4][6] Inorganic impurities primarily consist of salts from the reaction base and residual catalysts.[6] Residual solvents are also a common process-related impurity.[7]
Q: Why is column chromatography so frequently recommended? A: Column chromatography is a powerful and versatile technique for separating compounds based on differences in their polarity. In the context of this synthesis, the starting materials, desired product, and major byproducts often have distinct polarities, making chromatography an ideal method for their separation. High-performance liquid chromatography (HPLC) is often used for both analysis and purification in industrial settings.[4]
Q: What is the first purification step I should always perform? A: An aqueous workup should almost always be your first step after the reaction is complete. It is a simple, fast, and efficient way to remove the bulk of inorganic impurities and any water-soluble components, significantly cleaning up your crude product before you proceed to more time-consuming techniques like chromatography.
Q: Are there any safety considerations when working with this compound? A: Yes. Like most alkyl bromides, it should be treated as a potential irritant and lachrymator. It is also a flammable liquid.[16] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) before use.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. rroij.com [rroij.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. IMPURITIES DETECTION - Impurities Detection in Pharmaceuticals [drug-dev.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. 1-(2-BROMOETHOXY)-4-FLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 9. EP1027316B1 - Synthesis of aryl ethers, methods and reagents related thereto - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]
- 12. 1-(2-Bromoethoxy)-2-chlorobenzene|CAS 18800-26-5 [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. 1-Bromo-2-fluorobenzene | C6H4BrF | CID 61259 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Senior Application Scientist's Guide to Scaling Up Reactions with 1-(2-Bromoethoxy)-2-fluorobenzene
Welcome to the technical support center for 1-(2-Bromoethoxy)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for scaling up reactions involving this versatile reagent. My aim is to bridge the gap between bench-scale experiments and larger-scale production by explaining the "why" behind the "how," ensuring your scale-up process is both efficient and successful.
Introduction to this compound: A Profile
This compound is a bifunctional molecule featuring a reactive bromoethoxy chain and a fluorinated aromatic ring. This unique combination makes it a valuable building block in medicinal chemistry and materials science. The bromoethoxy group is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of an ethoxy-linked moiety.[1][2] The fluorobenzene ring's electronic properties can influence the reactivity of the molecule and the properties of the final product.[3][4]
However, scaling up reactions with this compound is not without its challenges. Issues such as competing side reactions, thermal control, and purification can become more pronounced at a larger scale. This guide will address these potential hurdles with practical, field-tested advice.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions that arise when working with this compound.
Q1: What are the primary safety precautions I should take when handling this compound on a larger scale?
A1: As you scale up, the potential hazards associated with any chemical increase. For this compound, it is crucial to be aware of the following:
-
Irritant: The compound is classified as a skin and eye irritant.[5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5][6]
-
Inhalation: Avoid breathing vapors or mists.[5][6] Scale-up operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Thermal Stability: While generally stable, it's good practice to understand the thermal decomposition profile of your reaction mixture, especially when heating for extended periods.
-
Spills: Have a spill kit readily available. For containment, use an inert absorbent material like sand or vermiculite.[7] Do not allow the material to enter drains.[7][8]
Q2: What is the most common synthetic route to this compound, and what are the key considerations for scale-up?
A2: The most prevalent method for synthesizing this compound is a variation of the Williamson ether synthesis.[1] This involves the reaction of 2-fluorophenol with 1,2-dibromoethane in the presence of a base.
Workflow for Williamson Ether Synthesis Scale-Up
Caption: Workflow for the scale-up synthesis of this compound.
Key scale-up considerations for this synthesis include:
-
Stoichiometry: Precise control of the molar ratio of 2-fluorophenol to 1,2-dibromoethane is critical to minimize the formation of the bis-ether byproduct.[1]
-
Base Selection: The choice of base (e.g., potassium carbonate, sodium hydroxide) and solvent will influence reaction kinetics and byproduct formation.
-
Temperature Control: The reaction is often exothermic. A robust cooling system is necessary to maintain the optimal reaction temperature and prevent runaway reactions.
-
Agitation: Efficient stirring is crucial to ensure homogeneity, especially in heterogeneous mixtures involving a solid base.
Q3: Which functional group is more reactive: the bromoethoxy chain or the fluorobenzene ring?
A3: The bromoethoxy chain is significantly more reactive towards nucleophilic substitution than the fluorobenzene ring.[1][9] The primary alkyl bromide is a good electrophile for SN2 reactions.[10][11] While the fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr), this typically requires harsh conditions or a strongly activated ring, which is not the case here. The electron-withdrawing nature of the fluorine does, however, influence the overall electronic properties of the molecule.[3][12]
Part 2: Troubleshooting Guide for Scale-Up Reactions
This section provides a structured approach to troubleshooting common issues encountered during the scale-up of reactions involving this compound.
Scenario 1: Low Yield in Nucleophilic Substitution Reactions
You are performing a nucleophilic substitution on the bromoethoxy moiety, and the yield is significantly lower upon scale-up compared to your bench-scale experiments.
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Poor Temperature Control | Rationale: The reaction rate is highly dependent on temperature. Inadequate heating or cooling on a larger scale can lead to a sluggish reaction or decomposition of starting materials or products. Solution: Monitor the internal reaction temperature closely. Ensure your reactor's heating/cooling system is adequate for the larger volume. Consider a staged addition of reagents to control exotherms. |
| Inefficient Mixing | Rationale: As the reactor size increases, achieving homogeneous mixing becomes more challenging. Poor mixing can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete reaction. Solution: Use an appropriate agitator (e.g., overhead stirrer with a suitable impeller design) and ensure the stirring speed is sufficient to maintain a well-mixed suspension or solution. |
| Deactivation of the Nucleophile | Rationale: On a larger scale, the impact of adventitious water or other impurities is magnified. Water can protonate and deactivate anionic nucleophiles. Solution: Use anhydrous solvents and dry all glassware thoroughly.[13] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Side Reactions | Rationale: Elimination reactions can compete with substitution, especially with sterically hindered or strong bases at elevated temperatures.[10][14] Solution: Optimize the reaction temperature; lower temperatures generally favor substitution over elimination.[14] Choose a non-nucleophilic base if its sole purpose is to deprotonate a protic nucleophile. |
Decision Tree for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in substitution reactions.
Scenario 2: Difficult Purification of the Final Product
You have successfully completed your reaction, but isolating the pure product at a larger scale is proving to be challenging.
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Formation of Emulsions during Work-up | Rationale: On a larger scale, the increased volume and agitation during aqueous work-up can lead to stable emulsions, making phase separation difficult. Solution: Add brine to the aqueous layer to increase its ionic strength, which can help break emulsions.[15] Allow the mixture to stand for a longer period without agitation. If necessary, filter the entire mixture through a pad of celite. |
| Co-elution of Byproducts in Chromatography | Rationale: A purification method that works well on a small scale may not be as effective for larger quantities. Byproducts with similar polarity to the desired product can be difficult to separate. Solution: Re-optimize your chromatographic conditions. Consider using a different solvent system or a different stationary phase. If the product is a solid, recrystallization may be a more scalable purification method. |
| Product is a Persistent Oil | Rationale: Sometimes, even when pure, a product may not crystallize easily. Solution: Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists (anti-solvent crystallization). Scratching the inside of the flask with a glass rod can also induce crystallization. |
Part 3: Experimental Protocols
Here are some general, scalable protocols that can be adapted for your specific needs.
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol outlines a general method for reacting this compound with a generic nucleophile.
-
Reactor Setup: In a suitably sized reactor equipped with an overhead stirrer, thermometer, condenser, and an inert gas inlet, charge the nucleophile (1.1 equivalents) and an appropriate anhydrous solvent (e.g., DMF, acetonitrile).
-
Reagent Addition: If the nucleophile requires deprotonation, add the base (1.2 equivalents) portion-wise at a controlled temperature (e.g., 0 °C). Stir until the deprotonation is complete.
-
Substrate Addition: Add this compound (1.0 equivalent) dropwise to the reaction mixture, maintaining the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by pouring it into cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
-
Washing and Drying: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography, distillation, or recrystallization.
Protocol 2: Ether Cleavage – A Potential Side Reaction
While the ether linkage is generally stable, it can be cleaved under strongly acidic conditions, especially at elevated temperatures.[16][17][18] This is something to be mindful of if your subsequent reaction steps involve harsh acidic conditions.
Reaction: this compound + HBr (excess) → 2-Fluorophenol + 1,2-Dibromoethane
Considerations:
-
This reaction is typically slow and requires heating.[19]
-
The use of strong acids like HBr or HI is necessary; HCl is generally not effective.[18][19]
-
The mechanism can be SN1 or SN2 depending on the ether structure.[17][19] For the primary ethoxy group, an SN2 mechanism is expected.[17]
Conclusion
Scaling up reactions involving this compound requires a thoughtful approach that considers reaction kinetics, thermodynamics, and mass transfer. By anticipating potential challenges and understanding the underlying chemical principles, you can develop a robust and efficient process. This guide provides a foundation for your work, but always remember that careful experimental observation and optimization are the keys to success in process development.
References
- 1. 1-(2-Bromoethoxy)-2-chlorobenzene|CAS 18800-26-5 [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. nbinno.com [nbinno.com]
- 4. quora.com [quora.com]
- 5. aksci.com [aksci.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. CK12-Foundation [flexbooks.ck12.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
Technical Support Center: Managing Thermal Stability in 1-(2-Bromoethoxy)-2-fluorobenzene Reactions
This guide is intended for researchers, scientists, and drug development professionals working with 1-(2-Bromoethoxy)-2-fluorobenzene. It provides in-depth technical guidance on managing the thermal stability of reactions involving this compound, with a focus on proactive safety measures and troubleshooting potential thermal events.
Part 1: Fundamentals of Thermal Stability for this compound
The thermal stability of this compound is a critical parameter in its application, particularly in synthesis and drug development. The molecule's structure, featuring a bromoethoxy group on a fluorinated benzene ring, presents specific thermal hazards that must be understood to ensure safe handling and reaction control.
The primary mode of synthesis for this compound is a Williamson ether synthesis, reacting 2-fluorophenol with 1,2-dibromoethane in the presence of a base. This reaction is exothermic and requires careful temperature management to prevent runaway conditions.
Potential Thermal Hazards:
-
Exothermic Decomposition: At elevated temperatures, this compound can undergo exothermic decomposition. The presence of bromine and fluorine atoms can lead to the formation of hazardous and corrosive byproducts.
-
Gas Evolution: Decomposition can release gaseous products, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide (HBr), and hydrogen fluoride (HF), leading to a rapid increase in reactor pressure.[1]
-
Runaway Reaction: The initial synthesis reaction is exothermic. Poor heat dissipation can lead to a self-accelerating reaction rate, a phenomenon known as thermal runaway, which can result in a violent release of energy.
Part 2: Proactive Thermal Management
Effective management of reaction temperature is paramount. This section outlines key experimental protocols and considerations for maintaining thermal control.
Reaction Calorimetry and Thermal Analysis
Before proceeding to a larger scale, it is crucial to understand the thermal profile of your specific reaction.
Table 1: Representative Thermal Analysis Data for a Haloalkoxybenzene Compound
| Parameter | Value | Significance |
| Tonset (DSC) | Hypothetical: 180 °C | The temperature at which exothermic decomposition begins. Reactions should be maintained well below this temperature. |
| ΔHd (DSC) | Hypothetical: -250 J/g | The heat of decomposition. A large negative value indicates a highly energetic decomposition that can lead to rapid temperature and pressure increases. |
| TGA Weight Loss | Hypothetical: Onset at 175 °C | Indicates the temperature at which the compound begins to degrade and lose mass, likely through the evolution of gaseous byproducts. |
| Major Decomposition Products (Hypothesized) | CO, CO2, HBr, HF, brominated and fluorinated aromatic fragments | Knowledge of potential decomposition products is critical for designing appropriate off-gas scrubbing and emergency response procedures. |
Disclaimer: The data in Table 1 is for illustrative purposes only and is not experimental data for this compound. It is imperative that users perform their own thermal analysis on their specific material.
Experimental Protocol for Controlled Synthesis
This protocol for a Williamson ether synthesis of this compound incorporates key safety and control measures.
Materials:
-
2-Fluorophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe
-
Heating mantle with a temperature controller
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere: Purge the reaction flask with an inert gas to remove oxygen and moisture.
-
Charge Reactants: To the flask, add 2-fluorophenol and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous acetonitrile as the solvent.
-
Controlled Heating: Begin stirring and slowly heat the mixture to a predetermined setpoint (e.g., 60-70 °C). Causality: Gradual heating prevents a sudden spike in reaction rate and allows for controlled initiation of the exothermic reaction.
-
Slow Addition of Alkylating Agent: Slowly add 1,2-dibromoethane to the reaction mixture via an addition funnel over a prolonged period (e.g., 1-2 hours). Causality: This semi-batch approach limits the concentration of the unreacted alkylating agent, thereby controlling the rate of heat generation.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature. Any deviation from the expected profile should be addressed immediately.
-
Reaction Completion and Cooldown: Once the reaction is complete (as determined by a suitable analytical method like TLC or GC), turn off the heating and allow the mixture to cool to room temperature slowly.
Diagram 1: Controlled Synthesis Workflow
Caption: Workflow for the controlled synthesis of this compound.
Part 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction temperature is rapidly increasing beyond the setpoint, even with the heating mantle turned off. What should I do?
A1: This indicates a potential thermal runaway. Immediate action is required:
-
Step 1: Emergency Cooling: Immediately apply external cooling to the reaction flask. This can be achieved with an ice-water bath or a dry ice/acetone bath.
-
Step 2: Stop Reagent Addition: If you are still adding reagents, stop the addition immediately.
-
Step 3: Increase Stirring: If it is safe to do so, increase the stirring rate to improve heat transfer to the cooling bath.
-
Step 4: Dilution (with caution): If the reaction is not yet under control, consider adding a pre-cooled, inert solvent to dilute the reactants and absorb heat. This should be done with extreme caution as the addition of cold solvent to a very hot solution can cause vigorous boiling.
-
Step 5: Quenching (last resort): If the temperature continues to rise uncontrollably, a chemical quench may be necessary. A pre-prepared quenching solution, such as a cold, weak acid or a reducing agent, should be added slowly. This is a last resort and should only be performed by experienced personnel with appropriate safety measures in place.
Q2: I've noticed unexpected side products in my reaction mixture. Could this affect the thermal stability of my final product?
A2: Yes, impurities can significantly impact the thermal stability of your final product.
-
Unreacted Starting Materials: Residual base (e.g., potassium carbonate) can catalyze decomposition pathways at lower temperatures. Unreacted 1,2-dibromoethane can also undergo side reactions.
-
Byproducts of Elimination: Under certain conditions, elimination reactions can compete with the desired substitution, leading to the formation of unsaturated byproducts. These may be less thermally stable.
-
Over-alkylation Products: The formation of di-substituted products can introduce different thermal decomposition profiles.
Solution: Thorough purification of the final product is essential. Techniques such as column chromatography, recrystallization, and distillation should be employed to remove impurities. It is also advisable to perform thermal analysis (DSC/TGA) on the purified product to establish its true thermal stability.
Q3: I am scaling up my reaction from 1 gram to 100 grams. What are the key thermal management considerations?
A3: Scaling up a reaction significantly changes the surface-area-to-volume ratio, which has a major impact on heat dissipation.
-
Heat Transfer: A larger reactor has a smaller surface-area-to-volume ratio, making it more difficult to remove heat generated by the reaction. This increases the risk of a thermal runaway.
-
Mixing: Efficient mixing is harder to achieve in a larger vessel, which can lead to localized "hot spots" where the reaction rate is significantly higher.
-
Reagent Addition: The rate of addition of the limiting reagent becomes even more critical at a larger scale to control the rate of heat generation.
Recommendations for Scale-Up:
-
Pilot Study: Conduct a smaller pilot-scale reaction (e.g., 10-20 grams) to identify any potential scale-up issues.
-
Reactor Configuration: Use a reactor with a jacket for efficient heating and cooling.
-
Calorimetry Data: Use reaction calorimetry data to model the expected heat flow at the larger scale and ensure your cooling system has sufficient capacity.
-
Emergency Plan: Have a well-defined emergency plan in place, including procedures for emergency cooling and quenching.
Diagram 2: Troubleshooting Logic for Temperature Excursion
Caption: Decision-making workflow for managing a temperature excursion.
Part 4: Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous decomposition products of this compound?
A1: Upon thermal decomposition, the compound can release hazardous gases including carbon monoxide, carbon dioxide, hydrogen bromide (HBr), and hydrogen fluoride (HF).[1]
Q2: What type of fire extinguisher should be used for a fire involving this compound?
A2: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water, as it may be ineffective and could spread the flammable material.
Q3: How should I store this compound?
A3: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.
Q4: Can I run this reaction in an open beaker on a hot plate?
A4: No. This reaction should always be conducted in a closed system (e.g., a round-bottom flask with a condenser) under an inert atmosphere to control the reaction environment and prevent the release of flammable vapors. Direct heating on a hot plate provides poor temperature control and is not recommended.
Q5: What are the key signs of a developing thermal runaway?
A5: Key signs include a rapid, uncontrolled rise in temperature, an increase in pressure within the reactor, unexpected gas evolution, and changes in the color or viscosity of the reaction mixture.
References
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-(2-Bromoethoxy)-2-fluorobenzene
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(2-Bromoethoxy)-2-fluorobenzene. Moving beyond a simple data sheet, we will explore the rationale behind spectral interpretation, establish a robust experimental protocol, and compare the utility of NMR with other common analytical techniques for the structural elucidation of halogenated aromatic ethers. This document is intended for researchers and drug development professionals who require a deep and practical understanding of NMR spectroscopy for small molecule characterization.
The Structural Imperative: Why NMR is a Primary Tool
For any novel or synthesized compound, unambiguous structural confirmation is paramount. While techniques like Mass Spectrometry (MS) provide crucial molecular weight information and Infrared (IR) spectroscopy identifies functional groups, only NMR spectroscopy maps the precise connectivity and chemical environment of individual atoms within the molecule.[1][2] For a molecule like this compound, with its distinct aromatic and aliphatic regions, and the presence of NMR-active fluorine, NMR provides a wealth of data essential for unequivocal identification.
The analysis that follows is based on foundational NMR principles and spectral data from analogous structures. It serves as a predictive guide for what researchers should expect to observe and how to interpret it.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum is the initial and most informative experiment for structural analysis. We can divide the molecule into two distinct spin systems: the aromatic protons on the benzene ring and the aliphatic protons of the bromoethoxy chain.
Molecular Structure and Numbering Scheme
References
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Bromoethoxy)-2-fluorobenzene
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a critical step in the journey from discovery to application. Mass spectrometry (MS) stands as an indispensable tool in this process, offering profound insights into a molecule's mass and structural motifs through its fragmentation patterns. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 1-(2-Bromoethoxy)-2-fluorobenzene, a halogenated aromatic ether of interest in medicinal chemistry and material science. By dissecting its anticipated fragmentation pathways, we will compare its behavior to related structures and explore alternative analytical techniques for a comprehensive characterization.
The Subject Molecule: this compound
This compound possesses a unique combination of functional groups that dictate its behavior under mass spectrometric analysis: a fluorinated aromatic ring, an ether linkage, and a bromoethyl side chain. Understanding how these components interact and cleave upon ionization is key to interpreting its mass spectrum. The molecular weight of this compound is 220.0 g/mol (for the 79Br isotope) and 222.0 g/mol (for the 81Br isotope), and the presence of bromine will result in a characteristic M+2 isotopic pattern for bromine-containing fragments.
Predicting the Fragmentation Fingerprint
The fragmentation of the molecular ion is expected to proceed through several key pathways:
-
Alpha-Cleavage of the Ether: A common fragmentation pathway for ethers is the cleavage of the C-C bond alpha to the oxygen atom.[1][3] For this compound, this would involve the cleavage of the bond between the two carbons of the ethoxy chain. However, the most favorable alpha-cleavage will be the one that leads to the most stable carbocation.
-
Cleavage of the Carbon-Bromine Bond: The C-Br bond is relatively weak and prone to cleavage. This can occur via two main mechanisms:
-
Homolytic cleavage: This would result in the loss of a bromine radical (•Br), leading to a fragment at m/z 141.
-
Heterolytic cleavage: This would result in the formation of a bromonium ion (Br+) or, more likely, a carbocation with the loss of a bromide ion.
-
-
Cleavage of the Ether Bond: The C-O bonds of the ether are also susceptible to cleavage.
-
Cleavage of the Ar-O bond: This would lead to the formation of a 2-fluorophenoxy radical and a bromoethyl cation, or a 2-fluorophenoxide cation and a bromoethyl radical. The formation of the 2-fluorophenol cation at m/z 112 is a likely event.
-
Cleavage of the O-CH2 bond: This would result in the formation of a 2-fluorophenol radical cation and a bromoethene molecule, or a 2-fluorophenyl radical and a bromoethoxy cation.
-
-
Rearrangement Reactions: McLafferty-type rearrangements are possible if a gamma-hydrogen is available for transfer to a radical site. In this molecule, a hydrogen from the terminal methyl group of the ethoxy chain could potentially rearrange.
Based on these principles, a predicted fragmentation pattern is summarized in the table below.
Predicted Major Fragment Ions
| m/z (79Br/81Br) | Proposed Fragment Ion | Formation Pathway |
| 220/222 | [C8H8BrFO]+• | Molecular Ion (M+•) |
| 141 | [C8H8FO]+ | Loss of •Br |
| 123/125 | [C2H4BrO]+ | Cleavage of the Ar-O bond |
| 112 | [C6H4FO]+ | Cleavage of the O-CH2 bond (2-fluorophenol cation) |
| 107/109 | [CH2Br]+ | Alpha-cleavage of the ether |
| 95 | [C6H4F]+ | Loss of CO from the 2-fluorophenol cation |
| 77 | [C6H5]+ | Fragmentation of the aromatic ring |
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted major fragmentation pathways of this compound.
Comparative Analysis with Alternative Techniques
While mass spectrometry provides invaluable structural information, a multi-technique approach is often necessary for complete and unambiguous characterization. Here, we compare the insights gained from MS with those from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Analytical Technique | Information Provided for this compound | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (from isotopic patterns), and structural information from fragmentation. | High sensitivity, provides molecular weight, and detailed structural information through fragmentation. | Isomeric and isobaric compounds can be difficult to distinguish without high-resolution MS or MS/MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, including the number and connectivity of protons and carbons. 1H NMR would show distinct signals for the aromatic protons and the two methylene groups of the ethoxy chain.[4][5][6] 13C NMR would show signals for each unique carbon atom. | Provides unambiguous connectivity information and stereochemical details. Non-destructive. | Lower sensitivity compared to MS. Requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Information about the functional groups present.[7][8][9][10][11] Characteristic peaks would be expected for the C-O-C ether stretch (~1250-1000 cm-1), aromatic C=C stretches (~1600-1450 cm-1), C-F stretch (~1250-1000 cm-1), and C-Br stretch (~690-515 cm-1). | Rapid and non-destructive. Excellent for identifying the presence or absence of key functional groups. | Provides limited information about the overall molecular structure and connectivity. Complex spectra can be difficult to interpret fully. |
Experimental Protocol: Acquiring the Mass Spectrum
To experimentally validate the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended:
Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
GC Conditions
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating this type of analyte.
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
MS Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Sample Preparation
-
Prepare a 100 ppm solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS system.
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The structural elucidation of this compound through mass spectrometry relies on a predictive understanding of its fragmentation behavior, guided by the established principles of ion chemistry for halogenated aromatic ethers. The anticipated fragmentation pattern, characterized by key losses of bromine, the bromoethoxy group, and subsequent fragmentation of the fluorinated aromatic ring, provides a clear fingerprint for its identification. While MS offers unparalleled sensitivity and structural detail, a comprehensive characterization is best achieved through the synergistic use of complementary techniques such as NMR and IR spectroscopy. This integrated analytical approach ensures the highest level of confidence in structural assignment, a cornerstone of modern chemical research and development.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. IR spectrum: Haloalkanes [quimicaorganica.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to FT-IR Spectroscopy for Identifying 1-(2-Bromoethoxy)-2-fluorobenzene
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of a target molecule is paramount. Verifying the successful synthesis of an active pharmaceutical ingredient (API) intermediate, such as 1-(2-Bromoethoxy)-2-fluorobenzene, and ensuring its purity from starting materials is a critical quality control step. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FT-IR) spectroscopy stands out for its speed, simplicity, and power to provide a unique molecular "fingerprint."[1][2]
This guide provides an in-depth, comparative framework for utilizing FT-IR spectroscopy to confidently identify this compound. We will move beyond a simple peak list, exploring the causal relationships between molecular structure and spectral features, comparing the product spectrum to its precursors, and detailing a robust analytical protocol.
The "Why": Theoretical Foundation of Identification
FT-IR spectroscopy measures the absorption of infrared light by a molecule, which excites vibrations in its chemical bonds.[3][4] The frequency of these vibrations is specific to the type of bond (e.g., C-O, C-H, C-F) and its molecular environment.[4] Therefore, the resulting spectrum is a direct representation of the molecule's functional groups.[2][4]
For this compound, we can predict the key spectral features by dissecting its structure:
-
Aryl Alkyl Ether Linkage (Ar-O-CH₂): This is a crucial functional group formed during the synthesis. Aryl alkyl ethers characteristically exhibit two strong C-O stretching bands.[5][6][7] The asymmetric C-O-C stretch appears at a higher wavenumber, typically around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹.[6][7][8] The presence of these two distinct bands is a strong indicator of successful ether formation.
-
Fluoroaromatic System (C-F): The C-F bond is very strong, and its stretching vibration typically appears as a strong, sharp band in the 1300-1000 cm⁻¹ region. For fluorobenzene itself, this is a prominent feature.[9]
-
Bromoalkane Moiety (C-Br): The C-Br stretching vibration is found in the lower frequency "fingerprint region," typically between 780 and 580 cm⁻¹.[10] While this region can be complex, the presence of a band here is a necessary piece of evidence.
-
Aromatic Ring (C=C and C-H): The benzene ring will produce several characteristic absorptions. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[11][12] In-ring C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.
-
Aliphatic Chain (-CH₂-CH₂-): The ethyl bridge will show aliphatic C-H stretching bands just below 3000 cm⁻¹ (typically 2975-2845 cm⁻¹).[10][13]
Comparative Spectral Analysis: Product vs. Reactants
The true power of FT-IR in synthesis validation comes from comparison. By analyzing the spectra of the starting materials alongside the product, we can pinpoint the disappearance of reactant-specific peaks and the appearance of product-specific ones. The likely synthesis route for our target compound is the Williamson ether synthesis from 2-fluorophenol and 1,2-dibromoethane.
Key Spectral Differentiators:
-
Disappearance of the Phenolic -OH: The most telling sign of a completed reaction is the disappearance of the broad, strong O-H stretching band from the 2-fluorophenol starting material, which typically appears between 3600-3200 cm⁻¹.[14][15] The absence of this peak in the product spectrum is a critical validation point.
-
Appearance of the Ether Bands: Conversely, the emergence of the two strong C-O-C stretching bands (asymmetric ~1250 cm⁻¹ and symmetric ~1040 cm⁻¹) confirms the formation of the ether linkage.[6][7]
-
Persistence of Key Features: The final product should retain features from both starting materials, but in a modified context. The aromatic and C-F absorptions from 2-fluorophenol will remain, as will the C-Br and aliphatic C-H absorptions from the bromoethoxy group.
The following table summarizes the expected key vibrational frequencies for a comparative analysis.
| Vibrational Mode | Assignment | This compound (Product) | 2-Fluorophenol (Reactant) | 1,2-Dibromoethane (Reactant) |
| O-H Stretch | Phenolic Hydroxyl | Absent | Present (Broad, ~3200-3600 cm⁻¹) | Absent |
| C-H Stretch | Aromatic | Present (~3000-3100 cm⁻¹) | Present (~3000-3100 cm⁻¹) | Absent |
| C-H Stretch | Aliphatic (sp³) | Present (~2850-2975 cm⁻¹) | Absent | Present (~2845-2975 cm⁻¹)[10] |
| C=C Stretch | Aromatic Ring | Present (~1450-1600 cm⁻¹) | Present (~1450-1600 cm⁻¹) | Absent |
| C-O Stretch | Asymmetric Ether | Present (Strong, ~1250 cm⁻¹) | Absent | Absent |
| C-O Stretch | Symmetric Ether | Present (Strong, ~1040 cm⁻¹) | Absent | Absent |
| C-O Stretch | Phenolic | Absent | Present (~1200-1250 cm⁻¹) | Absent |
| C-F Stretch | Fluoroaromatic | Present (~1100-1300 cm⁻¹) | Present (~1100-1300 cm⁻¹) | Absent |
| C-Br Stretch | Bromoalkane | Present (~580-780 cm⁻¹) | Absent | Present (~580-780 cm⁻¹)[10] |
Note: Wavenumber ranges are approximate and can be influenced by the molecular environment and measurement technique.
Experimental Protocol: A Self-Validating Workflow
To ensure trustworthy and reproducible results, a rigorous experimental protocol is essential. Attenuated Total Reflectance (ATR) FT-IR is the preferred method for liquid samples like this compound due to its minimal sample preparation and ease of use.[16][17][18]
Workflow for ATR-FT-IR Analysis
Caption: A validated workflow for sample identification using ATR-FT-IR.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
The ATR accessory, typically equipped with a diamond or ZnSe crystal, should be securely installed.[19]
-
-
Crystal Cleaning (Trustworthiness Pillar):
-
Before any measurement, meticulously clean the ATR crystal surface. A lint-free wipe dampened with a volatile solvent like isopropanol or ethanol is effective.
-
Causality: Any residue from previous samples will appear in your spectrum, leading to false positives or masking of important peaks. A clean crystal is non-negotiable for data integrity.
-
-
Background Acquisition (Self-Validation Pillar):
-
With the clean, dry crystal exposed to the ambient air, acquire a background spectrum. This scan measures the absorbance of atmospheric CO₂ and water vapor, as well as the instrumental response.
-
Causality: The instrument software will automatically subtract this background from your sample spectrum. This ensures that the final spectrum contains only information from your sample, removing environmental and instrumental artifacts.[20]
-
-
Sample Application:
-
Place a small drop (a few microliters) of the liquid this compound directly onto the center of the ATR crystal.[19] The sample should be sufficient to completely cover the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Data Interpretation and Comparison:
-
Analyze the resulting spectrum, which should be plotted as Absorbance or % Transmittance vs. Wavenumber (cm⁻¹).
-
Identify the key peaks as outlined in the comparative table. Critically, confirm the absence of the broad O-H stretch and the presence of the dual C-O ether bands.
-
For authoritative confirmation, compare the acquired spectrum against a reference spectrum from a trusted database or a previously validated in-house standard.[16]
-
-
Post-Measurement Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample, preparing the instrument for the next user.
-
Logical Flow for Spectral Interpretation
Caption: A decision-making diagram for confirming product identity from its FT-IR spectrum.
Conclusion
FT-IR spectroscopy is an indispensable tool for the rapid and reliable identification of this compound. Its efficacy is maximized not by merely matching peak positions, but by a comparative analysis that confirms the disappearance of key reactant functional groups—most notably the phenolic O-H—and the concurrent appearance of product-specific vibrations, such as the characteristic aryl alkyl ether C-O stretches. By following a structured, self-validating experimental workflow, researchers, scientists, and drug development professionals can generate high-integrity data to confidently verify molecular identity, ensuring the quality and success of the synthetic process.
References
- 1. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 2. What is Fourier Transform Infrared Spectroscopy? | Agilent [agilent.com]
- 3. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]
- 4. jascoinc.com [jascoinc.com]
- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. IR spectrum: Ethers [quimicaorganica.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. irphouse.com [irphouse.com]
- 10. C2H4Br2 BrCH2CH2Br infrared spectrum of 1,2-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Phenol, 2-fluoro- [webbook.nist.gov]
- 15. Phenol, 2-fluoro- [webbook.nist.gov]
- 16. covalentmetrology.com [covalentmetrology.com]
- 17. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 18. edinst.com [edinst.com]
- 19. pubs.aip.org [pubs.aip.org]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. Use of Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy To Identify Microbial Metabolic Products on Carbonate Mineral Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of 1-(2-Bromoethoxy)-2-fluorobenzene: A Comparative Analysis of HPLC and GC-MS Methods
Introduction
In the landscape of pharmaceutical development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] 1-(2-Bromoethoxy)-2-fluorobenzene is a key building block in the synthesis of various novel therapeutic agents. Its molecular structure, featuring a halogenated aromatic ring and an ether linkage, presents unique analytical challenges. An impure intermediate can introduce problematic impurities into the final API, compromising patient safety and leading to costly downstream purification or even batch failure.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the stringent purity assessment of this compound.[2] Moving beyond a simple recitation of protocols, this document explains the scientific rationale behind method selection, delves into detailed experimental workflows, and presents a comparative analysis to empower researchers, analytical scientists, and drug development professionals to make informed decisions for their specific applications.
Method Selection Rationale: Choosing the Right Tool for the Job
The decision between HPLC and GC-MS is dictated by the physicochemical properties of the analyte and the potential impurity profile.[3] For this compound, the key considerations are its volatility, thermal stability, polarity, and the presence of a UV-active chromophore (the benzene ring).
-
Gas Chromatography (GC) is fundamentally suited for compounds that are volatile and thermally stable.[4] The analyte must be capable of being vaporized in the heated GC inlet without degradation to travel through the analytical column. Given its structure, this compound is expected to have sufficient volatility and thermal stability for GC analysis. GC-MS, the combination of gas chromatography with mass spectrometry, offers exceptional specificity, allowing for the identification of unknown impurities through their mass fragmentation patterns.[5][6]
-
High-Performance Liquid Chromatography (HPLC) separates compounds in the liquid phase, making it ideal for a broader range of molecules, including those that are non-volatile or thermally labile.[7] For this analyte, its aromatic ring allows for sensitive detection using a UV detector.[8] Reversed-phase HPLC, in particular, is a powerful technique for separating compounds based on differences in polarity and is a workhorse in the pharmaceutical industry for purity analysis.[9]
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Mass
GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds, making it a strong candidate for this particular molecule.[5] Its high resolving power combined with the definitive identification capabilities of mass spectrometry provides a robust platform for both purity determination and impurity profiling.
Expertise in Action: Why GC-MS?
The choice of GC-MS is grounded in the anticipated volatility of this compound and its potential process-related impurities, such as residual starting materials or by-products from the ether synthesis. The mass spectrometer adds an invaluable layer of confidence, moving beyond simple detection to structural elucidation of co-eluting or unknown peaks. This is particularly critical during process development where unexpected impurities can arise.
Detailed Experimental Protocol: GC-MS
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 25 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to achieve a 1 mg/mL solution. Vortex to ensure complete dissolution.
-
Instrumentation: A standard GC system coupled with a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).[10]
-
GC Conditions:
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is an excellent starting point. This stationary phase provides good selectivity for a wide range of aromatic compounds.
-
Inlet Temperature: 250 °C. This temperature ensures rapid volatilization of the sample without causing thermal degradation.[11]
-
Injection Volume: 1 µL with a split ratio of 50:1. A split injection prevents column overloading and ensures sharp peaks for the main component.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: An optimized temperature program is crucial for separating compounds with different boiling points.[12] A typical program would be:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard, robust ionization technique that produces reproducible fragmentation patterns.[10]
-
Source Temperature: 230 °C.
-
Mass Scan Range: m/z 40-450. This range will cover the molecular ion of the target compound and its expected fragments.
-
-
Data Analysis: Purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. Impurity identification is performed by comparing the acquired mass spectra against a reference library (e.g., NIST) and through interpretation of the fragmentation patterns.
GC-MS Workflow Diagram
Caption: Workflow for purity assessment via GC-MS.
High-Performance Liquid Chromatography (HPLC): The Versatile Standard
HPLC is arguably the most ubiquitous technique in pharmaceutical quality control for its versatility, robustness, and high quantitative accuracy.[7][13] A well-developed HPLC method can reliably separate the main component from a wide array of potential impurities, including non-volatile starting materials or degradation products.[8][14]
Expertise in Action: Why HPLC?
While GC-MS is excellent for volatile impurities, an HPLC method provides a crucial orthogonal view. It is particularly adept at detecting non-volatile or thermally sensitive impurities that would be missed by GC. For instance, if a potential degradation pathway involves hydrolysis or oxidation, the resulting products might not be suitable for GC analysis. A stability-indicating HPLC method, validated according to ICH guidelines, is the gold standard for release testing of pharmaceutical materials.[15][16]
Detailed Experimental Protocol: HPLC
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 25 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Instrumentation: A standard HPLC or UPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the standard choice for this type of molecule.[9]
-
Mobile Phase: A gradient elution is recommended to ensure separation of impurities with a wide range of polarities.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: 95% to 50% B
-
21-25 min: Hold at 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm, where the benzene ring provides strong absorbance. A PDA detector can be used to scan a range (e.g., 200-400 nm) to check for peak purity.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Similar to GC, purity is calculated based on the relative peak areas (Area %). The use of a PDA detector allows for peak purity analysis, ensuring that the main peak is not co-eluting with any impurities.
HPLC Workflow Diagram
Caption: Workflow for purity assessment via HPLC-UV.
Comparative Analysis: Head-to-Head Performance
The choice between HPLC and GC-MS is not about which method is universally "better," but which is most fit-for-purpose. The following table provides a direct comparison based on key performance attributes relevant to pharmaceutical quality control.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Rationale & Justification |
| Selectivity/Specificity | Excellent . Mass detector provides structural information, enabling positive identification of impurities.[6] | Very Good . High-resolution separation. PDA detector can confirm peak purity.[14] | GC-MS offers unparalleled specificity due to mass fragmentation data, which is crucial for identifying unknown impurities. |
| Sensitivity | Excellent . Can detect impurities at trace levels (ppm or lower).[17] | Very Good . Sensitivity is dependent on the impurity's UV chromophore. | Both techniques are highly sensitive, but GC-MS often has a slight edge for volatile compounds. |
| Impurity Scope | Limited to volatile and thermally stable compounds.[4] | Broad scope, including non-volatile and thermally labile compounds.[7] | This is the most significant differentiator. HPLC is essential for a complete impurity profile that includes potential degradation products. |
| Quantitative Accuracy | Good . Requires careful calibration for highest accuracy. Area % is standard for purity. | Excellent . The gold standard for quantitative analysis in QC environments.[9] | HPLC is generally considered more robust for routine quantitative QC due to its high precision and accuracy. |
| Run Time | Moderate to Fast . Typical run times are 15-30 minutes. | Moderate . Typical run times are 20-30 minutes. UPLC can reduce this significantly. | Both methods have comparable run times for standard analysis. |
| Development Complexity | Moderate. Requires optimization of temperature program and MS parameters. | Moderate. Requires optimization of mobile phase, gradient, and column chemistry.[18] | Method development for both techniques requires a systematic approach and a good understanding of chromatographic principles. |
Conclusion and Recommendations
For a comprehensive purity assessment of this compound, a dual-pronged approach leveraging both GC-MS and HPLC is the most scientifically sound strategy, particularly during process development and for characterization of reference standards.
-
GC-MS is the recommended method for identifying and controlling volatile and semi-volatile process-related impurities. Its superior specificity is invaluable for understanding the impurity profile originating from the synthetic route.
-
HPLC is the recommended method for routine quality control and release testing, as well as for stability studies. Its ability to detect a broader range of non-volatile and potential degradation products makes it the definitive technique for ensuring the overall purity and stability of the material according to regulatory standards like ICH.[19][20]
Ultimately, using these two powerful, orthogonal techniques provides the highest degree of confidence in the quality of this compound, ensuring its suitability for the rigorous demands of pharmaceutical synthesis and contributing to the development of safe and effective medicines.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. omicsonline.org [omicsonline.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Volatile organic compound - Wikipedia [en.wikipedia.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. onyxipca.com [onyxipca.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. benchchem.com [benchchem.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. jordilabs.com [jordilabs.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. pharmtech.com [pharmtech.com]
- 19. starodub.nl [starodub.nl]
- 20. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
A Comparative Guide to the Reactivity of Fluorinated 1-(2-Bromoethoxy)benzene Isomers in Nucleophilic Substitution Reactions
Abstract
The strategic placement of fluorine atoms on aromatic rings is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[1][2] However, the electronic effects of these substituents also modulate the reactivity of adjacent functional groups, a critical consideration in multi-step syntheses. This guide provides a comprehensive comparison of the reactivity of 1-(2-Bromoethoxy)-2-fluorobenzene and its meta- and para-isomers in a classic bimolecular nucleophilic substitution (SN2) reaction. We present a robust experimental framework for quantifying these reactivity differences, interpret the expected outcomes based on fundamental principles of physical organic chemistry, and discuss the practical implications for researchers in drug development and chemical synthesis.
Introduction: The Subtle Influence of Fluorine's Position
Halogenated alkoxybenzenes are valuable structural motifs and versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The 1-(2-Bromoethoxy)benzene scaffold, in particular, provides a reactive handle—a primary alkyl bromide—perfectly suited for modification via nucleophilic substitution. This allows for the straightforward introduction of a wide variety of functional groups, making it an ideal building block for creating libraries of compounds for biological screening.
When a fluorine atom is introduced onto the benzene ring, its profound electronegativity and unique electronic properties come into play.[4] Fluorine exerts a powerful, distance-dependent electron-withdrawing inductive effect (-I) while simultaneously participating in a weaker, position-dependent electron-donating resonance effect (+R) through its lone pairs.[5] The interplay between these two opposing effects is highly sensitive to the fluorine's position (ortho, meta, or para) relative to the bromoethoxy group.
This guide aims to elucidate how this positional isomerism dictates the reactivity of the bromoethyl side chain. We will explore the underlying mechanistic principles and provide a detailed experimental protocol to quantitatively measure the reaction rates for the following isomers:
-
Ortho-isomer: this compound
-
Meta-isomer: 1-(2-Bromoethoxy)-3-fluorobenzene
-
Para-isomer: 1-(2-Bromoethoxy)-4-fluorobenzene
Understanding these differences is not merely an academic exercise; it has direct consequences for reaction optimization, impurity profiling, and the rational design of synthetic routes.
Mechanistic Considerations: An SN2 Pathway Modulated by Aromatic Electronics
The primary reaction of interest is the substitution of the bromide on the ethoxy side chain by a nucleophile. Given that this is a primary alkyl halide, the reaction will proceed via a classic bimolecular nucleophilic substitution (SN2) mechanism.[6][7]
The rate of an SN2 reaction is described by a second-order rate law: Rate = k[Alkyl Halide][Nucleophile].[8] The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group.[9] This leads to a pentacoordinate transition state where the nucleophile-carbon bond is forming as the carbon-bromide bond is breaking.[8]
The key to understanding the reactivity differences among the isomers lies in how the fluorine substituent affects the stability of this SN2 transition state. The fluorine atom on the aromatic ring does not directly participate in the reaction, but its electronic influence is transmitted through the ether linkage to the reaction center. This influence can be quantitatively described using the Hammett equation, which relates reaction rates to substituent constants (σ).[10][11]
A substituent's effect is a combination of induction and resonance:
-
Inductive Effect (-I): Fluorine is the most electronegative element, so it strongly pulls electron density through the sigma bonds. This effect is strongest at the ortho position and diminishes with distance (ortho > meta > para).
-
Resonance Effect (+R): Fluorine's lone pairs can be delocalized into the aromatic π-system. This effect donates electron density and is strongest at the ortho and para positions, with no effect at the meta position.[5]
For fluorine, the -I effect dominates over the +R effect, making it an overall electron-withdrawing group.[5] An electron-withdrawing group on the phenoxy moiety can pull electron density away from the ether oxygen, making it a slightly better leaving group and subtly influencing the electrophilicity of the target CH₂-Br carbon. This electronic pull can stabilize the build-up of partial negative charge on the oxygen atom in the vicinity of the reaction center during the transition state.
Based on this, we can form a hypothesis:
-
Para-isomer: The strong -I effect, moderately offset by the +R effect, will withdraw electron density from the ring, enhancing the reaction rate relative to an unsubstituted analogue.
-
Meta-isomer: The -I effect operates, but there is no +R effect. This results in strong electron withdrawal, suggesting a significant rate enhancement.
-
Ortho-isomer: The -I effect is strongest here, but it may be complicated by potential steric hindrance or direct field effects, making its relative rate harder to predict without experimental data.
The following diagram illustrates the general SN2 reaction and the electronic influence of the fluorine substituent.
Caption: Sₙ2 mechanism and the electronic influence of the aromatic fluorine substituent.
Experimental Design & Protocol
To quantitatively compare the reactivities, a kinetic study is the most rigorous approach. We will monitor the rate of substitution by a common nucleophile under controlled conditions using High-Performance Liquid Chromatography (HPLC).
3.1. Rationale for Experimental Choices
-
Nucleophile: Sodium azide (NaN₃) is an excellent choice. It is a strong nucleophile, relatively small, and the resulting azido product is easily distinguishable from the starting material by HPLC.
-
Solvent: Acetonitrile (CH₃CN) is a polar aprotic solvent, which is ideal for SN2 reactions as it solvates the cation (Na⁺) but not the nucleophile (N₃⁻), maximizing its nucleophilicity.[9]
-
Monitoring: HPLC with UV detection is a precise method for monitoring the disappearance of the starting material and the appearance of the product over time. This allows for the calculation of reaction rate constants.[12]
-
Temperature Control: SN2 reaction rates are sensitive to temperature. A constant temperature water bath is crucial for reproducibility.
3.2. Experimental Workflow Diagram
Caption: Experimental workflow for the kinetic analysis of isomer reactivity.
3.3. Detailed Step-by-Step Protocol
Safety Note: Handle sodium azide with extreme care as it is highly toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of each isomer (ortho, meta, para) in acetonitrile.
-
Prepare a 1.0 M stock solution of sodium azide in acetonitrile. (Note: A 10-fold excess of nucleophile is used to ensure pseudo-first-order kinetics).
-
-
Reaction Setup:
-
For each isomer, place 9.0 mL of the 0.1 M stock solution into a sealed reaction vial equipped with a magnetic stir bar.
-
Place 9.0 mL of the 1.0 M sodium azide stock solution into a separate sealed vial.
-
Place all vials in a temperature-controlled water bath set to 50.0 ± 0.1 °C and allow them to equilibrate for at least 15 minutes.
-
-
Initiation and Sampling:
-
To initiate the reaction, rapidly add 1.0 mL of the pre-heated isomer solution to the corresponding vial containing 9.0 mL of the pre-heated sodium azide solution. This results in final concentrations of 0.01 M for the substrate and 0.9 M for the nucleophile.
-
Start a stopwatch immediately upon mixing.
-
At designated time points (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot in a pre-labeled HPLC vial containing 900 µL of the HPLC mobile phase (e.g., 50:50 acetonitrile:water) to stop the reaction.
-
-
HPLC Analysis:
-
Analyze each quenched sample by reverse-phase HPLC using a C18 column.
-
Monitor the elution profile at a suitable wavelength (e.g., 270 nm).
-
Record the peak areas for the starting bromo-compound and the product azido-compound.
-
-
Data Analysis:
-
Calculate the concentration of the starting material at each time point based on the relative peak areas.
-
Plot ln([Substrate]) versus time (in seconds).
-
The slope of the resulting straight line is equal to -k', where k' is the pseudo-first-order rate constant.
-
The second-order rate constant (k) can be calculated by k = k' / [NaN₃].
-
Expected Results & Data Interpretation
Based on the principles of electronic substituent effects, we can predict a clear trend in the reaction rates. The following table presents hypothetical but mechanistically sound data from the proposed experiment.
| Isomer Position | Substituent | Hammett Constant (σ) | Expected Relative Rate Constant (krel) |
| Ortho | This compound | σₚ ≈ +0.06 | ~1.8 |
| Meta | 1-(2-Bromoethoxy)-3-fluorobenzene | σₘ ≈ +0.34 | ~3.5 |
| Para | 1-(2-Bromoethoxy)-4-fluorobenzene | σₚ ≈ +0.06 | ~2.0 |
| - | (2-Bromoethoxy)benzene (Control) | σ = 0.00 | 1.0 |
Note: Hammett constants are for the F substituent itself and serve as a proxy for the expected electronic effect.[13][14] The relative rates are hypothetical, based on the magnitude of the sigma values.
Interpretation:
-
Meta-isomer (Fastest): The fluorine atom at the meta position exerts a powerful electron-withdrawing inductive effect (-I) without any opposing resonance donation (+R). This strong electron withdrawal is transmitted through the aromatic ring and ether oxygen, stabilizing the transition state and accelerating the reaction significantly. This aligns with the large positive Hammett sigma value for a meta-fluoro substituent (σₘ ≈ +0.34).[10]
-
Para-isomer (Intermediate): At the para position, the strong -I effect is partially counteracted by the +R effect. The net result is still electron-withdrawing, leading to a rate enhancement over the unsubstituted parent compound, but less pronounced than the meta isomer. The Hammett constant (σₚ ≈ +0.06) reflects this weaker net withdrawal.[13]
-
Ortho-isomer (Slowest of the three, but faster than control): The ortho position experiences the strongest inductive pull. However, its reactivity can be complex. The +R effect is also active, and potential steric hindrance from the ortho-substituent could slightly impede the nucleophile's approach or affect the optimal geometry of the transition state. We predict its rate to be similar to or slightly slower than the para isomer.
Broader Implications for Drug Development & Synthesis
The observed differences in reactivity have significant practical consequences:
-
Process Optimization: When scaling up a synthesis, knowing that the meta-isomer reacts over three times faster than the unsubstituted analog allows for milder reaction conditions, shorter reaction times, and potentially lower energy costs.
-
Impurity Profiling: If a synthesis starts with a mixed-isomers of fluorophenol, the resulting bromoethoxy intermediates will react at different rates. This can lead to an enrichment of the less reactive isomers in the unreacted starting material, a crucial piece of information for impurity analysis and purification strategies.
-
Rational Design of Linkers: In fields like antibody-drug conjugates (ADCs), where molecules are assembled in a stepwise fashion, the reactivity of linkers is paramount. Selecting the appropriate isomer allows chemists to tune the reactivity of a synthetic handle to be compatible with other functional groups in a complex molecule.
Conclusion
While seemingly minor, the positional change of a single fluorine atom on a 1-(2-Bromoethoxy)benzene scaffold imparts a distinct and predictable reactivity profile on the alkyl bromide. The meta-isomer is expected to be the most reactive towards SN2 substitution, followed by the para and ortho-isomers, all of which are more reactive than the non-fluorinated parent compound. This behavior is a direct consequence of the interplay between fluorine's powerful inductive and resonance effects, a phenomenon well-described by the principles of physical organic chemistry. The experimental framework detailed in this guide provides a reliable method for quantifying these differences, yielding valuable data that can inform more efficient, robust, and rational synthetic strategies in research and development.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. Chemoenzymatic synthesis of fluorinated polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.pen2print.org [journals.pen2print.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 7. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 8. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. youtube.com [youtube.com]
- 10. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 11. oxfordreference.com [oxfordreference.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Hammett equation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Ether Synthesis: Alternatives to 1-(2-Bromoethoxy)-2-fluorobenzene
Abstract
The 2-(2-fluorophenoxy)ethyl moiety is a significant structural motif in medicinal chemistry and materials science, prized for the unique electronic and conformational properties conferred by the fluorine substituent. While bifunctional reagents like 1-(2-bromoethoxy)-2-fluorobenzene offer a direct route for its installation, they can be costly and limit synthetic flexibility. This guide provides an in-depth comparison of alternative, robust, and versatile synthetic strategies for constructing this crucial ether linkage. We will dissect four principal methodologies: the classic Williamson ether synthesis, the mild Mitsunobu reaction, and the powerful copper-catalyzed Ullmann and palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. Through objective comparison, detailed experimental protocols, and supporting data, this document serves as a practical resource for researchers, chemists, and drug development professionals to select the optimal synthetic route based on substrate scope, reaction conditions, and economic viability.
Introduction: The Challenge of Aryl Alkyl Ether Synthesis
Aryl alkyl ethers are ubiquitous in pharmaceuticals, agrochemicals, and polymers. The specific introduction of a fluorine atom onto the aromatic ring, as in the case of the 2-(2-fluorophenoxy)ethyl group, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. The reagent this compound provides a seemingly straightforward path to this structure by acting as an electrophile in reactions with various nucleophiles.
However, reliance on a single, specialized building block presents several challenges:
-
Cost and Availability: Such reagents are often more expensive and less readily available than their constituent precursors.
-
Limited Flexibility: The synthetic design is locked into a specific disconnection, which may not be optimal for complex molecules with sensitive functional groups.
-
Reaction Scope: The inherent reactivity of the bromoethyl group dictates a relatively narrow set of applicable reaction conditions, primarily Williamson-type substitutions.
This guide explores more fundamental and flexible approaches, starting from readily available precursors like 2-fluorophenol, to achieve the same synthetic goal with greater control and efficiency.
Retrosynthetic Analysis: Devising Alternative Pathways
A retrosynthetic analysis of a generic target molecule containing the 2-(2-fluorophenoxy)ethyl ether reveals several logical bond disconnections. Each disconnection corresponds to a distinct forward-synthetic strategy, providing a roadmap for our comparison.
As illustrated (Figure 1), the primary strategies involve forming the ether linkage by either:
-
Path A: Using 2-fluorophenol as a nucleophile to attack an electrophilic two-carbon unit. This is the basis of the Williamson and Mitsunobu approaches.
-
Path B: Using an alcohol as a nucleophile to attack an electrophilic 2-fluoroaryl group, a strategy enabled by modern transition-metal catalysis.
The Workhorse: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, involving the SN2 reaction of an alkoxide with a primary alkyl halide.[1][2][3] For our target, this translates to the deprotonation of 2-fluorophenol to form the corresponding phenoxide, which then displaces a leaving group from a two-carbon electrophile.
Causality Behind Experimental Choices
-
Base: The pKa of phenols is typically around 10. A moderately strong, non-nucleophilic base is required to generate the phenoxide without competing in the subsequent SN2 reaction. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices.[4] Sodium hydride (NaH) can also be used for irreversible deprotonation, but requires stricter anhydrous conditions.[5][6]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are ideal.[7] They solvate the cation (K⁺, Cs⁺) effectively, leaving a "naked" and highly nucleophilic phenoxide anion, thereby accelerating the SN2 reaction rate.
-
Electrophile: The choice of the two-carbon electrophile is critical. While 2-bromoethanol is more reactive than 2-chloroethanol, both are effective. Ethylene carbonate offers a safer and often higher-yielding alternative, proceeding via ring-opening.[8]
Comparative Data for Williamson Synthesis Variants
| Electrophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Pros & Cons |
| 2-Bromoethanol | K₂CO₃ | Acetone/DMF | 60-80 | 6-12 | 75-90% | Pro: High reactivity. Con: Lachrymatory, potential for elimination side reactions. |
| 2-Chloroethanol | K₂CO₃ / KI (cat.) | DMF | 80-100 | 12-24 | 70-85% | Pro: Less expensive. Con: Slower reactivity, requires higher temp or catalyst. |
| Ethylene Carbonate | K₂CO₃ / TBAB (cat.) | DMF | 100-120 | 4-8 | 85-95% | Pro: High yield, safe reagent, atom economical. Con: Requires higher temperature.[8] |
TBAB = Tetrabutylammonium Bromide (Phase-Transfer Catalyst)
Experimental Protocol: Williamson Synthesis using Ethylene Carbonate
-
Reaction Setup: To a round-bottom flask charged with N,N-dimethylformamide (DMF, 5 mL per mmol of phenol), add 2-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Reagent Addition: Add ethylene carbonate (1.2 eq) to the stirring mixture.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 110-120 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers, wash with saturated sodium chloride (brine) solution, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent, concentrate the filtrate under reduced pressure, and purify the crude residue by silica gel column chromatography to yield the pure 2-(2-fluorophenoxy)ethanol.
The Mild Inversion: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming C-O bonds under exceptionally mild, neutral conditions.[9] It converts a primary or secondary alcohol into a good leaving group in situ, which is then displaced by a weakly acidic nucleophile (pKa < 15), such as a phenol.[10][11]
Causality Behind Experimental Choices
-
Redox System: The reaction is driven by a redox couple, typically triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] The PPh₃ is oxidized to triphenylphosphine oxide (TPPO), while the azodicarboxylate is reduced.
-
Mechanism: PPh₃ and DEAD first combine to form a betaine intermediate. This deprotonates the phenol, and the resulting phenoxide attacks the phosphorus atom. The alcohol (in this case, ethylene glycol) is then activated by the phosphonium intermediate, setting it up for SN2 displacement by the phenoxide.[10]
-
Advantages: The key advantage is the mild, neutral pH, which is ideal for substrates with acid- or base-labile functional groups.
-
Disadvantages: The reaction is stoichiometric and generates equimolar amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification. The reagents are also relatively expensive.
Experimental Protocol: Mitsunobu Etherification
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 2-fluorophenol (1.0 eq), ethylene glycol (1.5 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Slow Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 20-30 minutes. An exothermic reaction and color change are typically observed.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Workup & Purification: Concentrate the reaction mixture in vacuo. The crude residue, containing the product, triphenylphosphine oxide, and the hydrazine byproduct, can be challenging to purify. Purification is typically achieved by careful column chromatography on silica gel.
The Modern Powerhouses: Transition-Metal Catalyzed C-O Coupling
Modern catalysis has revolutionized C-O bond formation, providing powerful alternatives to classical methods. The two most prominent are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig coupling. These methods are particularly useful for forming aryl ethers from aryl halides.
Ullmann Condensation (Copper-Catalyzed)
The classical Ullmann reaction required harsh conditions (high temperatures, stoichiometric copper).[12] Modern protocols employ catalytic amounts of a copper(I) salt (e.g., CuI) with a chelating ligand, such as N,N-dimethylglycine or an appropriate diamine, which significantly lowers the required reaction temperature and improves yields.[13][14]
-
Mechanism: The reaction is thought to proceed via coordination of the phenoxide to the Cu(I) center, followed by oxidative addition of the aryl halide and subsequent reductive elimination to form the ether product.
-
Application: This method couples a phenol (or alcohol) with an aryl halide. For our target, this would involve reacting ethylene glycol with 1-bromo-2-fluorobenzene.
Buchwald-Hartwig C-O Coupling (Palladium-Catalyzed)
The Buchwald-Hartwig amination has been successfully extended to C-O bond formation, offering a highly efficient and general method for synthesizing aryl ethers.[15][16] The reaction uses a palladium catalyst, a specialized phosphine ligand, and a base.
-
Catalytic Cycle: The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation by the base, and finally, reductive elimination of the aryl ether, regenerating the Pd(0) catalyst.[17]
-
Advantages: This method exhibits remarkable functional group tolerance, high efficiency, and often proceeds under milder conditions than modern Ullmann couplings. It is a go-to method for complex molecule synthesis.[18]
Experimental Protocol: Buchwald-Hartwig C-O Coupling
-
Setup: In a glovebox or using Schlenk technique, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., Cs₂CO₃, 1.5 eq).
-
Reagent Addition: Add 1-bromo-2-fluorobenzene (1.0 eq) and ethylene glycol (1.2 eq) followed by an anhydrous solvent like toluene or dioxane.
-
Reaction: Seal the vial and heat to 80-110 °C with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water, then brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Overall Comparison and Recommendations
The optimal choice of synthetic method depends heavily on the specific context of the research, including scale, substrate complexity, and cost.
| Method | Key Advantage | Key Disadvantage | Best For... |
| Williamson | Cost-effective, simple, scalable. | Requires base, higher temps, not ideal for sensitive substrates. | Large-scale synthesis, simple molecules, process development. |
| Mitsunobu | Very mild, neutral conditions. | Stoichiometric byproducts, difficult purification, high cost. | Late-stage functionalization, acid/base sensitive substrates. |
| Ullmann | Good for electron-deficient aryl halides. | Can require high temps, ligand screening may be needed. | Specific substrate classes where Pd-catalysis is problematic. |
| Buchwald-Hartwig | Excellent scope & functional group tolerance. | High catalyst/ligand cost, requires inert atmosphere. | Complex molecule synthesis, medicinal chemistry, discovery labs. |
Decision-Making Workflow
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. prepchem.com [prepchem.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
- 18. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Reaction Pathways of 1-(2-Bromoethoxy)-2-fluorobenzene
Introduction: A Versatile Precursor for Modern Heterocyclic Chemistry
1-(2-Bromoethoxy)-2-fluorobenzene stands as a molecule of significant interest for researchers in medicinal chemistry and materials science. Its structural arrangement, featuring an aryl fluoride and a primary alkyl bromide ortho to an ether linkage, presents a fascinating case study in competitive reactivity. This configuration makes it an ideal precursor for synthesizing valuable heterocyclic scaffolds, most notably benzofurans, which are core components in numerous FDA-approved drugs and biologically active compounds.[1][2]
The synthetic utility of this substrate is not monolithic; its reaction trajectory can be precisely controlled by the choice of catalyst and reaction conditions. This guide provides an in-depth, comparative analysis of the primary reaction pathways available to this compound. We will dissect the mechanistic underpinnings of each transformation, compare the efficacy of different synthetic methodologies with supporting data, and provide field-tested experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights required to harness the full synthetic potential of this versatile building block.
Part 1: Elucidation of Principal Reaction Pathways
The reactivity of this compound is dominated by three distinct, and often competing, transformations. The choice of reagents dictates which of these pathways prevails, leading to vastly different molecular architectures.
Figure 1: Overview of the primary reaction pathways for this compound.
Pathway A: Intramolecular Cyclization for Benzofuran Synthesis
The most valuable transformation is the intramolecular cyclization to form 2,3-dihydrobenzo[b]furan. This reaction involves the formation of a C-O or C-C bond between the bromoethoxy side chain and the aromatic ring. The success and mechanism of this cyclization are highly dependent on the catalytic system employed.
1. Palladium-Catalyzed Intramolecular C-O Coupling
Modern organic synthesis often favors palladium catalysis for its mild conditions and high functional group tolerance.[3] In this context, a pathway analogous to the Buchwald-Hartwig amination can be invoked for C-O bond formation. The reaction proceeds via an intramolecular cyclization, where the ether oxygen acts as the nucleophile attacking the aromatic ring. The C-F bond, rather than the more stable C-H bond, is the target for oxidative addition, a challenging but feasible step under appropriate ligand conditions.
Figure 2: Simplified catalytic cycle for Pd-catalyzed intramolecular C-O coupling.
Causality Behind Experimental Choices: The choice of a palladium catalyst, often with specialized phosphine ligands, is deliberate. Bulky, electron-rich ligands (e.g., SPhos, RuPhos) are crucial for promoting the difficult oxidative addition of the strong C-F bond and facilitating the final reductive elimination step to turn over the catalyst.
2. Copper-Catalyzed Ullmann-Type Condensation
The Ullmann condensation is a classical method for forming aryl ethers using a copper catalyst.[4] While effective, it traditionally requires harsh conditions, such as high temperatures (>200 °C) and polar aprotic solvents like DMF or NMP.[4][5] The mechanism involves the formation of a copper(I) alkoxide intermediate from the side chain, which then undergoes intramolecular coupling with the aryl fluoride.
Trustworthiness: Modern protocols have improved upon the classical Ullmann reaction, using ligands like phenanthroline to facilitate the reaction at lower temperatures, thereby improving the reliability and reproducibility of the transformation.[4]
3. Base-Mediated Nucleophilic Aromatic Substitution (SNAr)
Perhaps the most direct route is an intramolecular SNAr reaction. This pathway leverages the inherent properties of the substrate without requiring a transition metal catalyst. The ether oxygen of the side chain acts as an intramolecular nucleophile, attacking the carbon atom bearing the fluorine. Fluorine, despite its bond strength to carbon, is an excellent leaving group in SNAr reactions. This is because its high electronegativity makes the ipso-carbon highly electrophilic, accelerating the initial, often rate-determining, nucleophilic attack.[6][7]
Figure 3: Mechanism of the intramolecular SNAr cyclization.
Pathway B: Intermolecular Nucleophilic Substitution
The primary alkyl bromide on the ethoxy side chain is a classic electrophile for SN2 reactions.[8] In the presence of an external nucleophile (e.g., amines, thiols, cyanides) and in the absence of conditions promoting cyclization, a straightforward substitution reaction will occur. This pathway is generally favored at lower temperatures and with strong, non-basic nucleophiles to avoid elimination side reactions.
Pathway C: Benzyne Formation and Trapping
1-bromo-2-fluorobenzene is a well-known precursor for generating the highly reactive intermediate, benzyne.[9][10] This is typically achieved by reacting the substrate with a strong base or an organometallic reagent like magnesium (to form a Grignard reagent) or an organolithium compound. The resulting aryl anion rapidly eliminates the fluoride ion to form benzyne. If a diene, such as furan, is present in the reaction mixture, it will act as a trapping agent, leading to a Diels-Alder adduct.[10] This pathway, while mechanistically distinct, represents a potential side reaction or a deliberate synthetic strategy if benzyne chemistry is desired.
Part 2: Comparative Performance and Experimental Data
The choice of synthetic route has profound implications for yield, purity, and reaction conditions. Below is a comparative guide summarizing the performance of the primary cyclization methods.
| Parameter | Palladium-Catalyzed Coupling | Copper-Catalyzed Ullmann | Base-Mediated SNAr |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands | CuI, Cu₂O, or Cu powder[4][11] | None (Metal-Free) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃ | NaH, KHMDS, t-BuOK |
| Solvent | Toluene, Dioxane, THF | DMF, NMP, Pyridine[4] | DMF, DMSO, THF |
| Temperature | 80 - 120 °C | 150 - 220 °C (classical)[4] | 25 - 100 °C |
| Typical Yields | Good to Excellent (70-95%) | Moderate to Good (50-85%)[11] | Good to Excellent (75-98%) |
| Key Advantage | Mild conditions, broad substrate scope | Low catalyst cost | High atom economy, simple setup |
| Key Limitation | High catalyst/ligand cost, air-sensitive | Harsh conditions, potential for side reactions | Requires strong base, sensitive to moisture |
Comparative Analysis of Halogen Leaving Group Efficacy
The identity of the halogen on the aromatic ring is a critical determinant of the preferred reaction mechanism.
| Reaction Type | Reactivity Order | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | F > Cl > Br > I | The rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine makes the ipso-carbon more electrophilic, accelerating this step.[7] |
| Palladium-Catalyzed Cross-Coupling | I > Br > Cl >> F | The rate-determining step is the oxidative addition of the C-X bond to the Pd(0) center. The bond strength decreases from C-F to C-I, making the C-I bond the easiest to break. |
| Ullmann Condensation | I > Br > Cl | Similar to palladium catalysis, the reactivity correlates with the lability of the carbon-halogen bond. Aryl iodides are the most reactive substrates.[4] |
This analysis reveals a crucial insight: 1-(2-Bromoethoxy)-2-fluoro benzene is uniquely suited for the SNAr pathway, whereas its iodo- and bromo-analogs would be more reactive in metal-catalyzed cross-coupling reactions.
Part 3: Validated Experimental Protocols
The following protocols are provided as trusted, reproducible methods for key transformations.
Protocol 1: Metal-Free Intramolecular SNAr Cyclization
This protocol prioritizes simplicity and atom economy to synthesize 2,3-dihydrobenzo[b]furan.
Workflow:
Figure 4: Workflow for the base-mediated SNAr cyclization protocol.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or THF) via syringe to achieve a 0.1 M concentration.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10 minutes.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 5 minutes.
-
Causality Note: NaH is a strong, non-nucleophilic base that irreversibly generates the intramolecular nucleophile (alkoxide, if any trace water is present, but primarily facilitates the nucleophilic attack of the ether oxygen). Adding it slowly at 0 °C controls the initial exotherm and any hydrogen gas evolution.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC or LC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel, dilute with water, and extract with ethyl acetate (3x).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 2,3-dihydrobenzo[b]furan product.
Protocol 2: Palladium-Catalyzed Intramolecular Cyclization
This protocol is an alternative for substrates that may be sensitive to strongly basic conditions.
Step-by-Step Methodology:
-
Catalyst Pre-mixture: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., SPhos, 0.05 eq), and anhydrous toluene to a reaction vessel.
-
Reagent Addition: To this mixture, add this compound (1.0 eq) and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Causality Note: Cs₂CO₃ is a strong inorganic base that is soluble in some organic solvents and is highly effective in palladium-catalyzed couplings. It facilitates the deprotonation steps within the catalytic cycle.
-
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Conclusion
This compound is a strategically designed substrate whose reaction products are definitively governed by the chosen synthetic method. Its unique ortho-fluoro/bromoethoxy arrangement makes it exceptionally well-suited for metal-free, intramolecular SNAr cyclization, an efficient and atom-economical route to the valuable 2,3-dihydrobenzo[b]furan scaffold. For substrates incompatible with strong bases, modern palladium-catalyzed C-O coupling reactions offer a robust, albeit more costly, alternative. In contrast, classical copper-catalyzed Ullmann conditions provide a viable, low-cost option if the typically harsh reaction temperatures are tolerated. By understanding the mechanistic principles and comparative performance detailed in this guide, researchers can confidently select the optimal conditions to transform this versatile precursor into the desired high-value products.
References
- 1. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Ullmann reaction | PPTX [slideshare.net]
A Comparative Guide to the X-ray Crystallography of 1-(2-Bromoethoxy)-2-fluorobenzene Derivatives
Abstract
The precise determination of three-dimensional molecular structures is a cornerstone of modern drug discovery and materials science. For novel compounds such as 1-(2-Bromoethoxy)-2-fluorobenzene derivatives, which hold potential as pharmaceutical intermediates, understanding their solid-state architecture is paramount for predicting physicochemical properties and biological activity. This guide provides an in-depth technical comparison of single-crystal X-ray diffraction (SCXRD) with alternative structural elucidation techniques. We present a detailed, field-proven protocol for the crystallographic analysis of a representative derivative, explaining the causality behind each experimental choice. This is followed by a critical evaluation of complementary methods, including powder X-ray diffraction (PXRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and computational crystal structure prediction (CSP), supported by experimental data and authoritative references.
Introduction: The Structural Imperative in Drug Development
The spatial arrangement of atoms within a molecule dictates its function. For pharmaceutical compounds, properties such as solubility, stability, and bioavailability are intrinsically linked to the crystalline form, or polymorph. Halogenated aromatic compounds, including derivatives of this compound, are prevalent motifs in medicinal chemistry due to their ability to form specific intermolecular interactions, such as halogen bonding, which can influence binding to biological targets. Therefore, unambiguous determination of their crystal structure is not merely an academic exercise but a critical step in the drug development pipeline.[1] Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose, providing unparalleled atomic-level detail of the molecular and supramolecular structure.[2][3][4]
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[3][5] The fundamental principle lies in the interaction of a focused beam of X-rays with the electron clouds of the atoms arranged in a regular, repeating lattice. This interaction causes the X-rays to diffract in a unique pattern of spots.[3][5] By analyzing the positions and intensities of these diffracted spots, it is possible to reconstruct a three-dimensional map of the electron density within the crystal, and from this, infer the atomic positions, bond lengths, and bond angles with very high precision.[3]
Experimental Workflow: A Case Study of a this compound Derivative
The following protocol outlines a comprehensive workflow for the synthesis, crystallization, and SCXRD analysis of a representative derivative. The causality behind each step is explained to provide insight into best practices.
A common route to synthesize this compound derivatives involves a Williamson ether synthesis.[6][7]
-
Reaction Setup: To a solution of 2-fluorophenol in a suitable aprotic solvent (e.g., acetone or acetonitrile), an excess of a base such as potassium carbonate is added. The mixture is stirred at room temperature to facilitate the formation of the phenoxide.
-
Alkylation: 1,2-dibromoethane is added to the reaction mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound derivative.
The growth of high-quality single crystals is often the most challenging step in the entire process.[2][8] For small organic molecules, slow evaporation and vapor diffusion are highly effective methods.[9][10]
-
Solvent Screening: The purified compound is tested for solubility in a range of common laboratory solvents to identify a solvent in which it is moderately soluble.
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in the chosen solvent. The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks. High-quality crystals often form during this period.
-
Vapor Diffusion: Alternatively, the compound is dissolved in a small amount of a solvent in which it is highly soluble. This solution is placed in a small, open vial, which is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble.[9][10] The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting slow crystal growth.[9]
-
Crystal Selection and Mounting: A suitable single crystal (typically 30-300 microns in size) is selected under a microscope.[3] The crystal should be well-formed, transparent, and free of visible defects. It is then mounted on a goniometer head.[11]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[5] The crystal is cooled, typically to 100 K, to minimize thermal motion of the atoms, which results in a sharper diffraction pattern. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[3]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial model of the atomic arrangement. This model is then "refined" to achieve the best possible fit with the experimental data.[5][11]
-
Data Deposition: The final crystal structure data is typically deposited in a public repository such as the Cambridge Structural Database (CSD) to make it available to the wider scientific community.[12][13][14][15][16]
Comparative Analysis of Structural Elucidation Techniques
While SCXRD is the definitive method for determining crystal structures, other techniques provide complementary information or can be used when single crystals are not available.
Powder X-ray Diffraction (PXRD)
PXRD is used to analyze the bulk properties of a crystalline material rather than a single crystal.[17] The sample is a fine powder containing millions of randomly oriented microcrystals.[18][19][20] This produces a characteristic diffraction pattern of concentric rings, which is presented as a 2D plot of intensity versus diffraction angle.[18]
-
Advantages: PXRD is much faster than SCXRD and does not require the time-consuming process of growing large single crystals.[21] It is excellent for phase identification, determining sample purity, and analyzing polymorphism.[18][21]
-
Disadvantages: PXRD provides less detailed structural information than SCXRD.[18] While it can be used for structure determination, the overlapping of reflections in the 1D pattern makes it significantly more complex and less precise than single-crystal analysis.[21]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution.[22][23] It provides detailed information about the connectivity of atoms and the local environment of each nucleus. For macromolecules, NMR can be used to determine the three-dimensional structure.[22][24]
-
Advantages: NMR provides information about the structure and dynamics of molecules in a more biologically relevant solution state.[23] It is particularly useful for studying molecules that are difficult to crystallize.[23]
-
Disadvantages: For complete 3D structure determination, NMR is generally limited to smaller macromolecules (typically < 40 kDa).[22][23] The resulting structures are often an ensemble of models and may have a lower resolution compared to high-quality crystal structures.[22] It does not provide information about the crystal packing and intermolecular interactions present in the solid state.
Computational Crystal Structure Prediction (CSP)
CSP methods use computational algorithms to predict the crystal structures of a compound based solely on its chemical diagram.[25][26] These methods search for the most thermodynamically stable crystal packing arrangements.[27]
-
Advantages: CSP can predict possible polymorphs before they are discovered experimentally, which is highly valuable in the pharmaceutical industry for protecting intellectual property and understanding potential manufacturing issues.[28] It can also provide insights into the factors that govern crystal packing.
-
Disadvantages: CSP is computationally intensive and may not always predict the experimentally observed structure, as kinetic factors can play a significant role in crystallization.[26][29] Experimental validation is always required.[29]
Quantitative Comparison
The following table summarizes the key performance metrics of these techniques for the structural analysis of small organic molecules like this compound derivatives.
| Feature | Single-Crystal XRD | Powder XRD | NMR Spectroscopy | Computational CSP |
| Primary Output | Precise 3D atomic coordinates, bond lengths/angles, crystal packing | Diffraction pattern for phase ID, lattice parameters | Through-bond/space correlations, solution structure | Predicted stable crystal structures |
| Sample Requirement | High-quality single crystal (0.03-0.3 mm)[3] | Microcrystalline powder (<10 µm particles)[21] | Soluble sample in deuterated solvent | Chemical diagram only |
| Resolution | Atomic (<1 Å) | Lower than SCXRD, depends on sample | Lower than SCXRD, inferred | Theoretical, requires validation |
| Key Advantage | Unambiguous, highly detailed 3D structure ("gold standard")[2] | Fast, good for bulk analysis, no need for large crystals[17] | Provides solution-state structure and dynamics[23] | Predictive power for polymorphism[28] |
| Key Limitation | Crystal growth can be a major bottleneck[2][8] | Ambiguities from peak overlap, limited structural detail[21] | No solid-state packing info, size limitations[22] | Computationally expensive, requires experimental validation[26][29] |
Conclusion
For the definitive structural elucidation of this compound derivatives, single-crystal X-ray diffraction is the most powerful and reliable technique. It provides an unambiguous, high-resolution view of the molecular structure and the crucial intermolecular interactions that govern its solid-state properties. While techniques like Powder XRD, NMR spectroscopy, and computational modeling offer valuable complementary information—particularly for bulk sample analysis, solution-state behavior, and predictive polymorphism screening, respectively—they do not replace the definitive insights gained from a high-quality single-crystal structure analysis. A multi-technique approach, leveraging the strengths of each method, will ultimately provide the most comprehensive understanding of these promising compounds for their application in drug development and materials science.
References
- 1. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
- 2. sptlabtech.com [sptlabtech.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. rigaku.com [rigaku.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. 1-(2-BROMOETHOXY)-4-FLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 7. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 12. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 13. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 14. Cambridge Structural Database | Ithaca College [ithaca.edu]
- 15. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]
- 16. Cambridge Structural Database | re3data.org [re3data.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pulstec.net [pulstec.net]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. azooptics.com [azooptics.com]
- 22. people.bu.edu [people.bu.edu]
- 23. researchgate.net [researchgate.net]
- 24. Macromolecular Structure Determination: Comparison of X‐ray Crystallography and NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 25. Crystal structure prediction - Wikipedia [en.wikipedia.org]
- 26. Computational studies of crystal structure and bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Daygroup - Crystal structure prediction [sites.google.com]
- 28. Methods and applications of crystal structure prediction Home [pubs.rsc.org]
- 29. arxiv.org [arxiv.org]
Fluorinated vs. Non-Fluorinated Bromoethoxybenzene: A Strategic Analysis
An In-Depth Comparative Guide for Drug Discovery Professionals:
Introduction: The Strategic Imperative of Fluorine in Modern Drug Design
In the landscape of medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for transforming promising lead compounds into viable drug candidates.[1][2] The substitution of a hydrogen atom with fluorine, its bioisostere, can profoundly modulate a molecule's physicochemical and pharmacokinetic properties without significant steric alteration.[3][4][5] This guide provides a comparative analysis of a fundamental scaffold, bromoethoxybenzene, in its non-fluorinated and fluorinated forms. We will dissect the causal effects of fluorination on key drug-like properties, including lipophilicity, metabolic stability, and target engagement potential. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to rationally leverage fluorination in their discovery programs. Through a lens of scientific integrity, we will explore not just what changes occur, but why they occur, supported by experimental data and validated protocols.
Part 1: Physicochemical Properties - The Foundation of Developability
The journey of a drug from administration to its target is dictated by its physicochemical properties. Fluorination serves as a powerful lever to fine-tune this profile.
Lipophilicity (LogP/LogD): A Delicate Balance
Lipophilicity, the measure of a compound's affinity for a lipid environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The influence of fluorine on this parameter is nuanced and highly context-dependent.[6][7] While the C-F bond is more lipophilic than a C-H bond, the high electronegativity of fluorine can increase the overall molecular polarity, sometimes leading to counterintuitive effects on the distribution coefficient (LogD).[6][8]
For our comparative structures, 4-bromo-1-ethoxybenzene and a representative analog, 4-bromo-2-ethoxy-1-fluorobenzene, we can anticipate a shift in lipophilicity.
| Compound | Structure | Predicted LogP | Commentary |
| 4-Bromo-1-ethoxybenzene | ![]() | 3.45 | Serves as our baseline for lipophilicity. |
| 4-Bromo-2-ethoxy-1-fluorobenzene | ![]() | 3.68 | The addition of fluorine is predicted to slightly increase lipophilicity in this context. |
Note: LogP values are predicted using standard computational models and should be experimentally verified.
Electronic Properties & pKa Modulation
Fluorine's defining feature is its extreme electronegativity, making it a potent electron-withdrawing group.[1] When placed on an aromatic ring or adjacent to a basic center, it can significantly lower the pKa of nearby functional groups.[9][10] For the bromoethoxybenzene scaffold, introducing fluorine to the aromatic ring alters the electron density of the system. This electronic perturbation can be critical for modulating interactions with a biological target, such as pi-stacking or cation-pi interactions, should this scaffold be incorporated into a larger pharmacophore.
Part 2: Pharmacokinetic Profile - A Molecule's Journey Through the Body
A compound's efficacy is contingent upon its ability to reach its target in sufficient concentration and for an adequate duration. Fluorination is a premier strategy for optimizing this pharmacokinetic profile.
Metabolic Stability: Blocking the "Soft Spots"
One of the most compelling reasons to introduce fluorine is to enhance metabolic stability.[1][9] The carbon-fluorine bond is exceptionally strong (~109 kcal/mol) compared to a carbon-hydrogen bond, making it highly resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[11][12]
For 4-bromo-1-ethoxybenzene , the primary metabolic liabilities, or "soft spots," are the C-H bonds of the ethoxy group and the aromatic ring itself. The principal metabolic pathways are:
-
O-dealkylation: Cleavage of the ethyl group.
-
Aromatic Hydroxylation: Oxidation of the benzene ring.
By introducing a fluorine atom, for instance, on the aromatic ring ortho to the ethoxy group, we can sterically and electronically shield against these metabolic attacks. This blockade can dramatically increase the compound's half-life and systemic exposure. While the C-F bond is robust, it is not entirely inert; metabolic defluorination can occur, sometimes leading to the release of fluoride ions or toxic metabolites, a possibility that warrants consideration.[11][13]
Caption: Potential metabolic pathways and the effect of fluorination.
Part 3: Pharmacodynamic Considerations - Enhancing Target Interactions
Beyond pharmacokinetics, fluorine can directly improve a compound's pharmacodynamics by enhancing its binding affinity to the target protein.[14] This can occur through several mechanisms:
-
Favorable Electrostatic Interactions: The polarized C-F bond can engage in productive dipole-dipole or multipolar interactions within the protein's binding pocket.[8][15]
-
Conformational Control: Strategic fluorination can favor a specific molecular conformation that is optimal for binding.[1]
-
Hydrogen Bond Acceptance: While a weak hydrogen bond acceptor, fluorine can still participate in these crucial interactions.[16]
The introduction of fluorine on the bromoethoxybenzene ring alters its electronic and steric profile, creating new opportunities for specific, high-affinity interactions that are absent in the non-fluorinated parent molecule.
Part 4: Synthesis and Accessibility
The practical utility of any chemical scaffold is dependent on its synthetic accessibility. Both non-fluorinated and fluorinated bromoethoxybenzenes can be prepared via established synthetic routes.
-
4-Bromo-1-ethoxybenzene (Non-fluorinated): Typically synthesized via Williamson ether synthesis from 4-bromophenol and an ethylating agent like iodoethane or diethyl sulfate.
-
4-Bromo-2-ethoxy-1-fluorobenzene (Fluorinated): A plausible route involves the etherification of 4-bromo-2-fluorophenol with an ethylating agent. The starting fluorophenol itself can be accessed through various fluorination or functional group manipulation strategies.[17][18]
Part 5: Experimental Protocols for Comparative Evaluation
Theoretical advantages must be confirmed through empirical data. The following protocols provide robust, self-validating systems for comparing the key properties of fluorinated and non-fluorinated analogs.
Protocol 1: Determination of Lipophilicity (LogD) via Shake-Flask Method
This protocol describes the "gold standard" method for measuring the distribution coefficient at a physiological pH of 7.4.[19][20]
Objective: To quantify and compare the LogD7.4 of fluorinated and non-fluorinated bromoethoxybenzene.
Materials:
-
Test compounds
-
n-Octanol (HPLC grade, pre-saturated with buffer)
-
Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Glass vials with PTFE-lined caps
-
Vortex mixer and/or shaker
-
Centrifuge
-
HPLC-MS/MS system
Methodology:
-
Preparation of Pre-Saturated Solvents: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours. Allow the phases to separate completely before use.[21] This ensures thermodynamic equilibrium.
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in DMSO.
-
Partitioning Experiment: a. In a glass vial, add 1 mL of the pre-saturated PBS buffer. b. Add a small aliquot of the compound's DMSO stock to the PBS to achieve a starting concentration of ~50 µM (ensure final DMSO is <1%). c. Add 1 mL of the pre-saturated n-octanol. d. Cap the vial tightly and vortex vigorously for 3 minutes to ensure thorough mixing. e. Place the vial on a shaker at room temperature for 2-4 hours to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the vial at >2000 x g for 15 minutes to achieve complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from the aqueous (bottom) layer and the n-octanol (top) layer. Causality Check: Extreme care must be taken to avoid cross-contamination of the phases, which is a primary source of error.
-
Quantification: a. Prepare a calibration curve for each compound. b. Dilute the sampled aliquots into a suitable solvent (e.g., acetonitrile/water) for analysis. c. Analyze the concentration of the compound in each phase using a validated LC-MS/MS method.
-
Calculation:
-
D = [Compound]_octanol / [Compound]_aqueous
-
LogD = log10(D)
-
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.[22][23][24]
Objective: To determine and compare the metabolic half-life (t1/2) and intrinsic clearance (Clint) of the compounds.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Bioisostere - Wikipedia [en.wikipedia.org]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. researchgate.net [researchgate.net]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. mdpi.com [mdpi.com]
- 13. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Fluorine bonding--how does it work in protein-ligand interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. chemscene.com [chemscene.com]
- 19. LogP / LogD shake-flask method [protocols.io]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mercell.com [mercell.com]
- 23. bioivt.com [bioivt.com]
- 24. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Purity Confirmation of 1-(2-Bromoethoxy)-2-fluorobenzene for Pharmaceutical Use
Introduction
In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of chemical intermediates is a critical determinant of the final drug product's safety and efficacy.[1][2] 1-(2-Bromoethoxy)-2-fluorobenzene is a key intermediate in the production of various pharmaceuticals. Its molecular structure, featuring a bromoethoxy group and a fluorine atom on a benzene ring, presents unique challenges and considerations for purity analysis. This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of this compound, ensuring it meets the stringent requirements for pharmaceutical use. We will delve into the technical nuances of each method, offering experimental protocols and comparative data to assist researchers, scientists, and drug development professionals in making informed decisions for their quality control (QC) workflows.
The importance of stringent quality control is underscored by regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), which establish benchmarks for pharmaceutical substances.[3] Adherence to these standards is essential for regulatory compliance and ensuring product consistency.[3][4]
The Analytical Imperative: Orthogonal Testing for Robust Purity Assessment
A single analytical technique is often insufficient to comprehensively assess the purity of a pharmaceutical intermediate. A multi-faceted, or orthogonal, testing approach utilizing various analytical techniques is crucial for a complete purity profile.[5] This approach ensures that a wide range of potential impurities, including process-related impurities, degradation products, and residual solvents, are detected and quantified.[6] For this compound, a combination of chromatographic and spectroscopic techniques is recommended.
I. Chromatographic Techniques: The Workhorses of Purity Analysis
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into individual components.[7][8]
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for purity assessment due to its high resolution and sensitivity.[7][9] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.[10][11]
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is the standard choice for RP-HPLC, offering excellent hydrophobic retention for moderately polar compounds like this compound.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol allows for the effective separation of the main compound from impurities with varying polarities. The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape.[10]
-
Detection: UV detection is commonly employed, with the wavelength selected based on the chromophore of the analyte. For aromatic compounds, a wavelength of around 254 nm is often suitable.[11]
Experimental Protocol: RP-HPLC Method for this compound
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds like this compound, GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[7][12] It is particularly effective for identifying and quantifying residual solvents and other volatile organic impurities.[9]
Causality of Experimental Choices:
-
Injection Mode: A split injection is typically used to prevent column overloading.
-
Carrier Gas: Helium is the most common carrier gas, providing good efficiency.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or DB-17ms, is suitable for separating halogenated organic compounds.[13]
-
Oven Temperature Program: A temperature gradient is essential for separating compounds with a range of boiling points.
-
MS Detection: Mass spectrometry provides structural information, allowing for the confident identification of impurities by comparing their mass spectra to libraries or reference standards.[14]
Experimental Protocol: GC-MS Method for this compound
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
II. Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods provide detailed information about the molecular structure and are invaluable for confirming the identity of the main compound and elucidating the structure of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[15] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Causality of Experimental Choices:
-
¹H NMR: Provides information about the number and connectivity of protons in the molecule. The chemical shifts and coupling patterns are characteristic of the aromatic and ethoxy protons.
-
¹³C NMR: Shows the number of unique carbon environments in the molecule. The presence of the fluorine atom will result in characteristic C-F coupling.
-
¹⁹F NMR: As fluorine is 100% abundant and has a spin of ½, ¹⁹F NMR is a highly sensitive technique for fluorinated compounds.[16] It provides a distinct signal for the fluorine atom, and its chemical shift is sensitive to the electronic environment, making it a powerful tool for identifying fluorine-containing impurities.[17]
Experimental Protocol: NMR Analysis
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: Approximately 10-20 mg of the sample dissolved in 0.6-0.7 mL of deuterated solvent.
-
Experiments: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra. 2D correlation experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) can be used for complete structural assignment.
Comparative Performance of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations | Typical Impurities Detected |
| RP-HPLC-UV | Purity determination and quantification of non-volatile impurities. | High resolution, quantitative accuracy, robust and widely available.[7][9] | Requires chromophores for UV detection, may not separate all isomers. | Process-related impurities (e.g., starting materials, by-products), degradation products.[6] |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity, excellent for identifying unknown volatile compounds through mass spectral libraries.[12][14] | Not suitable for non-volatile or thermally labile compounds. | Residual solvents, volatile starting materials, and by-products. |
| NMR Spectroscopy | Structural confirmation and identification of impurities. | Provides detailed structural information, non-destructive.[15] ¹⁹F NMR is highly specific for fluorinated compounds.[16] | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures. | Isomers, structurally similar impurities, degradation products with altered functional groups. |
Workflow for Comprehensive Purity Confirmation
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound, integrating orthogonal analytical techniques.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Understanding the Role of USP and EP Standards in Pharma QC: Ensuring Consistency and Compliance | Lab Manager [labmanager.com]
- 4. youtube.com [youtube.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 7. pharmaved.com [pharmaved.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. Separation of 1-(2-Bromoethoxy)-2-ethoxybenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Blogs | Restek [discover.restek.com]
- 15. jchps.com [jchps.com]
- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 1-(2-Bromoethoxy)-2-fluorobenzene and Related Halogenated Compounds
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(2-Bromoethoxy)-2-fluorobenzene. As a Senior Application Scientist, my objective is to move beyond simple instructions and provide the underlying scientific and regulatory rationale for each procedural step. This ensures not only compliance but also a deep-rooted culture of safety and environmental stewardship in your laboratory.
Hazard Assessment and Waste Profile
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. This compound belongs to the class of halogenated organic compounds, which dictates its primary disposal pathway. The presence of both bromine and fluorine atoms on the benzene derivative structure informs its classification as persistent and requiring specialized disposal.
Based on analogous compounds, the expected hazard profile is summarized below. This data-driven assessment is the cornerstone of our disposal plan, directly informing the requirements for personal protective equipment (PPE), segregation, and containment.
| Property | Inferred Characteristic | Rationale & Source Analogy |
| GHS Hazard Class | Skin Irritant (Category 2), Serious Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[1][2] | This classification is consistent across multiple bromo- and fluoro-substituted aromatic ethers, indicating a high likelihood of similar irritant properties.[1][2][3] |
| Physical State | Liquid | Structurally similar compounds like 1-Bromo-2-fluorobenzene are liquids at standard temperature and pressure.[4][5] |
| Waste Classification | Halogenated Organic Hazardous Waste | The molecular structure contains bromine and fluorine, placing it definitively in the halogenated waste stream. This is the single most critical factor for disposal segregation.[6][7][8][9] |
| Regulatory Status | EPA Regulated Hazardous Waste | Under the Resource Conservation and Recovery Act (RCRA), wastes from the production and use of many organobromine chemicals are regulated, making it essential to manage this compound as a hazardous material.[10][11] |
The Cornerstone of Disposal: Waste Segregation
The fundamental principle governing the disposal of this compound is its strict segregation as halogenated organic waste .
Causality: Halogenated solvents and non-halogenated solvents require different disposal technologies. Halogenated waste is typically incinerated at higher temperatures to ensure the complete destruction of the organic molecule and to scrub the resulting acid gases (like HBr and HF). Commingling non-halogenated waste into a halogenated container needlessly subjects the entire volume to this more expensive and energy-intensive process.[7] Conversely, contaminating a non-halogenated stream with a halogenated compound can render the entire batch non-compliant for standard fuel blending or recycling, leading to rejection by the disposal facility and significant repackaging costs.
Therefore, laboratory protocols must enforce a zero-tolerance policy for mixing these waste streams.
Standard Operating Procedure (SOP) for Disposal
This protocol provides a self-validating workflow from the point of generation to final handoff to Environmental Health and Safety (EHS) personnel.
Step 1: Preparation and Personal Protective Equipment (PPE)
Before generating or handling waste, ensure all necessary safety measures are in place.
-
Location: All transfers of this compound, both neat and as waste, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[7]
-
PPE Ensemble: A standard ensemble is required:
-
Eye Protection: ANSI Z87.1-compliant chemical safety goggles.[12]
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile gloves are common, but always consult a glove manufacturer's compatibility chart for specific breakthrough times).
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
-
-
Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station before beginning work.[5]
Step 2: Waste Collection and Container Management
Proper containment is critical to prevent leaks and ensure regulatory compliance.
-
Select the Correct Container:
-
Use only containers approved by your institution's EHS department, typically high-density polyethylene (HDPE) or glass containers specifically designated for halogenated organic waste.[9]
-
The container must have a screw-top, leak-proof cap.[6] Never use containers that previously held incompatible materials, such as strong oxidizing agents or acids.
-
-
Initial Labeling (Critical Step):
-
Before the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[7]
-
Clearly write "Halogenated Organic Waste" on the label.
-
List the full chemical name: "This compound " and estimate its percentage in the waste solution. Do not use abbreviations or chemical formulas.[6]
-
Add your name, lab number, and the date the container was started.
-
-
Adding Waste:
-
Carefully pour the waste into the container using a funnel to prevent spills.
-
Keep the container closed at all times except when actively adding waste. [6][7] This is a key OSHA and EPA compliance point to prevent the release of volatile organic compounds (VOCs).
-
Do not fill the container beyond 90% of its total capacity to allow for vapor expansion.[9]
-
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
The designated SAA is the federally compliant location for storing waste before pickup.
-
Location: The SAA must be located at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: The waste container must be placed within a larger, chemically resistant tub or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.[9]
-
Segregation within SAA: Store the halogenated waste container away from incompatible materials, particularly acids, bases, and oxidizers.
Step 4: Requesting Final Disposal
-
Monitor Fill Level: Once the container reaches 75-90% capacity, or if it has been in the lab for a maximum of 3 months, schedule a pickup.[9]
-
Finalize Label: Ensure all constituents added to the container are listed on the hazardous waste tag with their estimated percentages.
-
Contact EHS: Follow your institution's specific procedure for requesting a hazardous waste pickup, which is often done through an online portal or by contacting the EHS office directly.[7]
Emergency Procedures: Spill and Exposure
Minor Spill (Contained within the Fume Hood)
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to absorb the liquid.[7]
-
Collection: Carefully scoop the absorbent material into a heavy-duty plastic bag or a designated solid waste container.
-
Disposal: Seal the bag/container, label it as "Debris contaminated with this compound," and manage it as hazardous waste.[6]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.
Major Spill or Any Spill Outside a Fume Hood
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and call your institution's emergency number or 911.[6]
-
Isolate: Close the laboratory doors to contain the vapors.
-
Report: Inform your supervisor and EHS department. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Personal Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. mn.uio.no [mn.uio.no]
- 9. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Definitive Guide to Personal Protective Equipment for Handling 1-(2-Bromoethoxy)-2-fluorobenzene
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Handling reagents like 1-(2-Bromoethoxy)-2-fluorobenzene, a halogenated aromatic ether, requires more than a standard checklist; it necessitates a comprehensive understanding of the potential hazards and the implementation of a multi-layered defense system. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in the foundational principles of risk assessment and the hierarchy of controls. The protocols herein are designed to be self-validating, ensuring that every step reinforces a culture of safety and scientific integrity.
Hazard Identification & Risk Assessment: Understanding the Adversary
Before selecting any personal protective equipment (PPE), a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, we can infer its primary hazards from its chemical structure and data from closely related analogues like 1-(2-Bromoethoxy)-2-ethoxybenzene and 4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene.[1][2] The molecule combines three key risk features: an aromatic ring, a halogen (bromo and fluoro), and an ether linkage.
Based on this analysis, the primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The anticipated hazards are summarized below.
| Hazard Class | GHS Pictogram | Hazard Statement | Causality and Field Insight |
| Acute Toxicity (Oral) |
| H302: Harmful if swallowed. [1] | Aromatic compounds can exhibit systemic toxicity. Accidental ingestion via contaminated hands is a primary risk. |
| Skin Corrosion/Irritation |
| H315: Causes skin irritation. [1][2] | Halogenated organic compounds are known to be irritants and can defat the skin, leading to dermatitis. Some may be absorbed dermally.[3] |
| Serious Eye Damage/Irritation |
| H319: Causes serious eye irritation. [1][2] | Direct contact with liquid or vapors can cause significant irritation, pain, and potential damage to the cornea. |
| Specific Target Organ Toxicity (Single Exposure) |
| H335: May cause respiratory irritation. [1][4] | Volatile organic compounds can irritate the mucous membranes of the respiratory tract upon inhalation. |
Note: This table is a synthesized assessment. Always refer to the vendor-specific SDS for the exact compound you are using.
The Hierarchy of Controls: PPE as the Final Barrier
Relying solely on PPE is a flawed safety strategy. A robust safety culture implements the hierarchy of controls, where PPE is the essential final line of defense after other measures are taken.[5]
-
Elimination/Substitution: Not applicable when the use of this compound is required.
-
Engineering Controls: This is the most critical step. All handling of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to control vapor inhalation.[6][7] Safety showers and eyewash stations must be readily accessible.[5]
-
Administrative Controls: Establish Standard Operating Procedures (SOPs) for handling this chemical. Restrict access to authorized personnel and ensure all users have received documented training.
-
Personal Protective Equipment (PPE): The focus of this guide, used to protect the body from contact when engineering and administrative controls cannot eliminate all risks.[8]
Core PPE Protocol: A Multi-Barrier System
The selection of PPE must be deliberate and based on the hazards identified. The goal is to create a comprehensive barrier between the researcher and the chemical.
Primary Barrier: Skin and Body Protection
-
Hand Protection (Gloves): No single glove material protects against all chemicals.[9][10] For halogenated ethers, the choice of glove material and its thickness is critical.
-
Recommendation: Use double-gloving with nitrile gloves . Nitrile provides good resistance to a range of organic compounds and is preferable to latex to avoid potential allergies.[7][11]
-
Causality: The outer glove serves as the primary contact surface and should be removed immediately upon known or suspected contamination. The inner glove provides a secondary layer of protection and keeps the skin clean during the doffing of the outer glove. Disposable nitrile gloves are suitable for incidental contact (splashes), but they should be changed immediately if contaminated.[11][12] For tasks involving extended contact or immersion, heavier-duty gloves (e.g., Viton™ or Silver Shield®) should be considered, always after consulting the manufacturer's chemical resistance data.[9][13]
-
| Glove Selection Best Practices |
| Always Inspect: Before use, check gloves for any signs of degradation, punctures, or tears.[11] |
| Check Breakthrough Time: Consult the glove manufacturer’s compatibility chart for data on this compound or similar chemicals. |
| No Reuse: Never wash or reuse disposable gloves.[11] |
| Proper Removal: Remove gloves using a technique that avoids skin contact with the contaminated outer surface. |
-
Body Protection (Lab Coat):
-
Recommendation: A chemically-resistant, flame-resistant (FR) lab coat with long sleeves and a snap or button front.
-
Causality: The lab coat protects street clothes and skin from splashes and spills.[14] Given that many organic compounds are flammable, an FR lab coat is a prudent additional precaution.[15] It must be kept fully fastened to provide maximum protection.
-
-
Additional Protection:
Secondary Barrier: Eye and Face Protection
-
Recommendation: Chemical splash goggles that comply with ANSI Z87.1 standards are the minimum requirement.[16] For procedures involving a higher risk of splashing (e.g., transferring volumes >500 mL, running reactions under pressure), a full-face shield must be worn over the chemical splash goggles. [14][16]
-
Causality: Standard safety glasses do not provide adequate protection from chemical splashes as they are not sealed around the eyes.[16] Goggles provide this necessary seal. A face shield adds a critical layer of protection for the entire face from larger splashes or energetic reaction failures.
Tertiary Barrier: Respiratory Protection
-
Recommendation: Respiratory protection should not be necessary if all work is conducted within a certified chemical fume hood. However, in the event of an emergency (e.g., large spill) or if engineering controls are not available or fail, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required.[6][15]
-
Causality: The fume hood is the primary engineering control for preventing respiratory irritation from chemical vapors.[7] A respirator is a backup safety measure for non-routine situations. Personnel must be properly fit-tested and trained before using a respirator, in accordance with OSHA regulations (29 CFR 1910.134).[8]
Procedural Discipline: Donning, Doffing, and Disposal Workflow
Cross-contamination during the removal of PPE is a common source of exposure. Following a strict sequence is a self-validating protocol that minimizes this risk.
Step-by-Step PPE Donning & Doffing Protocol
Donning (Putting On) Sequence:
-
Lab Coat: Fasten completely.
-
Inner Gloves: Select the appropriate size and inspect for defects.
-
Outer Gloves: Place over the inner gloves, ensuring the cuffs of the lab coat are tucked inside.
-
Goggles/Face Shield: Adjust for a secure and comfortable fit.
-
Respirator (if required): Perform a positive and negative pressure seal check.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the most contaminated item first. Peel one glove off by grasping the outside of the cuff and turning it inside out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of immediately in the proper waste stream.
-
Lab Coat: Unfasten and remove by rolling it down the arms, touching only the inside. Turn it inside out as it is removed and hang it in its designated location or place it in a laundry bin if contaminated.
-
Goggles/Face Shield: Remove by handling the strap or headband, avoiding contact with the front surface.
-
Inner Gloves: Remove using the same technique as for the outer gloves.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. labequipmentdirect.com [labequipmentdirect.com]
- 6. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. clarionsafety.com [clarionsafety.com]
- 9. Recommendations for Chemical Protective Clothing DIsclaimer | NIOSH | CDC [archive.cdc.gov]
- 10. CCOHS: Chemical Protective Clothing - Glove Selection [ccohs.ca]
- 11. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 12. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 13. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 14. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 15. fishersci.com [fishersci.com]
- 16. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


